molecular formula C18H20N2O2 B13859182 CPPD-Q

CPPD-Q

Número de catálogo: B13859182
Peso molecular: 296.4 g/mol
Clave InChI: UBQBKNFAICQJRN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CPPD-Q is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C18H20N2O2

Peso molecular

296.4 g/mol

Nombre IUPAC

2-anilino-5-(cyclohexylamino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C18H20N2O2/c21-17-12-16(20-14-9-5-2-6-10-14)18(22)11-15(17)19-13-7-3-1-4-8-13/h1,3-4,7-8,11-12,14,19-20H,2,5-6,9-10H2

Clave InChI

UBQBKNFAICQJRN-UHFFFAOYSA-N

SMILES canónico

C1CCC(CC1)NC2=CC(=O)C(=CC2=O)NC3=CC=CC=C3

Origen del producto

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of CPPD-Quinone (CPPD-Q)

Abstract

CPPD-Quinone (this compound), the oxidized derivative of the rubber antiozonant N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), is an emerging environmental contaminant.[1] This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its toxicological effects at the cellular and molecular levels. Recent studies, primarily utilizing the model organism Caenorhabditis elegans, have elucidated a neurotoxic mechanism involving the inhibition of key signaling pathways and the induction of oxidative stress. This guide summarizes the available quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated signaling cascades to facilitate further research and a deeper understanding of this compound's biological impact.

Introduction

N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) is an industrial chemical widely used to protect rubber products from degradation by ozone and oxygen.[2] Through environmental exposure, particularly to ozone, CPPD can be transformed into its quinone derivative, this compound.[2] While the parent compound, CPPD, acts as a free radical scavenger, the toxicological profile of this compound is of growing concern.[2] This guide focuses on the molecular mechanisms underlying the toxicity of this compound.

Core Mechanism of Action: Neurotoxicity

The primary mechanism of action identified for this compound is neurotoxicity, characterized by the disruption of fundamental signaling pathways.[3] Studies in C. elegans have demonstrated that exposure to environmentally relevant concentrations of this compound leads to observable neurotoxic effects, including decreased head thrash, body bend, and forward turn, with an increase in backward turns.[3] At higher concentrations, it can induce neurodegeneration in the GABAergic system.[3]

The molecular underpinnings of this neurotoxicity are rooted in the inhibition of several interconnected signaling pathways:

  • Transforming Growth Factor-beta (TGF-β) Signaling: this compound exposure has been shown to decrease the expression of daf-7, a gene encoding a TGF-β ligand in C. elegans.[3] The TGF-β pathway is crucial for a wide range of cellular processes, including development, homeostasis, and immune responses.[4] Its inhibition can lead to significant physiological disruption.

  • MAPK (Mitogen-Activated Protein Kinase) Signaling: The expression of jnk-1 (encoding JNK MAPK) and mpk-1 (encoding ERK MAPK) is also reduced upon exposure to this compound.[3] The JNK and ERK pathways are critical components of the MAPK signaling cascade, which regulates cellular processes such as proliferation, differentiation, and apoptosis.[5]

  • G Protein-Coupled Receptor (GPCR) Signaling: this compound alters the expression of specific GPCR genes, decreasing dcar-1 expression while increasing npr-8 expression.[3] Further investigation has shown that the inhibition of JNK and ERK MAPK signaling by this compound is linked to these changes in GPCR expression.[3] Specifically, RNAi knockdown of dcar-1 led to decreased expression of jnk-1 and mpk-1, while knockdown of npr-8 resulted in increased mpk-1 expression.[3]

Oxidative Stress

In addition to its effects on specific signaling pathways, this compound is known to induce oxidative stress.[1][6] At concentrations of 1 or 10 µg/ml, it causes the production of reactive oxygen species (ROS) in the intestines of C. elegans.[1] This pro-oxidant activity is a common feature of quinone compounds and likely contributes to the overall toxicity of this compound.[6]

Data Presentation

The following tables summarize the available quantitative data on the toxicological effects of this compound.

Toxicological Endpoint Value Organism/System Reference
EC50 (Bioluminescence Inhibition) 6.98 mg/LVibrio fischeri[1]
Concentration for ROS Induction 1 or 10 µg/mlC. elegans (intestinal)[1]
Concentration for Neurotoxicity 0.01-10 µg/LC. elegans[3]
No Observed Acute Toxicity (96h) Up to 4.6 µg/LRainbow Trout (Oncorhynchus mykiss)[7]

Mandatory Visualizations

Signaling Pathways

G cluster_CPPDQ This compound Exposure cluster_output Cellular Response CPPDQ This compound dcar1 dcar-1 (GPCR) CPPDQ->dcar1 inhibits npr8 npr-8 (GPCR) CPPDQ->npr8 activates daf7 daf-7 (TGF-β ligand) CPPDQ->daf7 inhibits jnk1 jnk-1 (JNK MAPK) dcar1->jnk1 inhibits mpk1 mpk-1 (ERK MAPK) dcar1->mpk1 inhibits npr8->mpk1 activates neurotoxicity Neurotoxicity daf7->neurotoxicity inhibition leads to jnk1->neurotoxicity mpk1->neurotoxicity

Caption: Proposed mechanism of this compound-induced neurotoxicity.

Experimental Workflows

G cluster_exposure Exposure Phase cluster_analysis Analysis Phase cluster_outcome Outcome start C. elegans Culture exposure Exposure to this compound (0.01-10 µg/L) start->exposure behavioral Behavioral Assays (Head thrash, body bend) exposure->behavioral gene_expression Gene Expression Analysis (qRT-PCR for daf-7, jnk-1, mpk-1) exposure->gene_expression rnai RNAi Knockdown (daf-7, jnk-1, mpk-1, dcar-1, npr-8) exposure->rnai outcome Quantification of Neurotoxicity and Pathway Elucidation behavioral->outcome gene_expression->outcome rnai->outcome

Caption: Experimental workflow for C. elegans neurotoxicity studies.

Experimental Protocols

The following are summaries of key experimental protocols used to investigate the mechanism of action of this compound.

C. elegans Neurotoxicity and Behavioral Assays
  • Objective: To assess the neurotoxic effects of this compound on C. elegans.

  • Methodology:

    • Synchronization and Culture: Age-synchronized populations of C. elegans are cultured on nematode growth medium (NGM) plates seeded with E. coli OP50.

    • Exposure: L4 stage worms are transferred to NGM plates containing various concentrations of this compound (e.g., 0.01, 0.1, 1, and 10 μg/L).

    • Behavioral Analysis: After a defined exposure period (e.g., 24 hours), individual worms are transferred to a drop of M9 buffer on a glass slide. Locomotion behaviors, such as head thrashes (number of side-to-side head movements in one minute) and body bends (number of sinusoidal movements in one minute), are recorded and quantified.

    • Neurodegeneration Imaging: For analysis of neurodegeneration, transgenic strains with fluorescently labeled neurons (e.g., GABAergic neurons) are exposed to this compound. Neuronal integrity is then observed and imaged using fluorescence microscopy.

Gene Expression Analysis by qRT-PCR
  • Objective: To quantify changes in the expression of target genes (daf-7, jnk-1, mpk-1, dcar-1, npr-8) in C. elegans following this compound exposure.

  • Methodology:

    • Exposure and RNA Extraction: C. elegans are exposed to this compound as described above. Total RNA is then extracted from the worms using a suitable method (e.g., Trizol reagent).

    • cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme and random primers.

    • Quantitative PCR: Real-time quantitative PCR (qRT-PCR) is performed using gene-specific primers for the target genes and a reference gene (e.g., act-1). The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.

RNA Interference (RNAi)
  • Objective: To investigate the functional role of specific genes in mediating this compound toxicity.

  • Methodology:

    • RNAi Clone Culture: E. coli strains expressing double-stranded RNA (dsRNA) corresponding to the target genes are cultured.

    • Feeding-based RNAi: Synchronized L1 stage worms are placed on NGM plates seeded with the RNAi bacterial clones.

    • This compound Exposure and Analysis: Once the worms reach the L4 stage, they are exposed to this compound. The neurotoxic effects and changes in gene expression are then assessed as described in the protocols above to determine if the knockdown of a specific gene confers susceptibility or resistance to this compound.

Conclusion

The current body of research identifies this compound as a neurotoxic compound that exerts its effects through the inhibition of the TGF-β and MAPK (JNK and ERK) signaling pathways, with upstream regulation by specific G protein-coupled receptors. Additionally, the induction of oxidative stress is a contributing factor to its toxicity. While these findings, primarily from studies in C. elegans, provide a foundational understanding of this compound's mechanism of action, further research is warranted. Future investigations should aim to confirm these pathways in vertebrate models, identify the direct molecular targets of this compound, and further explore the interplay between signaling pathway disruption and oxidative stress. A more detailed toxicological profile, including a broader range of quantitative data, will be essential for a comprehensive risk assessment of this emerging environmental contaminant.

References

CPPD-Q chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPPD-Q, or 2-(cyclohexylamino)-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione, is a quinone derivative of the p-phenylenediamine (PPD) antiozonant, CPPD. Initially identified as an environmental contaminant, this compound has garnered scientific interest due to its biological activities, including toxicity to various organisms. This technical guide provides an in-depth overview of the chemical structure, properties, and known biological effects of this compound, with a focus on its neurotoxicity and the underlying signaling pathways. Detailed experimental methodologies are provided for key assays, and quantitative data are summarized for ease of reference.

Chemical Structure and Properties

This compound is characterized by a cyclohexadiene-1,4-dione core with cyclohexylamino and phenylamino substituents. Its chemical identity and key properties are summarized in the tables below.

Chemical Identification
PropertyValue
IUPAC Name 2-(cyclohexylamino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione
Synonyms CPPD-quinone, CPPDQ
CAS Number 68054-78-4
Molecular Formula C₁₈H₂₀N₂O₂
SMILES O=C1C=C(NC2CCCCC2)C(=O)C=C1NC3=CC=CC=C3
InChI Key UBQBKNFAICQJRN-UHFFFAOYSA-N
Physicochemical Properties
PropertyValueSource
Molecular Weight 296.37 g/mol [1]
Exact Mass 296.1525[1]
Appearance Solid[2]
Purity ≥95%[2]
Solubility Acetonitrile: 0.1-1 mg/mL (Slightly soluble)[2]
Storage -20°C[2]
Stability ≥ 4 years at -20°C[2]

Biological Activity and Toxicology

This compound has demonstrated toxicity in various biological systems. The following table summarizes key toxicological data.

Ecotoxicity and Cellular Effects
Organism/SystemEndpointConcentration/DoseEffectSource
Vibrio fischeriEC₅₀6.98 mg/LToxicity to the aquatic bacterium.[2][3]
Caenorhabditis elegansROS Production1 or 10 µg/mLInduces intestinal production of reactive oxygen species (ROS).[2][3]
Caenorhabditis elegansNeurotoxicity0.01-10 µg/LDecreased head thrash, body bend, and forward turn; increased backward turn.[4]
Caenorhabditis elegansNeurodegeneration10 µg/LInduces neurodegeneration in the GABAergic system.[4]

Mechanism of Action: Neurotoxicity in C. elegans

Recent studies have elucidated the molecular mechanisms underlying the neurotoxicity of this compound in the model organism Caenorhabditis elegans. Exposure to this compound has been shown to inhibit key signaling pathways, leading to behavioral deficits and neurodegeneration.

Signaling Pathway

Exposure to this compound in C. elegans leads to the downregulation of G-protein coupled receptors (GPCRs), specifically dcar-1, and the upregulation of npr-8. These changes, in turn, inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway, as well as the JNK (c-Jun N-terminal kinase) and ERK (extracellular signal-regulated kinase) MAPK (mitogen-activated protein kinase) pathways. The inhibition of these crucial signaling cascades ultimately results in the observed neurotoxic effects[4].

CPPDQ_Neurotoxicity_Pathway cluster_input Stressor cluster_receptors G-Protein Coupled Receptors cluster_pathways Signaling Pathways cluster_output Outcome CPPDQ This compound Exposure dcar1 dcar-1 CPPDQ->dcar1 downregulates npr8 npr-8 CPPDQ->npr8 upregulates TGFb TGF-β Pathway (daf-7) dcar1->TGFb JNK_MAPK JNK MAPK Pathway (jnk-1) dcar1->JNK_MAPK ERK_MAPK ERK MAPK Pathway (mpk-1) dcar1->ERK_MAPK npr8->ERK_MAPK Neurotoxicity Neurotoxicity (Behavioral Deficits, Neurodegeneration) TGFb->Neurotoxicity JNK_MAPK->Neurotoxicity ERK_MAPK->Neurotoxicity

This compound induced neurotoxicity signaling pathway in C. elegans.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound and other p-phenylenediamine-quinones can be achieved through a sequential Michael addition followed by oxidation[5].

Materials:

  • CPPD (N-cyclohexyl-N'-phenyl-p-phenylenediamine)

  • Benzoquinone

  • Appropriate solvents (e.g., dichloromethane for recrystallization)

  • Oxidizing agent

Procedure:

  • Purification of Benzoquinone: Recrystallize benzoquinone from dichloromethane to ensure high purity.

  • First Michael Addition: React CPPD with a molar excess of purified benzoquinone in a suitable solvent. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Second Michael Addition: After the completion of the first addition, introduce a second equivalent of the amine (in this case, aniline for the phenylamino group, though the starting material CPPD already contains it) to the reaction mixture.

  • Oxidation: Following the Michael additions, the resulting hydroquinone is oxidized back to the quinone form. This can be achieved using a mild oxidizing agent.

  • Purification: The crude product is purified using column chromatography or recrystallization to yield pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

C. elegans Neurotoxicity Assays

The neurotoxic effects of this compound on C. elegans can be assessed by quantifying changes in locomotion behavior[4].

Materials:

  • Synchronized populations of L4 stage C. elegans (e.g., wild-type N2 strain)

  • Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • M9 buffer

  • Microscope with recording capabilities

Procedure:

  • Exposure: Prepare NGM plates containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µg/L) and a solvent control. Transfer synchronized L4 nematodes to the plates and incubate under standard conditions (e.g., 20°C) for a defined period (e.g., 24 hours).

  • Behavioral Analysis:

    • Head Thrashes: Transfer individual worms to a drop of M9 buffer on a glass slide. After a brief recovery period, count the number of times the worm thrashes its head from side to side in a defined time interval (e.g., 1 minute). A thrash is defined as a complete change in the direction of bending at the mid-body.

    • Body Bends: Place individual worms on a fresh NGM plate without food. Count the number of sinusoidal bends the worm makes as it moves forward over a set time (e.g., 20 seconds). A bend is counted each time the part of the worm corresponding to the posterior bulb of the pharynx reaches the maximum lateral extension.

  • Data Analysis: Compare the mean number of head thrashes and body bends between the control and this compound exposed groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Celegans_Neurotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Behavioral Assays cluster_analysis Data Analysis sync Synchronize C. elegans (L4 stage) expose Transfer nematodes to plates and incubate sync->expose plates Prepare NGM plates with varying this compound concentrations plates->expose head_thrash Measure Head Thrashes in M9 buffer expose->head_thrash body_bend Measure Body Bends on NGM plates expose->body_bend analyze Statistically compare locomotion between groups head_thrash->analyze body_bend->analyze

Experimental workflow for C. elegans neurotoxicity testing.
Reactive Oxygen Species (ROS) Assay in C. elegans

The induction of intestinal ROS by this compound in C. elegans can be visualized and quantified using a fluorescent probe[2][3].

Materials:

  • Synchronized populations of C. elegans

  • NGM plates with E. coli OP50

  • This compound stock solution

  • CM-H₂DCFDA fluorescent probe

  • M9 buffer

  • Fluorescence microscope with appropriate filters (e.g., FITC)

Procedure:

  • Exposure: Expose synchronized nematodes to the desired concentrations of this compound on NGM plates as described in the neurotoxicity assay.

  • Staining: After the exposure period, wash the nematodes from the plates with M9 buffer and incubate them in a solution of CM-H₂DCFDA (e.g., 10 µM in M9 buffer) in the dark for a specified time (e.g., 1-2 hours) to allow for probe uptake.

  • Washing: Wash the nematodes several times with M9 buffer to remove excess probe.

  • Imaging: Mount the stained nematodes on an agar pad on a glass slide. Visualize and capture images of intestinal fluorescence using a fluorescence microscope.

  • Quantification: Quantify the fluorescence intensity of the intestinal region using image analysis software (e.g., ImageJ). Normalize the fluorescence intensity to the area of the intestine.

  • Data Analysis: Compare the mean fluorescence intensity between control and this compound exposed groups.

Conclusion

This compound is a biologically active quinone with demonstrated toxic effects, particularly neurotoxicity in C. elegans. The underlying mechanism involves the disruption of key signaling pathways, including TGF-β, JNK MAPK, and ERK MAPK. The experimental protocols provided herein offer a framework for the synthesis and further investigation of the biological activities of this compound. This information is critical for researchers in the fields of environmental science, toxicology, and drug development to understand the potential risks and to explore the mechanistic basis of quinone-induced toxicity. Further research is warranted to fully elucidate the toxicological profile of this compound and its implications for environmental and human health.

References

Unraveling the Molecular Pathways of Calcium Pyrophosphate Deposition Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Pyrophosphate Deposition (CPPD) disease, a common inflammatory arthritis in the elderly, is characterized by the accumulation of calcium pyrophosphate (CPP) crystals in articular cartilage and synovial fluid. Clinically, it presents with a spectrum of manifestations, from asymptomatic chondrocalcinosis to acute, debilitating inflammatory arthritis (pseudogout), and a chronic arthropathy that can mimic osteoarthritis or rheumatoid arthritis.[1][2][3] This guide provides an in-depth exploration of the core biological pathways implicated in the pathogenesis of CPPD, offering a valuable resource for researchers and professionals dedicated to developing novel therapeutic interventions.

I. The Central Role of Extracellular Pyrophosphate Homeostasis

The cornerstone of CPPD pathogenesis lies in the dysregulation of extracellular inorganic pyrophosphate (ePPi) metabolism.[4][5] Under physiological conditions, ePPi acts as a potent inhibitor of hydroxyapatite crystal formation. However, elevated levels of ePPi create a permissive environment for the nucleation and growth of CPP crystals.[4] Three key proteins are central to the regulation of ePPi levels in the joint: ANKH, ENPP1, and TNAP.

A. ANKH: The Pyrophosphate Transporter

The human homolog of the progressive ankylosis gene (ANKH) encodes a transmembrane protein responsible for the transport of intracellular PPi to the extracellular space.[2][6][7] Gain-of-function mutations in the ANKH gene have been identified in familial forms of CPPD, leading to increased ePPi levels and a predisposition to crystal formation.[2][8][9] Conversely, loss-of-function mutations are associated with reduced ePPi and subsequent excessive bone mineralization.[1]

B. ENPP1: The Pyrophosphate Generator

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that generates ePPi through the hydrolysis of extracellular adenosine triphosphate (ATP).[10][11][12] Genome-wide association studies (GWAS) have identified ENPP1 as a susceptibility locus for CPPD.[13][14][15] Increased expression or activity of ENPP1 can lead to an overproduction of ePPi, thereby promoting CPP crystal formation.[6][16]

C. TNAP: The Pyrophosphate Degrader

Tissue-nonspecific alkaline phosphatase (TNAP) counteracts the effects of ANKH and ENPP1 by hydrolyzing ePPi into inorganic phosphate (Pi).[17][18][19] This enzymatic activity reduces the saturation of ePPi and inhibits CPP crystal formation.[17] Therefore, a delicate balance between the activities of ANKH/ENPP1 and TNAP is crucial for maintaining normal ePPi homeostasis in the joint.

II. The Inflammatory Cascade: From Crystal Recognition to Joint Destruction

The clinical manifestations of acute CPPD are driven by a potent inflammatory response triggered by the presence of CPP crystals in the synovial fluid and periarticular tissues.[20][21] This process is primarily mediated by the innate immune system.

A. NLRP3 Inflammasome Activation

CPP crystals act as danger-associated molecular patterns (DAMPs) that are recognized by resident immune cells in the joint, particularly macrophages.[22][23][24] This recognition leads to the activation of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, a multiprotein complex that serves as a key platform for initiating inflammation.[8][22][23][24]

B. IL-1β Secretion and Downstream Signaling

Activation of the NLRP3 inflammasome results in the cleavage of pro-caspase-1 to its active form, caspase-1.[25][26][27] Caspase-1, in turn, cleaves pro-interleukin-1β (pro-IL-1β) into its mature and highly pro-inflammatory form, IL-1β.[25][26][27] The secretion of IL-1β into the synovial fluid orchestrates a cascade of inflammatory events, including the production of other pro-inflammatory cytokines and chemokines, recruitment of neutrophils to the joint, and the induction of pain.[20][28][29]

Data Presentation

Parameter Condition Value Reference
Synovial Fluid PPi Healthy3.5 µmol/l[30]
Osteoarthritis (OA)12.7 µmol/l[30]
Articular Chondrocalcinosis (ACC)34.2 µmol/l[30]
Synovial Fluid IL-1β Mild OA0.109 ng/mL[11]
Moderate OA0.122 ng/mL[11]
Rheumatoid Arthritis (RA)0.115 – 0.130 ng/mL[11]
ANKH-dependent PPi in bone Wild type mice~0.1% (w/w)[27]
Ankank/ank miceReduced by ~75%[27]
Plasma PPi Wild type mice1.7 ± 0.4 µM[10]
Ankank/ank mice1.3 ± 0.4 µM[10]

Experimental Protocols

A. In Vitro Synthesis and Characterization of CPP Crystals

Objective: To generate and characterize different phases of CPP crystals for in vitro and in vivo studies.

Methodology:

  • Synthesis: Monoclinic (m-CPPD) and triclinic (t-CPPD) CPP dihydrate crystals can be synthesized by spontaneous precipitation from solutions containing calcium and pyrophosphate ions under controlled pH and temperature conditions. Amorphous CPP (a-CPP) and monoclinic CPP tetrahydrate beta (m-CPPTβ) can also be generated as precursor phases.[8][21]

  • Characterization: The synthesized crystals should be characterized using techniques such as X-ray diffraction (XRD) to confirm their crystalline phase, scanning electron microscopy (SEM) to visualize their morphology and size, and Fourier-transform infrared spectroscopy (FTIR) to analyze their chemical composition.[21][24]

B. Chondrocyte Culture and Pyrophosphate Metabolism Assay

Objective: To study the regulation of ePPi metabolism in articular chondrocytes.

Methodology:

  • Chondrocyte Isolation and Culture: Primary chondrocytes can be isolated from human or animal articular cartilage by enzymatic digestion. The cells are then cultured in a suitable medium, such as DMEM/F-12 supplemented with fetal bovine serum.[12][26][31][32]

  • Measurement of ePPi: ePPi levels in the culture medium can be quantified using a radiometric assay or high-performance liquid chromatography (HPLC).[16][22]

  • Enzyme Activity Assays: The enzymatic activities of ENPP1 and TNAP in chondrocyte lysates or culture medium can be determined using colorimetric or fluorometric assays with specific substrates.[4][18][33][34]

C. NLRP3 Inflammasome Activation Assay in Macrophages

Objective: To investigate the activation of the NLRP3 inflammasome by CPP crystals in macrophages.

Methodology:

  • Macrophage Culture: Primary bone marrow-derived macrophages (BMDMs) from wild-type or NLRP3-deficient mice, or human monocytic cell lines like THP-1, can be used.[1][21][23]

  • Crystal Stimulation: Macrophages are primed with a TLR ligand (e.g., LPS) to induce the expression of pro-IL-1β and NLRP3. Subsequently, the cells are stimulated with CPP crystals.[1][23]

  • Assessment of Inflammasome Activation:

    • IL-1β Secretion: The concentration of mature IL-1β in the culture supernatant is measured by ELISA.[11][25][29][35][36]

    • Caspase-1 Activation: The activation of caspase-1 can be assessed by Western blotting for the cleaved p20 subunit or by using a fluorescent substrate.[1]

    • ASC Speck Formation: The formation of ASC specks, a hallmark of inflammasome activation, can be visualized by immunofluorescence microscopy.[37]

D. Murine Model of CPP Crystal-Induced Arthritis

Objective: To study the in vivo inflammatory response to CPP crystals and to evaluate potential therapeutic agents.

Methodology:

  • Induction of Arthritis: A suspension of sterile CPP crystals is injected into the ankle joint or into a subcutaneous air pouch of mice.[13][20][38]

  • Assessment of Inflammation:

    • Joint Swelling: The increase in ankle diameter is measured over time as an indicator of joint inflammation.[13][20]

    • Histological Analysis: The injected joints are harvested for histological examination to assess synovial inflammation, cellular infiltration, and cartilage damage.[2][6][13]

    • Cytokine and Chemokine Levels: The levels of pro-inflammatory mediators, such as IL-1β and CXCL1, in the joint lavage fluid or serum are quantified by ELISA.[13]

Mandatory Visualization

Pyrophosphate_Metabolism cluster_chondrocyte Articular Chondrocyte cluster_extracellular Extracellular Space ATP_in Intracellular ATP PPi_in Intracellular PPi ATP_in->PPi_in Metabolism ANKH ANKH PPi_in->ANKH PPi_ex Extracellular PPi ANKH->PPi_ex Transport ATP_ex Extracellular ATP ENPP1 ENPP1 ATP_ex->ENPP1 TNAP TNAP PPi_ex->TNAP CPP_crystals CPP Crystals PPi_ex->CPP_crystals Formation ENPP1->PPi_ex Hydrolysis Pi Inorganic Phosphate (Pi) TNAP->Pi Hydrolysis

Caption: Dysregulation of extracellular pyrophosphate (ePPi) homeostasis in the joint.

Inflammatory_Pathway CPP_crystals CPP Crystals Macrophage Macrophage CPP_crystals->Macrophage Recognition NLRP3 NLRP3 Inflammasome Macrophage->NLRP3 Activation pro_caspase1 Pro-Caspase-1 NLRP3->pro_caspase1 Recruitment caspase1 Caspase-1 pro_caspase1->caspase1 Cleavage pro_IL1b Pro-IL-1β caspase1->pro_IL1b Cleavage IL1b IL-1β pro_IL1b->IL1b Inflammation Joint Inflammation (Pain, Swelling) IL1b->Inflammation Induction

Caption: Inflammatory cascade triggered by CPP crystals leading to joint inflammation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CPP_synthesis CPP Crystal Synthesis & Characterization Macrophage_assay Macrophage Inflammasome Assay CPP_synthesis->Macrophage_assay Stimulation Mouse_model Mouse Model of Arthritis CPP_synthesis->Mouse_model Injection Chondrocyte_culture Chondrocyte Culture Assessment Inflammation Assessment (Swelling, Histology, Cytokines) Chondrocyte_culture->Assessment Cellular Mechanisms Macrophage_assay->Assessment Inflammatory Mechanisms Mouse_model->Assessment

Caption: Workflow for investigating the biological pathways of CPPD.

References

CPPD-Q discovery and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Synthesis of CPPD-Q

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, or 2-(cyclohexylamino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione, is a quinone transformation product of the p-phenylenediamine (PPD) antioxidant, N-cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD). Initially developed to protect rubber products from degradation by ozone and oxidation, the parent compound CPPD inadvertently gives rise to this compound, which has been identified as an emerging environmental contaminant. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and toxicological profile of this compound, with a focus on the underlying molecular mechanisms and experimental protocols relevant to its study.

Discovery and Environmental Significance

The discovery of this compound is intrinsically linked to the widespread use of its parent compound, CPPD, as an antiozonant in tire rubber. Research into the environmental fate of tire wear particles revealed that PPD antioxidants react with atmospheric ozone, as intended, to form various transformation products.[1] Among these are the corresponding p-phenylenediamine quinones (PPD-Qs).

This compound was first identified as a prevalent environmental contaminant in studies analyzing fine particulate matter (PM2.5) and roadway runoff.[2][3] These studies confirmed that the ozonation of CPPD in tire rubber leads to the formation and subsequent release of this compound into the environment. It has been detected in various environmental matrices, including roadside dust, urban air, and surface waters, highlighting its persistence and potential for widespread exposure.[2][3][4] The discovery of the high toxicity of a related compound, 6PPD-quinone, to aquatic species like coho salmon has intensified research into the entire class of PPD-Qs, including this compound.[1][3][4]

Physicochemical and Toxicological Data

The systematic evaluation of this compound and its analogues is crucial for understanding their environmental fate and toxicological risk. The following tables summarize key quantitative data, with data for the closely related and extensively studied 6PPD-quinone provided for comparative context where direct data for this compound is not available.

Table 1: Physicochemical Properties of PPD-Quinones
PropertyThis compound6PPD-Quinone (for comparison)Source(s)
Molecular Formula C₁₈H₂₀N₂O₂C₁₈H₂₄N₂O₂[2][5]
Molecular Weight 296.36 g/mol 312.41 g/mol [2]
Aqueous Solubility Data not available38 ± 10 µg/L[6][7][8]
Log Kₒw Data not available4.30 ± 0.02[6][7][8]
Stability in Water Data not availableSlight-to-moderate loss (26 ± 3%) over 47 days (pH 5, 7, 9)[6][7]
Table 2: Acute Toxicity Data for this compound
SpeciesEndpointValueSource(s)
Vibrio fischeri (aquatic bacterium)EC₅₀6.98 mg/L[2]
Caenorhabditis elegans (nematode)Neurotoxicity observed at0.01 - 10 µg/L[9]
Caenorhabditis elegans (nematode)Intestinal ROS production at1 and 10 µg/mL[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a directed chemical process involving sequential Michael additions and oxidation. While a specific protocol for this compound is not widely published, a reliable method can be adapted from the synthesis of the structurally similar 6PPD-quinone.[10][11][12] The general strategy involves the reaction of a suitable amine with a benzoquinone derivative.

Logical Workflow for this compound Synthesis

The following diagram illustrates a plausible synthetic route adapted from known procedures for analogous compounds.

G Logical Workflow for this compound Synthesis cluster_start Starting Materials cluster_inter Intermediate Synthesis cluster_final Final Product Synthesis start1 Gentisic Acid inter1 Oxidative Coupling start1->inter1 Oxidant (e.g., K₃[Fe(CN)₆]) start2 Aniline start2->inter1 inter2 Intermediate Product (2,5-dianilino-1,4-benzoquinone-3-carboxylic acid) inter1->inter2 final1 Amine Exchange with Cyclohexylamine inter2->final1 final2 Decarboxylation final1->final2 Heat in Pyridine final_product This compound final2->final_product G This compound Neurotoxicity Signaling Pathway CPPDQ This compound Exposure TGF_beta TGF-β Pathway (daf-7) CPPDQ->TGF_beta Inhibits JNK_MAPK JNK MAPK Pathway (jnk-1) CPPDQ->JNK_MAPK Inhibits ERK_MAPK ERK MAPK Pathway (mpk-1) CPPDQ->ERK_MAPK Inhibits Neurotoxicity Neurotoxicity (e.g., impaired locomotion) TGF_beta->Neurotoxicity JNK_MAPK->Neurotoxicity ERK_MAPK->Neurotoxicity G Workflow for this compound Analysis Sample Environmental Sample (Water, Soil, PM2.5) Extraction Solvent Extraction (e.g., Acetonitrile, Dichloromethane) Sample->Extraction Cleanup Sample Cleanup / SPE (Solid Phase Extraction) Extraction->Cleanup Analysis HPLC-MS/MS Analysis Cleanup->Analysis Quant Quantification (using internal standards) Analysis->Quant

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Effects of CPPD-Q

This technical guide provides a consolidated overview of the current understanding of the in vitro effects of 2-(cyclohexylamino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione (this compound), the quinone metabolite of the rubber antioxidant N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD). While research into the specific toxicological profile of this compound is still emerging, this document summarizes available data, outlines detailed experimental protocols for key in vitro assays, and visualizes relevant biological pathways to support further investigation.

Core Findings

Current research indicates that this compound exhibits significantly lower acute toxicity in aquatic species compared to other p-phenylenediamine (PPD) quinone derivatives, such as 6PPD-quinone.[1] However, a comprehensive toxicological assessment of its effects on human cells in vitro is largely unavailable in public literature, highlighting a critical data gap.[2]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
CompoundCell LineAssayEndpointResultReference
This compoundCSE-119 (Coho Salmon)AlamarBlue Cell ViabilityCytotoxicityNo cytotoxicity observed[3]
6PPD-quinoneCSE-119 (Coho Salmon)AlamarBlue Cell ViabilityEC5016.98 µg/L[3]
Table 2: Summary of Toxicological Data for this compound
Toxicological EndpointObservationSpecies/Test SystemTest GuidelineReference
CytotoxicityNo data available------[2]
GenotoxicityNo data available------[2]

Note: While direct data for this compound is lacking, studies on the structurally similar 6PPD-quinone suggest a potential for mutagenicity. However, direct extrapolation is not recommended.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is designed to determine the concentration of a substance that results in 50% cell death (IC50) and is based on OECD guidelines.[2]

1. Cell Culture:

  • Human cell lines, such as hepatocellular carcinoma cells (HepG2) or fibroblasts, are cultured in appropriate media and under standard conditions (e.g., 37°C, 5% CO2).[2]

2. Exposure:

  • Cells are seeded in 96-well plates at a predetermined density to ensure exponential growth during the experiment.

  • After allowing the cells to attach (typically 24 hours), they are exposed to a range of concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control are included. The exposure duration is typically 24 to 72 hours.[2]

3. Viability Assessment:

  • Cell viability is quantified using established methods:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: This colorimetric assay measures the metabolic activity of mitochondria. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.[2]

    • Neutral Red Uptake Assay: This assay assesses the integrity of lysosomes. Viable cells incorporate and bind the neutral red dye in their lysosomes.[2]

4. Data Analysis:

  • A dose-response curve is generated by plotting cell viability against the logarithm of the compound concentration.

  • The IC50 value, the concentration at which 50% of cell viability is inhibited, is calculated from this curve.[2]

Bacterial Reverse Mutation Test (Ames Test)

This test evaluates the potential of a substance to induce gene mutations in bacteria.[2]

1. Bacterial Strains:

  • Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (e.g., WP2 uvrA) are used.

2. Metabolic Activation:

  • The assay is performed both with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism.[2]

3. Procedure:

  • The bacterial strains are exposed to various concentrations of this compound in the presence and absence of the S9 mix.

  • The mixture is then plated on a minimal agar medium that lacks the required amino acid (histidine or tryptophan).[2]

4. Analysis:

  • The number of revertant colonies (bacteria that have mutated and can now synthesize the required amino acid) is counted after a 48-72 hour incubation period.

  • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.[2]

In Vitro Micronucleus Assay

This assay detects damage to chromosomes or the mitotic spindle.[2]

1. Cell Culture:

  • Mammalian cells capable of cell division, such as human peripheral blood lymphocytes or cell lines like L5178Y or CHO, are used.[2]

2. Exposure:

  • Cells are treated with a range of concentrations of this compound, with and without metabolic activation (S9 mix).[2]

3. Cytokinesis Block:

  • Cytochalasin B is added to the cell cultures to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.[2]

4. Analysis:

  • Cells are harvested, fixed, and stained.

  • The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is determined by microscopic examination.

  • An increase in the frequency of micronucleated cells indicates genotoxic potential.[2]

Visualizations

Signaling Pathways and Workflows

General Experimental Workflow for In Vitro Toxicological Testing cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, Fibroblasts) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Compound Preparation (this compound Stock Solution) treatment Treatment with this compound (24-72 hours) compound_prep->treatment seeding->treatment viability_assay Viability Assay (e.g., MTT, Neutral Red) treatment->viability_assay genotoxicity_assay Genotoxicity Assay (e.g., Ames, Micronucleus) treatment->genotoxicity_assay data_collection Data Collection (e.g., Absorbance, Colony Count) viability_assay->data_collection genotoxicity_assay->data_collection dose_response Dose-Response Curve Generation data_collection->dose_response endpoint_calc Endpoint Calculation (e.g., IC50, Mutagenicity) dose_response->endpoint_calc Proposed Signaling Pathways Affected by this compound (based on in vivo data) cluster_TGFb TGF-β Pathway cluster_MAPK MAPK Pathways CPPDQ This compound TGFb_ligand daf-7 (TGF-β ligand) CPPDQ->TGFb_ligand inhibits expression JNK jnk-1 (JNK MAPK) CPPDQ->JNK inhibits expression ERK mpk-1 (ERK MAPK) CPPDQ->ERK inhibits expression TGFb_receptor TGF-β Receptor TGFb_ligand->TGFb_receptor Smads Smad Proteins TGFb_receptor->Smads gene_expression Target Gene Expression Smads->gene_expression neurotoxicity Neurotoxicity gene_expression->neurotoxicity transcription_factors Transcription Factors (e.g., AP-1, c-Jun) JNK->transcription_factors ERK->transcription_factors p38 p38 MAPK p38->transcription_factors gene_expression_mapk gene_expression_mapk transcription_factors->gene_expression_mapk Target Gene Expression gene_expression_mapk->neurotoxicity

References

An In-depth Technical Guide to the Cellular Targets and Binding Sites in Calcium Pyrophosphate Deposition (CPPD) Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium Pyrophosphate Deposition (CPPD) disease is a common form of inflammatory arthritis characterized by the deposition of calcium pyrophosphate (CPP) crystals in articular and periarticular tissues. These crystals act as endogenous danger signals, engaging with a variety of cellular targets to initiate a potent inflammatory cascade. This guide provides a detailed overview of the key cellular players, their binding sites and receptors for CPP crystals, and the subsequent signaling pathways that drive the inflammatory response. A thorough understanding of these mechanisms is crucial for the development of targeted therapeutics aimed at mitigating the debilitating effects of CPPD.

Cellular Targets of CPP Crystals

The inflammatory response in CPPD is orchestrated by a complex interplay between innate immune cells and resident joint tissue cells. The primary cellular targets that interact with and respond to CPP crystals are:

  • Macrophages: As key phagocytes of the innate immune system, macrophages are central to the initiation of the inflammatory response in CPPD. They internalize CPP crystals, leading to the activation of intracellular inflammatory signaling pathways.[1][2]

  • Neutrophils: These are abundant immune cells recruited to the joint during acute inflammatory flares. They can also phagocytose CPP crystals and contribute to the inflammatory milieu through the release of pro-inflammatory mediators and the formation of neutrophil extracellular traps (NETs).[3]

  • Synoviocytes: These cells form the lining of the synovial membrane and are among the first to encounter CPP crystals shed into the joint space. Their activation contributes to synovitis and the production of matrix-degrading enzymes.[1]

  • Chondrocytes: As the resident cells of cartilage where CPP crystals primarily form, chondrocytes are directly impacted by these crystalline structures. Their interaction with CPP crystals can lead to the production of inflammatory mediators and enzymes that contribute to cartilage degradation.[4]

CPP Crystal Interaction and Binding Sites

While a specific high-affinity receptor for CPP crystals has not been definitively identified, their interaction with cellular targets is thought to occur through a combination of mechanisms:

  • Direct Membrane Interaction and Phagocytosis: CPP crystals are recognized and internalized by phagocytic cells like macrophages and neutrophils. This process is a critical step in triggering the intracellular inflammatory machinery.[5][6]

  • Toll-Like Receptors (TLRs): CPP crystals are recognized as danger-associated molecular patterns (DAMPs) and can activate pattern recognition receptors, notably TLR2 and TLR4, on the surface of cells like chondrocytes.[7][8] This interaction is a key initial step in the signaling cascade that leads to inflammation.

Key Signaling Pathways in CPPD-Induced Inflammation

The interaction of CPP crystals with their cellular targets triggers a cascade of intracellular signaling events, culminating in the production of potent pro-inflammatory cytokines, with Interleukin-1β (IL-1β) playing a central role.

The NLRP3 Inflammasome Pathway

The activation of the NLRP3 inflammasome in macrophages is a cornerstone of the inflammatory response to CPP crystals. This multi-protein complex is responsible for the maturation and secretion of IL-1β. The activation process is a two-step mechanism:

  • Priming (Signal 1): This step involves the upregulation of NLRP3 and pro-IL-1β gene expression. In the context of CPPD, this can be initiated by the binding of CPP crystals to TLRs, leading to the activation of the transcription factor NF-κB.

  • Activation (Signal 2): The phagocytosis of CPP crystals leads to lysosomal destabilization and the release of cathepsin B into the cytosol. This, along with potassium efflux, triggers the assembly of the NLRP3 inflammasome complex, which then cleaves pro-caspase-1 into its active form. Active caspase-1, in turn, cleaves pro-IL-1β into mature, secretable IL-1β.[2][7][9]

NLRP3_Inflammasome_Activation cluster_extracellular Extracellular cluster_cellular Macrophage CPPD CPP Crystal TLR TLR2/4 CPPD->TLR Signal 1 (Priming) Phagocytosis Phagocytosis CPPD->Phagocytosis Signal 2 (Activation) NFkB NF-κB TLR->NFkB Lysosome Lysosome Phagocytosis->Lysosome Lysosomal Destabilization Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) Lysosome->Inflammasome proIL1B_gene pro-IL-1β Gene NFkB->proIL1B_gene NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene proIL1B pro-IL-1β proIL1B_gene->proIL1B Transcription & Translation NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein Transcription & Translation IL1B Mature IL-1β NLRP3_protein->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation Casp1->proIL1B Cleavage Secretion Secretion IL1B->Secretion K_efflux K+ Efflux K_efflux->Inflammasome

NLRP3 Inflammasome Activation by CPP Crystals.
Mitogen-Activated Protein Kinase (MAPK) and NF-κB Signaling

Upstream of and parallel to inflammasome activation, the interaction of CPP crystals with cellular receptors triggers MAPK signaling pathways, including p38, ERK1/2, and JNK. These pathways, along with direct TLR signaling, converge on the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and drives the expression of a host of pro-inflammatory genes, including those for IL-1β, TNF-α, IL-6, and IL-8, thereby amplifying the inflammatory response.[7]

MAPK_NFkB_Signaling cluster_mapk MAPK Pathways cluster_genes Gene Transcription CPPD CPP Crystal Receptor Cell Surface Receptors (e.g., TLR2/4) CPPD->Receptor p38 p38 Receptor->p38 ERK ERK1/2 Receptor->ERK JNK JNK Receptor->JNK NFkB NF-κB Activation Receptor->NFkB Direct Activation p38->NFkB ERK->NFkB JNK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation IL1B IL-1β Nucleus->IL1B TNFa TNF-α Nucleus->TNFa IL6 IL-6 Nucleus->IL6 IL8 IL-8 Nucleus->IL8 Cytokines Pro-inflammatory Cytokine Production IL1B->Cytokines TNFa->Cytokines IL6->Cytokines IL8->Cytokines

MAPK and NF-κB Signaling in CPPD.

Quantitative Data on CPP Crystal-Induced Inflammation

The inflammatory potential of CPP crystals can vary depending on their specific crystalline phase (e.g., monoclinic vs. triclinic). The following tables summarize quantitative data from in vitro studies on the production of key inflammatory cytokines by the human monocytic cell line THP-1 in response to CPP crystal stimulation.

Table 1: Dose-Dependent IL-1β Production by THP-1 Cells Data from a 6-hour stimulation of primed THP-1 cells.

Crystal TypeConcentration (µg/mL)Mean IL-1β Secretion (pg/mL)
m-CPPD50~150
m-CPPD100~250
m-CPPD200~350
t-CPPD200~100
m-CPPTβ200~50
a-CPP200No significant increase
MSU (control)200~200

Table 2: Kinetics of Cytokine Production by THP-1 Cells Data from stimulation with 200 µg/mL of crystals.

CytokineCrystal Type2 hours (pg/mL)6 hours (pg/mL)24 hours (pg/mL)
IL-1β m-CPPD~100~350~400
t-CPPD<50~100~150
IL-8 m-CPPD~2000~8000>10000
t-CPPD~1000~4000~8000
IL-6 m-CPPD<100~400~1000
t-CPPD<50~200~500

Note: The values in these tables are approximate and are intended to illustrate the relative inflammatory potential and kinetics based on published graphical data. For precise values, refer to the original research articles.

Detailed Methodologies for Key Experiments

Preparation of CPP Crystals for In Vitro Assays

Objective: To synthesize and prepare sterile, pyrogen-free CPP crystals for cell stimulation experiments.

  • Synthesis: Synthesize monoclinic (m-CPPD) and triclinic (t-CPPD) crystals as previously described in the literature. This typically involves controlled precipitation from solutions of calcium chloride and sodium pyrophosphate under specific pH and temperature conditions.[10]

  • Characterization: Verify the crystal phase and quality of each preparation using powder X-ray diffraction analysis. Assess crystal size and morphology using a polarized light microscope.

  • Sterilization: Sterilize the prepared crystals by gamma irradiation to ensure they are free from microbial contamination.

  • Endotoxin Testing: Confirm that the crystal preparations are pyrogen-free using a Limulus Amebocyte Lysate (LAL) assay.

  • Suspension: Just before use, resuspend the sterile crystals in sterile, endotoxin-free phosphate-buffered saline (PBS) to the desired stock concentration (e.g., 10 mg/mL). Vortex vigorously to ensure a uniform suspension.

In Vitro Macrophage Stimulation with CPP Crystals

Objective: To stimulate a macrophage cell line (e.g., THP-1) with CPP crystals to measure cytokine production.

  • Cell Culture: Culture THP-1 human monocytic leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Differentiation (Priming Signal 1): Seed THP-1 cells in 24-well plates at a density of 5 x 10^5 cells/well. Differentiate the cells into a macrophage-like phenotype by treating with 50 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 3 hours. This priming step upregulates the expression of NLRP3 and pro-IL-1β.

  • Crystal Stimulation (Activation Signal 2): After the priming step, wash the cells with PBS and replace the medium with fresh culture medium. Add the CPP crystal suspension to the wells at the desired final concentrations (e.g., 50, 100, 200 µg/mL). Include a vehicle control (PBS) and a positive control (e.g., monosodium urate crystals).

  • Incubation: Incubate the stimulated cells for the desired time points (e.g., 2, 6, 24 hours) at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and crystals. Carefully collect the cell-free supernatants and store them at -80°C for cytokine analysis.

Quantification of NLRP3 Inflammasome Activation

Objective: To measure the key outputs of NLRP3 inflammasome activation: IL-1β secretion and caspase-1 activity.

  • IL-1β Measurement by ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for human IL-1β and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants (from section 5.2) and a standard curve of recombinant human IL-1β to the plate and incubate.

    • Wash the plate and add a biotinylated detection antibody for human IL-1β.

    • After another incubation and wash, add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Finally, add a TMB substrate solution and stop the reaction with sulfuric acid.

    • Measure the absorbance at 450 nm using a microplate reader and calculate the concentration of IL-1β in the samples based on the standard curve.

  • Caspase-1 Activity Assay:

    • Prepare cell lysates from the stimulated macrophages.

    • Use a commercially available colorimetric or fluorometric assay kit that detects the cleavage of a specific caspase-1 substrate (e.g., YVAD-pNA).

    • Measure the resulting color change or fluorescence intensity to quantify caspase-1 activity.

  • Western Blot for Cleaved Caspase-1 and IL-1β:

    • Run cell lysates and precipitated supernatant proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the cleaved (active) forms of caspase-1 (p20 subunit) and IL-1β (p17 subunit).

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

Experimental Workflow for Investigating CPPD-Induced Inflammation

Experimental_Workflow cluster_analysis Analysis start Start crystal_prep CPP Crystal Preparation & Sterilization start->crystal_prep cell_culture Macrophage Cell Culture (e.g., THP-1) start->cell_culture stimulation Stimulation with CPP Crystals crystal_prep->stimulation priming Cell Priming (e.g., PMA) cell_culture->priming priming->stimulation incubation Incubation (Time Course) stimulation->incubation supernatant Collect Supernatants incubation->supernatant cell_lysate Prepare Cell Lysates incubation->cell_lysate elisa ELISA for IL-1β, IL-6, IL-8 supernatant->elisa western Western Blot for Cleaved Caspase-1 cell_lysate->western qpcr qPCR for Gene Expression cell_lysate->qpcr data_analysis Data Analysis & Interpretation elisa->data_analysis western->data_analysis qpcr->data_analysis end End data_analysis->end

Experimental Workflow for CPPD Studies.

Conclusion and Future Directions

The cellular and molecular mechanisms underlying CPPD-induced inflammation are becoming increasingly clear, with the NLRP3 inflammasome and associated signaling pathways in macrophages emerging as central players. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to investigate these pathways further. Future research should focus on identifying specific cell surface receptors for CPP crystals, elucidating the precise mechanisms of inflammasome activation by different crystal isoforms, and exploring novel therapeutic strategies that target these key cellular and molecular events. A deeper understanding of these processes will be instrumental in developing effective disease-modifying therapies for this prevalent and painful form of arthritis.

References

Preclinical Studies on CPPD-Q: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPPD-Q, the quinone metabolite of the rubber antioxidant N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), is an emerging subject of toxicological research. Unlike its parent compound, which is primarily known for its role as a skin sensitizer and irritant, the preclinical profile of this compound is still being elucidated. This technical guide synthesizes the currently available preclinical data on this compound, focusing on its toxicological effects and mechanisms of action. It is important to note that significant data gaps exist, particularly concerning its cytotoxicity and genotoxicity in mammalian systems.

Quantitative Toxicological Data

The available quantitative data from preclinical studies on this compound is limited. The following tables summarize the existing information.

Table 1: Ecotoxicology of this compound

EndpointSpeciesResultConcentration(s)Reference
Acute ToxicityVibrio fischeri (aquatic bacterium)EC50 = 6.98 mg/LNot Applicable[1]
Acute ToxicityRainbow Trout (Oncorhynchus mykiss)No toxicity observedUp to 4.6 µg/L (highest concentration tested)[2]

Table 2: In Vitro and In Vivo Effects of this compound

EndpointModel SystemEffectConcentration(s)Reference
Reactive Oxygen Species (ROS) ProductionCaenorhabditis elegans (intestinal)Induced ROS production1 and 10 µg/mL[1]
Neurotoxicity (Behavioral)Caenorhabditis elegansDecreased head thrash, body bend, and forward turn; increased backward turn0.01-10 µg/L[3]
NeurodegenerationCaenorhabditis elegans (GABAergic system)Induced neurodegeneration10 µg/L[3]
Gene ExpressionCaenorhabditis elegansDecreased expression of daf-7 (TGF-β ligand), jnk-1 (JNK MAPK), and mpk-1 (ERK MAPK)0.01-10 µg/L[3]
Gene ExpressionCaenorhabditis elegansDecreased expression of dcar-1 (G protein-coupled receptor)0.01-10 µg/L[3]
Gene ExpressionCaenorhabditis elegansIncreased expression of npr-8 (G protein-coupled receptor)0.01-10 µg/L[3]

Table 3: Cytotoxicity and Genotoxicity of this compound

Toxicological EndpointObservationSpeciesTest Guideline
CytotoxicityNo data available--
GenotoxicityNo data available--

It is important to note that while no direct data exists for this compound, studies on a structurally similar compound, 6PPD-quinone, have indicated potential for mutagenicity. However, direct extrapolation of these findings to this compound requires caution.[4]

Signaling Pathways

Preclinical studies in C. elegans have implicated the involvement of several signaling pathways in the neurotoxic effects of this compound. Exposure to this compound was found to inhibit the Transforming Growth Factor-beta (TGF-β), c-Jun N-terminal kinase (JNK) Mitogen-Activated Protein Kinase (MAPK), and Extracellular signal-regulated kinase (ERK) MAPK signaling pathways.[3] The alteration in G protein-coupled receptors (GPCRs) DCAR-1 and NHR-8 appears to be linked to the inhibition of the JNK and ERK MAPK pathways.[3]

CPPDQ_Signaling_Pathway cluster_GPCR G Protein-Coupled Receptors cluster_TGF TGF-β Signaling cluster_MAPK MAPK Signaling CPPDQ This compound Exposure DCAR1 DCAR-1 CPPDQ->DCAR1 downregulates NPR8 NPR-8 CPPDQ->NPR8 upregulates DAF7 daf-7 (TGF-β ligand) CPPDQ->DAF7 downregulates JNK1 jnk-1 (JNK MAPK) DCAR1->JNK1 regulates MPK1 mpk-1 (ERK MAPK) DCAR1->MPK1 regulates NPR8->MPK1 regulates Neurotoxicity Neurotoxicity DAF7->Neurotoxicity contributes to JNK1->Neurotoxicity contributes to MPK1->Neurotoxicity contributes to

Proposed signaling pathway of this compound induced neurotoxicity in C. elegans.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

In Vitro Cytotoxicity Assay (General Protocol)

This assay determines the concentration of a substance that causes 50% cell death (IC50).[4]

  • Cell Culture: Human cell lines such as hepatocellular carcinoma cells (HepG2) or fibroblasts are cultured in appropriate media and conditions.[4]

  • Exposure: Cells are seeded in 96-well plates and, after attachment, are exposed to a range of concentrations of this compound for 24 to 72 hours.[4]

  • Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses mitochondrial activity, or the neutral red uptake assay, which evaluates lysosomal integrity.[4]

  • Data Analysis: A dose-response curve is generated to calculate the IC50 value.[4]

C. elegans Neurotoxicity Assay

This assay evaluates the neurotoxic effects of this compound using the nematode Caenorhabditis elegans as a model organism.[3]

  • Animal Model: Wild-type C. elegans are used.

  • Exposure: Worms are exposed to various concentrations of this compound (e.g., 0.01-10 µg/L) in a suitable medium.[3]

  • Behavioral Analysis: Locomotion behaviors, including head thrash, body bend, forward turn, and backward turn, are quantified.[3]

  • Neurodegeneration Analysis: Specific neuronal populations (e.g., GABAergic neurons) are examined for signs of degeneration, often using fluorescent reporter strains.[3]

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of target genes involved in relevant signaling pathways.[3]

Experimental_Workflow_Toxicology cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays (C. elegans) cell_culture Cell Culture (e.g., HepG2) exposure_vitro Exposure to this compound (Concentration Range) cell_culture->exposure_vitro viability_assay Viability Assay (e.g., MTT) exposure_vitro->viability_assay data_analysis_vitro Data Analysis (IC50 Calculation) viability_assay->data_analysis_vitro end End data_analysis_vitro->end celegans_culture C. elegans Culture exposure_vivo Exposure to this compound (Concentration Range) celegans_culture->exposure_vivo behavioral_analysis Behavioral Analysis exposure_vivo->behavioral_analysis neurodegeneration_analysis Neurodegeneration Analysis exposure_vivo->neurodegeneration_analysis gene_expression Gene Expression Analysis exposure_vivo->gene_expression behavioral_analysis->end neurodegeneration_analysis->end gene_expression->end start Start start->cell_culture start->celegans_culture

General experimental workflow for toxicological testing of this compound.

Conclusion

The preclinical evaluation of this compound is in its early stages. Current data, primarily from ecotoxicological and C. elegans studies, suggest potential for environmental toxicity and neurotoxicity. The identified involvement of the TGF-β and MAPK signaling pathways provides a foundation for further mechanistic investigations. However, the absence of robust cytotoxicity and genotoxicity data in mammalian systems represents a critical knowledge gap that needs to be addressed to fully understand the potential risks of this compound to human health. Future research should prioritize these areas to enable a comprehensive risk assessment.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of CPPD-Quinone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is based on publicly available scientific literature. "CPPD-Q" is identified as CPPD-quinone, a transformation product of the antioxidant N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) used in the rubber industry. It is primarily studied in the context of environmental toxicology. As such, traditional pharmacokinetic data (e.g., absorption, distribution, metabolism, and excretion in mammalian systems for therapeutic purposes) is not available. This guide focuses on the available toxicokinetic and toxicodynamic information.

Introduction

CPPD-quinone (this compound) is a quinone derivative formed from the oxidation of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), an antioxidant and antiozonant widely used in rubber products. The environmental presence of this compound, primarily from tire wear particles, has raised concerns about its potential toxicological effects on various organisms. This document provides a comprehensive overview of the current understanding of the pharmacodynamics—or more accurately, the toxicodynamics—of this compound, with a focus on its effects in non-mammalian model organisms where it has been studied.

Pharmacodynamics / Toxicodynamics

The pharmacodynamic effects of this compound have been investigated in aquatic bacteria and the nematode Caenorhabditis elegans, revealing mechanisms of toxicity related to oxidative stress, intestinal damage, and neurotoxicity.

Acute Toxicity in Vibrio fischeri

This compound exhibits acute toxicity to the aquatic bacterium Vibrio fischeri, a common model for ecotoxicology studies. The primary endpoint measured is the inhibition of bioluminescence.

ParameterValueOrganismReference
EC50 (Bioluminescence Inhibition)6.98 mg/LVibrio fischeri[1]
Intestinal Toxicity in Caenorhabditis elegans

In the nematode C. elegans, this compound has been shown to induce intestinal toxicity by increasing intestinal permeability and causing the production of reactive oxygen species (ROS).

EffectConcentration RangeOrganismReference
Enhanced Intestinal Permeability1-10 µg/LCaenorhabditis elegans[2]
Intestinal ROS Production0.1-10 µg/LCaenorhabditis elegans[2]
Neurotoxicity in Caenorhabditis elegans

This compound exposure at environmentally relevant concentrations has been demonstrated to cause neurotoxicity in C. elegans, affecting locomotion and inducing neurodegeneration. The underlying mechanism involves the inhibition of key signaling pathways.

EffectConcentration RangeOrganismReference
Decreased head thrash, body bend, and forward turn0.01-10 µg/LCaenorhabditis elegans[3]
Increased backward turn0.01-10 µg/LCaenorhabditis elegans[3]
Neurodegeneration in GABAergic system10 µg/LCaenorhabditis elegans[3]
Decreased expression of daf-7 (TGF-β ligand), jnk-1 (JNK MAPK), and mpk-1 (ERK MAPK)0.01-10 µg/LCaenorhabditis elegans[3]

Signaling Pathways

The neurotoxic effects of this compound in C. elegans are associated with the downregulation of conserved signaling pathways, including the Transforming Growth Factor-beta (TGF-β), c-Jun N-terminal kinase (JNK) MAPK, and Extracellular signal-regulated kinase (ERK) MAPK pathways.

G cluster_CPPDQ This compound Exposure cluster_pathways Signaling Pathways in C. elegans Neurons cluster_effects Cellular & Phenotypic Effects CPPDQ This compound TGF_beta TGF-β Signaling (daf-7) CPPDQ->TGF_beta inhibits expression JNK_MAPK JNK MAPK Signaling (jnk-1) CPPDQ->JNK_MAPK inhibits expression ERK_MAPK ERK MAPK Signaling (mpk-1) CPPDQ->ERK_MAPK inhibits expression Neurodegeneration Neurodegeneration TGF_beta->Neurodegeneration leads to Locomotion_Defects Abnormal Locomotion TGF_beta->Locomotion_Defects leads to JNK_MAPK->Neurodegeneration leads to JNK_MAPK->Locomotion_Defects leads to ERK_MAPK->Neurodegeneration leads to ERK_MAPK->Locomotion_Defects leads to

Inhibition of key neuro-signaling pathways by this compound in C. elegans.

Experimental Protocols

Vibrio fischeri Bioluminescence Inhibition Assay

This protocol is based on the standardized method ISO 11348-3 for determining the inhibitory effect of water samples on the light emission of Vibrio fischeri.

Objective: To determine the acute toxicity of this compound by measuring the inhibition of bioluminescence in Vibrio fischeri.

Methodology:

  • Preparation of Bacterial Suspension: Freeze-dried Vibrio fischeri are reconstituted in a reconstitution solution to create a bacterial suspension. The suspension is kept at a controlled temperature (e.g., 15°C).

  • Preparation of Test Samples: A series of dilutions of this compound are prepared in a suitable solvent and then in the assay medium (e.g., 2% NaCl solution). A control sample without this compound is also prepared.

  • Exposure: The bacterial suspension is added to the test cuvettes containing the different concentrations of this compound and the control.

  • Incubation: The cuvettes are incubated for a specified period (e.g., 15 or 30 minutes) at a constant temperature (15°C).

  • Measurement: The bioluminescence of each sample is measured using a luminometer.

  • Data Analysis: The percentage of luminescence inhibition for each this compound concentration is calculated relative to the control. The EC50 value (the concentration that causes a 50% reduction in bioluminescence) is then determined.

Workflow for the Vibrio fischeri bioluminescence inhibition assay.
Caenorhabditis elegans Toxicity Assays

The following are generalized protocols based on the abstracts of the cited literature for assessing intestinal and neurotoxicity in C. elegans.

Objective: To evaluate the effects of this compound on intestinal permeability, ROS production, and neurobehavioral endpoints in C. elegans.

Methodology:

  • Nematode Culture and Synchronization: Wild-type or specific transgenic strains of C. elegans are maintained on nematode growth medium (NGM) agar plates seeded with E. coli OP50. A synchronized population of L1 larvae is obtained by bleaching gravid adults.

  • Exposure: Synchronized L1 larvae are exposed to various concentrations of this compound (e.g., 0.01-10 µg/L) in liquid culture or on NGM plates until they reach a specific developmental stage (e.g., L4 or young adult).

  • Endpoint Analysis:

    • Intestinal Permeability: Exposed nematodes are fed a fluorescent dye (e.g., fluorescein isothiocyanate-dextran). The accumulation of the dye in the body cavity, indicating a compromised intestinal barrier, is visualized and quantified using fluorescence microscopy.

    • ROS Production: Intracellular ROS levels in the intestine are measured using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA). Fluorescence intensity is quantified using a fluorescence microscope or a microplate reader.

    • Locomotion Assays: The effects on locomotion are assessed by measuring parameters such as head thrashes (number of side-to-side movements of the head in liquid) and body bends (number of sinusoidal movements on an agar plate) over a defined period.

    • Neurodegeneration: Neurodegeneration is observed in transgenic strains expressing fluorescent proteins in specific neurons (e.g., GABAergic neurons). Neuronal damage, such as breaks in axons or loss of cell bodies, is scored using fluorescence microscopy.

  • Gene Expression Analysis: The expression levels of target genes (e.g., daf-7, jnk-1, mpk-1) are quantified using quantitative real-time PCR (qRT-PCR) from RNA extracted from exposed and control nematodes.

Conclusion

The available data indicate that CPPD-quinone is a toxic compound to the model organisms Vibrio fischeri and Caenorhabditis elegans. Its toxic effects are mediated through the induction of oxidative stress, disruption of intestinal integrity, and interference with conserved neuronal signaling pathways. The lack of traditional pharmacokinetic studies in mammalian models means that its potential effects on human health are largely unknown. Further research is required to understand the full toxicological profile of this environmentally relevant compound.

References

CPPD-Quinone: A Technical Review of its Toxicological Profile and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPPD-quinone (CPPD-Q), chemically known as 2-(cyclohexylamino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione, is an oxidized derivative of the antiozonant N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD). While CPPD is utilized in the rubber industry to prevent degradation of materials, its transformation product, this compound, has emerged as a compound of interest in the fields of toxicology and environmental science. This technical guide provides a comprehensive review of the current literature on this compound, with a focus on its toxicological effects, underlying mechanisms of action, and relevant experimental methodologies.

Quantitative Toxicological Data

The toxicological effects of this compound have been investigated in various model organisms. The following tables summarize the available quantitative data from the literature.

EndpointValueOrganism/SystemReference(s)
Aquatic Toxicity
EC50 (Bioluminescence Inhibition)6.98 mg/LVibrio fischeri (bacterium)[1]
Nematode Toxicity
NeurotoxicityObserved at 0.01-10 µg/LCaenorhabditis elegans[2]
Intestinal ROS ProductionInduced at 1 and 10 µg/mLCaenorhabditis elegans[1]

Table 1: Summary of this compound Toxicity Data

A comparative analysis of the toxicity of various p-phenylenediamine quinones (PPD-Qs) reveals that the toxic effects are highly dependent on the specific chemical structure. Notably, while 6PPD-Q has been shown to be highly toxic to certain fish species, this compound and other analogues did not exhibit the same level of acute toxicity in rainbow trout at concentrations up to 50 μg/L.[3]

Compound96-hour LC50 (Rainbow Trout)Reference(s)
6PPD-Q0.35 µg/L[3]
This compoundNo toxicity observed up to 50 µg/L[3]
HPPD-QNo toxicity observed up to 50 µg/L[3]
IPPD-QNo toxicity observed up to 50 µg/L[3]

Table 2: Comparative Acute Toxicity of PPD-Quinones in Rainbow Trout

Mechanism of Action

Current research indicates that the toxicity of this compound is mediated, at least in part, by the induction of oxidative stress and the disruption of key cellular signaling pathways.

Oxidative Stress

Exposure to this compound has been shown to induce the production of reactive oxygen species (ROS) in the intestines of C. elegans.[1] This increase in ROS can lead to cellular damage and contribute to the observed toxic effects.

Disruption of Signaling Pathways in C. elegans

Studies in the model organism Caenorhabditis elegans have demonstrated that this compound exposure can lead to neurotoxicity by inhibiting several critical signaling pathways.[2] Specifically, exposure to this compound was found to decrease the expression of key genes within the Transforming Growth Factor-beta (TGF-β), JNK MAPK, and ERK MAPK signaling cascades.[2] This inhibition of fundamental signaling pathways likely underlies the observed neurotoxic effects, such as decreased head thrash and body bend.[2]

Experimental Protocols

The following are descriptions of key experimental protocols used in the study of this compound.

C. elegans Neurotoxicity Assay

This assay is used to assess the neurotoxic effects of this compound by observing changes in the locomotive behavior of the nematode Caenorhabditis elegans.

Objective: To determine the effect of this compound on the nervous system of C. elegans.

Procedure:

  • Synchronized populations of C. elegans are cultured in liquid media or on nematode growth medium (NGM) agar plates.

  • Worms are exposed to a range of concentrations of this compound (e.g., 0.01-10 µg/L) for a defined period.

  • Following exposure, individual worms are transferred to a new plate, and their locomotive behaviors are recorded. This can include:

    • Head Thrashes: The number of times the worm bends its head from the midline to the outermost point and back in a set time period (e.g., one minute).

    • Body Bends: The number of sinusoidal bends the worm makes as it moves across the agar plate in a set time period.

  • The recorded behavioral data is then statistically analyzed to determine if there are significant differences between the control and this compound exposed groups. A decrease in head thrashes or body bends is indicative of neurotoxicity.

Intracellular ROS Production Assay in C. elegans

This assay quantifies the level of reactive oxygen species (ROS) within the intestinal cells of C. elegans following exposure to this compound.

Objective: To measure the induction of oxidative stress by this compound.

Procedure:

  • C. elegans are exposed to this compound at various concentrations (e.g., 1 and 10 µg/mL).

  • After the exposure period, the worms are incubated with a fluorescent probe that is sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA).

  • The fluorescence intensity within the intestinal cells of the worms is then measured using a fluorescence microscope or a plate reader.

  • An increase in fluorescence intensity in the this compound treated worms compared to the control group indicates an increase in intracellular ROS production.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams were created using the DOT language to illustrate key concepts related to this compound.

CPPD CPPD (Antiozonant) CPPD_Q CPPD-Quinone (this compound) CPPD->CPPD_Q Oxidation Ozone Ozone (O₃) or other oxidants Ozone->CPPD_Q

Formation of CPPD-Quinone from CPPD.

CPPD_Q This compound Exposure ROS Increased Reactive Oxygen Species (ROS) CPPD_Q->ROS Signaling_Pathways Inhibition of Signaling Pathways (TGF-β, JNK, ERK) CPPD_Q->Signaling_Pathways Cellular_Damage Cellular Damage ROS->Cellular_Damage Neurotoxicity Neurotoxicity Cellular_Damage->Neurotoxicity Signaling_Pathways->Neurotoxicity

Proposed mechanism of this compound toxicity.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TGF_beta_ligand TGF-β Ligand (e.g., daf-7) Receptor Type I & II Receptors (e.g., daf-1, daf-4) TGF_beta_ligand->Receptor SMADs R-SMADs & Co-SMAD (e.g., daf-8, daf-14, daf-3) Receptor->SMADs Phosphorylation Cascade Nucleus Nucleus SMADs->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Transcription Regulation CPPD_Q This compound CPPD_Q->TGF_beta_ligand Inhibits Expression

Inhibition of the TGF-β pathway by this compound in C. elegans.

Stress_Stimuli Stress Stimuli (e.g., this compound) MAP3K MAPKKK Stress_Stimuli->MAP3K JNK JNK (e.g., jnk-1) Stress_Stimuli->JNK Inhibits Expression MAP2K MAPKK (e.g., MKK4/7) MAP3K->MAP2K Phosphorylates MAP2K->JNK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun) JNK->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (e.g., Apoptosis, Neurotoxicity) Transcription_Factors->Cellular_Response

Inhibition of the JNK MAPK pathway by this compound in C. elegans.

Growth_Factors Growth Factors/ Stress Ras Ras Growth_Factors->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (e.g., mpk-1) MEK->ERK Phosphorylates Cellular_Processes Cellular Processes (e.g., Proliferation, Survival) ERK->Cellular_Processes CPPD_Q This compound CPPD_Q->ERK Inhibits Expression

Inhibition of the ERK MAPK pathway by this compound in C. elegans.

Conclusion

CPPD-quinone is an emerging compound of toxicological concern. The available literature indicates that its mechanism of action involves the induction of oxidative stress and the inhibition of crucial cellular signaling pathways, leading to effects such as neurotoxicity in model organisms. Further research is warranted to fully elucidate the toxicological profile of this compound, particularly in mammalian systems, and to understand its potential implications for human health and the environment. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers and drug development professionals to further investigate the biological effects of this and related compounds.

References

An In-depth Technical Guide on the Role of Calcium Pyrophosphate Dihydrate Crystals in Inflammatory Arthropathy

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "CPPD-Q" is not standard in biomedical literature. It is likely a typographical error for CPPD, which refers to Calcium Pyrophosphate Dihydrate crystal deposition disease. This guide will focus on the latter, a well-researched inflammatory condition. Separately, "this compound" is a designation for N-Cyclohexyl-N'-phenyl-p-benzoquinonediimine, an antimicrobial and insecticidal agent studied in environmental toxicology for its effects on organisms like Vibrio fischeri and Caenorhabditis elegans[1][2]. This guide will not focus on this compound as it does not have a described role in a specific human disease state.

Calcium Pyrophosphate Deposition (CPPD) disease is a metabolic arthropathy characterized by the accumulation of calcium pyrophosphate dihydrate crystals in and around the joints, particularly in articular and fibrocartilage[3]. The clinical presentation of CPPD can range from asymptomatic chondrocalcinosis to acute inflammatory arthritis (pseudogout), chronic inflammatory arthritis, or a form of osteoarthritis[4][5]. This guide provides a detailed overview of the molecular mechanisms, experimental models, and quantitative data relevant to the role of CPPD crystals in inducing joint inflammation, intended for researchers and drug development professionals.

Core Pathophysiology and Inflammatory Signaling

The inflammatory potential of CPPD crystals is central to the pathogenesis of the associated arthropathy. The deposition of these crystals in joint tissues triggers a sterile inflammatory response, which shares key molecular and cellular mediators with gout, another crystal-induced arthritis[6][7][8].

The inflammatory cascade is initiated by the interaction of CPPD crystals with synovial cells, including macrophages and neutrophils. This interaction activates multiple signaling pathways, leading to the production of pro-inflammatory cytokines and chemokines[4][9].

Key signaling pathways implicated in CPPD-induced inflammation include:

  • NLRP3 Inflammasome Activation: Phagocytosis of CPPD crystals by macrophages leads to lysosomal destabilization and the release of cathepsin B. This, in turn, activates the NLRP3 inflammasome, a multi-protein complex that drives the cleavage of pro-caspase-1 to its active form, caspase-1. Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) into its mature, secreted form, IL-1β, a potent pro-inflammatory cytokine[4][10].

  • Toll-Like Receptor (TLR) and NF-κB Signaling: CPPD crystals can directly activate cell surface receptors like TLR2 and TLR4[4]. This engagement initiates a signaling cascade that converges on the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and drives the expression of numerous pro-inflammatory genes, including those encoding for TNF-α, IL-6, IL-8, and pro-IL-1β[4][10][11].

  • MAP Kinase (MAPK) Pathways: Mitogen-activated protein kinases, including ERK1/2, p38, and JNK, are also activated by CPPD crystals. These kinases play a crucial role in amplifying the inflammatory response by regulating the expression of inflammatory mediators and contributing to NF-κB activation[4][11].

Signaling Pathway Diagram

CPPD_Inflammatory_Pathway cluster_extracellular Extracellular Space cluster_cell Macrophage / Synoviocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secreted Secreted Mediators CPPD CPPD Crystals TLR2_4 TLR2/4 CPPD->TLR2_4 binds Phagocytosis Phagocytosis CPPD->Phagocytosis engulfed MAPK MAPK (ERK1/2, p38, JNK) TLR2_4->MAPK NLRP3 NLRP3 Inflammasome Phagocytosis->NLRP3 activates NFkB NF-κB MAPK->NFkB activates Gene_Expression Gene Expression NFkB->Gene_Expression Pro_IL1b pro-IL-1β IL1b IL-1β Pro_IL1b->IL1b matures to Pro_Cytokines pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-8) Cytokines TNF-α, IL-6, IL-8 Pro_Cytokines->Cytokines secreted as Casp1 Caspase-1 NLRP3->Casp1 activates Casp1->Pro_IL1b cleaves Gene_Expression->Pro_IL1b transcribes Gene_Expression->Pro_Cytokines transcribes Inflammation Inflammation IL1b->Inflammation Cytokines->Inflammation

CPPD Crystal-Induced Inflammatory Signaling Pathway.

Experimental Protocols and Models

The study of CPPD disease relies on various in vitro and in vivo experimental models to elucidate disease mechanisms and test potential therapeutic interventions.

In Vitro Models
  • Cell Culture Systems: Primary cells such as human synovial fibroblasts, chondrocytes, and monocyte-derived macrophages, as well as cell lines like THP-1 (a human monocytic cell line), are commonly used. These cells are stimulated with synthesized CPPD crystals to study inflammatory responses, including cytokine production and signaling pathway activation[10][11].

  • Experimental Protocol: In Vitro Cytokine Release Assay

    • Cell Culture: Plate THP-1 cells in 24-well plates and differentiate into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

    • Crystal Preparation: Synthesize and characterize monoclinic or triclinic CPPD crystals. Ensure crystals are pyrogen-free.

    • Cell Stimulation: Prime the differentiated THP-1 cells with a TLR agonist like lipopolysaccharide (LPS) to induce pro-IL-1β expression. Subsequently, stimulate the cells with varying concentrations of CPPD crystals.

    • Cytokine Measurement: After a defined incubation period (e.g., 6-24 hours), collect the cell culture supernatants. Quantify the concentration of secreted cytokines such as IL-1β, IL-6, and IL-8 using Enzyme-Linked Immunosorbent Assay (ELISA)[11].

In Vivo Models
  • Crystal-Induced Inflammation Models: These are the most common in vivo models for CPPD and involve the direct injection of CPPD crystals into a specific anatomical location in rodents, typically mice. These models are valuable for studying the acute inflammatory response[6][7][8].

    • Air Pouch Model: A subcutaneous air pouch is created on the dorsum of a mouse, which mimics a synovial-like cavity. Injection of CPPD crystals into the pouch induces a robust inflammatory response characterized by fluid exudate and leukocyte infiltration[6][10].

    • Intra-articular Injection: Injection of CPPD crystals directly into the ankle or knee joint of a mouse elicits joint swelling and inflammation that resembles acute pseudogout attacks in humans[6].

    • Peritonitis Model: Intraperitoneal injection of CPPD crystals leads to the recruitment of neutrophils and macrophages into the peritoneal cavity, allowing for the quantification of inflammatory cell influx and mediator production[6].

  • Genetically Modified Models: While less common and often not fully recapitulating the human disease phenotype, genetically modified mice, such as those with mutations in genes involved in pyrophosphate metabolism (e.g., ANKH), are used to study the mechanisms of crystal formation[3][7].

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., THP-1 macrophages) Crystal_Stim CPPD Crystal Stimulation Cell_Culture->Crystal_Stim ELISA Cytokine Measurement (ELISA) Crystal_Stim->ELISA Western_Blot Signaling Pathway Analysis (Western Blot) Crystal_Stim->Western_Blot Animal_Model Animal Model (e.g., Murine Air Pouch) Crystal_Inject CPPD Crystal Injection Animal_Model->Crystal_Inject Inflammation_Assess Inflammation Assessment Crystal_Inject->Inflammation_Assess Cell_Count Exudate Cell Count Inflammation_Assess->Cell_Count Cytokine_Quant Exudate Cytokine Quantification Inflammation_Assess->Cytokine_Quant

References

An In-depth Technical Guide on N-Cyclohexyl-N'-phenyl-p-benzoquinonediimine (CPPD-Q) and its Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Cyclohexyl-N'-phenyl-p-benzoquinonediimine (CPPD-Q) is the oxidized quinone derivative of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), a chemical widely used as an antioxidant and antiozonant in the rubber industry to prolong the life of tires. The formation of this compound and other p-phenylenediamine quinones (PPD-Qs) occurs through the reaction of their parent compounds with ozone. These transformation products have emerged as environmental contaminants of concern due to their potential toxicity. This technical guide provides a comprehensive overview of this compound and its homologues and analogues, focusing on their chemical properties, synthesis, biological activity, and mechanisms of action.

Chemical Structures and Properties

This compound belongs to the family of p-phenylenediamine quinones. The core structure consists of a quinonediimine ring with a cyclohexylamino and a phenylamino substituent. Its analogues and homologues are characterized by different alkyl or aryl groups attached to the nitrogen atoms.

Table 1: Structures of this compound and Selected Analogues

CompoundAbbreviationR1 GroupR2 Group
N-Cyclohexyl-N'-phenyl-p-benzoquinonediimineThis compoundCyclohexylPhenyl
N-(1,3-dimethylbutyl)-N'-phenyl-p-benzoquinonediimine6PPD-Q1,3-dimethylbutylPhenyl
N-isopropyl-N'-phenyl-p-benzoquinonediimineIPPD-QIsopropylPhenyl
N,N'-diphenyl-p-benzoquinonediimineDPPD-QPhenylPhenyl
N,N'-di-p-tolyl-p-benzoquinonediimineDTPD-Qp-tolylp-tolyl
2-(hexylamino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dioneHPPD-QHexylPhenyl
2-(octylamino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dioneOPPD-QOctylPhenyl

Synthesis and Analytical Detection

General Synthesis of p-Phenylenediamine Quinones

The synthesis of PPD-Qs can be achieved through the oxidation of the corresponding p-phenylenediamine precursor. A common laboratory-scale synthesis involves sequential Michael additions followed by oxidation.

Analytical Detection

The primary analytical method for the detection and quantification of this compound and its analogues in various matrices is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This technique offers high sensitivity and selectivity.

Quantitative Biological Activity Data

The toxicity of PPD-Qs varies significantly depending on the specific compound and the test organism. The most studied analogue, 6PPD-Q, has been shown to be highly toxic to certain fish species, while this compound appears to be less toxic in the same model.

Table 2: Comparative Toxicity of this compound and its Analogues

CompoundTest OrganismEndpointValueReference
This compound Oncorhynchus mykiss (Rainbow Trout)96-hour LC50> 50 µg/L[1]
This compound Vibrio fischeri (Aquatic bacterium)EC50 (Bioluminescence inhibition)1.76 - 15.6 mg/L[2]
6PPD-QOncorhynchus mykiss (Rainbow Trout)96-hour LC500.35 µg/L[1][3]
6PPD-QOncorhynchus kisutch (Coho Salmon)LC5095 ng/L[4]
IPPD-QOncorhynchus mykiss (Rainbow Trout)96-hour LC50> 50 µg/L[1]
DPPD-QOncorhynchus mykiss (Rainbow Trout)96-hour LC50> 50 µg/L[1]
HPPD-QOncorhynchus mykiss (Rainbow Trout)96-hour LC50> 50 µg/L[1]

Table 3: Oxidative Potential of Selected PPD-Quinones

CompoundDTT Consumption Rate (µM min⁻¹ µM⁻¹)Reference
6PPD-Q1.70[5]
DPPD-QNot specified, but higher than this compound and IPPD-Q[6]
This compound1.17[6]
IPPD-Q0.93[6]

Mechanism of Action and Signaling Pathways

The toxicological effects of PPD-Qs are believed to be multifaceted, with oxidative stress being a key mechanism. Studies on various PPD-Qs have implicated several cellular pathways.

Induction of Oxidative Stress

PPD-Qs can induce the production of reactive oxygen species (ROS) in cells, leading to oxidative damage. In human liver cell lines, exposure to 6PPD-Q led to the upregulation of oxidative stress-related genes such as catalase (CAT), nuclear factor erythroid 2-related factor 2 (Nrf2), and thioredoxin reductase 1 (TrxR1)[7].

Interaction with Cellular Macromolecules

PPD-Qs have been shown to interact with proteins and DNA. Molecular docking studies suggest that PPD-Qs can bind to proteins, potentially affecting their function[2]. Furthermore, 6PPD-Q has been found to form DNA adducts in mammalian cells, indicating a potential mechanism for genotoxicity[8].

Inhibition of Key Signaling Pathways

While direct evidence for this compound is limited, studies on the parent compound, p-phenylenediamine (PPD), suggest that it can induce apoptosis through the inhibition of critical cell survival pathways, including NF-κB, mTOR, and Wnt signaling[9]. It is plausible that the quinone derivatives share similar or related mechanisms of action.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from methodologies used for the synthesis of various PPD-quinones[1].

  • Purification of Reactant: Recrystallize benzoquinone from dichloromethane (DCM).

  • Reaction Setup: Dissolve the purified benzoquinone in a suitable solvent.

  • Sequential Michael Additions: Perform sequential Michael additions with the corresponding amines (cyclohexylamine and aniline for this compound).

  • Oxidation: Oxidize the intermediate product back to the quinone.

  • Purification and Characterization: Purify the final product using chromatography and characterize its structure and purity using ¹H NMR, ¹³C NMR, and LC-HRMS.

In Vivo 96-hour Acute Lethality Toxicity Test in Rainbow Trout

This protocol is based on the study by Nair et al. (2025)[1].

  • Test Organisms: Use juvenile rainbow trout (Oncorhynchus mykiss) of a specific size range (e.g., 0.3-0.7 g).

  • Exposure Setup: Prepare nominal concentrations of the test compound (e.g., 0.2, 0.8, 3, 12, and 50 µg/L) by spiking a methanol stock solution into 20 L of water. Include a methanol solvent vehicle control.

  • Replication: Use three replicates for each treatment group, with 10 fish per replicate.

  • Exposure Duration: Conduct the test under static conditions for 96 hours. Do not feed the fish 16 hours prior to and during the exposure period.

  • Data Collection: Record mortality and immobility of the fish daily.

  • Water Quality Monitoring: Assess water quality parameters (temperature, dissolved oxygen, pH, and conductivity) at the beginning and end of the test.

In Vitro AlamarBlue Cell Viability Assay

This protocol is adapted for a coho salmon cell line (CSE-119)[1].

  • Cell Culture: Culture CSE-119 cells at 20 °C in Leibovitz's L-15 medium supplemented with 10% fetal bovine serum and 10% penicillin-streptomycin.

  • Cell Seeding: Seed cells in 96-well plates at a density of 10,000 cells/well in 100 µL of culture media and incubate for 24 hours to allow for adherence.

  • Exposure: Prepare serial dilutions of the PPD-Q analogues in methanol. Remove the cell media and add 100 µL of the exposure media to each well (final methanol concentration < 0.2%). Include solvent controls.

  • Incubation: Expose the cells to the test compounds for a specified duration (e.g., 48 hours).

  • Viability Assessment: Add AlamarBlue reagent (resazurin sodium salt solution) to each well and incubate.

  • Measurement: Measure the fluorescence or absorbance to determine cell viability.

Conclusion

This compound and its analogues represent a class of emerging environmental contaminants with variable toxicological profiles. While this compound itself appears to have lower acute toxicity to fish compared to some of its analogues like 6PPD-Q, the potential for sublethal effects and the toxicity of the broader class of PPD-Qs warrant further investigation. The primary mechanism of toxicity appears to be the induction of oxidative stress, with potential for genotoxicity and disruption of key cellular signaling pathways. This guide provides a foundational understanding for researchers and drug development professionals interested in the environmental and toxicological aspects of these compounds. Further research is needed to fully elucidate the structure-activity relationships and the long-term health effects of exposure to PPD-quinones.

References

Unraveling CPPD-Q: A Case of Mistaken Identity in Therapeutic Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals that CPPD-Q, a quinone derivative of the rubber antioxidant N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), is a subject of toxicological and environmental concern rather than therapeutic development. The query for its "therapeutic applications" appears to stem from a confusion with CPPD Disease, a crystal-induced arthropathy for which various treatments are available and under investigation.

Currently, there is no evidence in published research to support any therapeutic application of the chemical compound this compound. To the contrary, studies consistently characterize this compound as a toxic substance. It is known to be toxic to aquatic organisms and induces the production of reactive oxygen species (ROS) in invertebrates.[1][2] Research focuses on its prevalence as an environmental contaminant, its neurotoxicity, and its potential for genotoxicity.[3][4] Therefore, a technical guide on the therapeutic applications of this compound cannot be developed as it would be based on a scientifically unsupported premise.

The likely source of this inquiry is the terminological overlap with Calcium Pyrophosphate Deposition (CPPD) disease, a common form of inflammatory arthritis.[5] This condition, sometimes referred to as pseudogout, arises from the accumulation of calcium pyrophosphate crystals in joints, leading to inflammation and tissue damage.[5][6] The management of CPPD disease is an active area of clinical research, with a range of established and emerging therapeutic strategies.

Given this clarification, this document will proceed to provide a detailed technical guide on the therapeutic applications for Calcium Pyrophosphate Deposition (CPPD) disease , as it is the scientifically valid and clinically relevant topic. This guide will adhere to the user's original request for in-depth data presentation, experimental protocols, and visualizations for an audience of researchers, scientists, and drug development professionals.

Therapeutic Landscape of Calcium Pyrophosphate Deposition (CPPD) Disease

The management of CPPD disease is primarily focused on controlling inflammation, alleviating symptoms, and preventing recurrent flares, as no current therapies can dissolve the existing crystal deposits.[7][8] Treatment strategies are often extrapolated from those for gout, another crystal arthropathy.[7] The therapeutic options can be broadly categorized into treatments for acute attacks and long-term prophylactic management of chronic inflammatory arthritis.

Table 1: Pharmacological Agents for the Management of CPPD Disease
Therapeutic AgentClassApplication in CPPD DiseaseKey Quantitative Data/Findings
Colchicine Anti-inflammatoryTreatment of acute flares and prophylaxis for recurrent attacks.[7][8]A regimen of 0.5 mg three or four times daily is often recommended for acute flares.[9] Two small open-label studies showed reduced flare rates and pain with prophylactic use.[9]
NSAIDs (Nonsteroidal Anti-inflammatory Drugs) Anti-inflammatoryFirst-line treatment for acute CPPD arthritis.[7]Efficacy is largely based on expert consensus and extrapolation from gout treatment, as randomized controlled trials in CPPD are lacking.[7]
Corticosteroids Anti-inflammatoryIntra-articular injections for monoarticular acute attacks; oral corticosteroids for polyarticular disease or when NSAIDs/colchicine are contraindicated.[8]A study comparing low-dose colchicine with oral prednisone for acute CPPD found equivalent short-term pain relief at 24 hours.[7]
Anakinra IL-1 Receptor AntagonistTreatment of refractory acute flares.[7][10]A systematic review of 74 cases showed a clinical response in 80.6% of patients with acute CPPD.[10]
Tocilizumab IL-6 Receptor AntagonistUsed in refractory cases of chronic CPP inflammatory arthritis.[5]Evidence is limited to case series.[9]
Methotrexate DMARDConsidered for severe, refractory chronic CPP inflammatory arthritis.[5][8]Evidence is mixed; one small randomized crossover trial showed no significant effect, while an observational study of 10 patients reported excellent outcomes.[9]
Hydroxychloroquine DMARDAdjuvant therapy to prevent flare-ups in chronic CPP inflammatory arthritis.[8]A double-blind prospective 6-month trial indicated its benefit in chronic CPPD-related arthropathy.[8]

Experimental Protocols in CPPD Disease Research

The evaluation of therapeutic agents for CPPD disease involves a range of clinical and laboratory-based experimental protocols.

Protocol 1: Synovial Fluid Analysis for CPP Crystal Identification

Objective: To definitively diagnose CPPD disease by identifying calcium pyrophosphate crystals in synovial fluid.

Methodology:

  • Arthrocentesis: Aseptically aspirate synovial fluid from an affected joint.

  • Microscopy: Place a drop of the synovial fluid on a glass slide and cover with a coverslip.

  • Polarized Light Microscopy: Examine the slide using a polarized light microscope with a red compensator.

  • Crystal Identification: Identify CPP crystals, which are typically rhomboid or rod-shaped and exhibit weakly positive birefringence.

Protocol 2: Assessment of Anti-inflammatory Efficacy in an in vitro Model

Objective: To quantify the ability of a novel therapeutic compound to suppress the inflammatory response induced by CPP crystals in macrophages.

Methodology:

  • Cell Culture: Culture a murine macrophage cell line (e.g., J774A.1) in appropriate media.

  • Crystal Stimulation: Prime the macrophages with a TLR agonist (e.g., LPS) and then stimulate with synthetic CPP crystals.

  • Compound Treatment: Concurrently treat the stimulated cells with varying concentrations of the test compound.

  • Cytokine Measurement: After a defined incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • ELISA: Quantify the concentration of key pro-inflammatory cytokines, such as IL-1β and TNF-α, using enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the IC50 value of the compound for the inhibition of cytokine production.

Signaling Pathways in CPPD-Induced Inflammation

The inflammatory response in CPPD disease is primarily driven by the interaction of CPP crystals with cells of the innate immune system, leading to the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines, particularly IL-1β.

CPPD_Inflammation_Pathway cluster_macrophage Inside Macrophage CPP_Crystals CPP Crystals Phagocytosis Phagocytosis CPP_Crystals->Phagocytosis 1 Macrophage Macrophage Lysosome Lysosomal Destabilization Phagocytosis->Lysosome 2 NLRP3 NLRP3 Inflammasome Activation Lysosome->NLRP3 3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 4 IL1B Mature IL-1β Caspase1->IL1B 5 Pro_IL1B Pro-IL-1β Pro_IL1B->IL1B Inflammation Acute Inflammation (Pain, Swelling) IL1B->Inflammation 6 Anakinra Anakinra (IL-1R Antagonist) IL1B->Anakinra Blocks

Caption: Inflammatory pathway in CPPD disease and the site of action for Anakinra.

Experimental Workflow for a Clinical Trial in Acute CPPD

The design of a clinical trial to evaluate a new therapeutic for acute CPPD arthritis would follow a structured workflow to ensure rigorous data collection and analysis.

Clinical_Trial_Workflow Start Patient Recruitment (Acute Flare, Confirmed CPPD) Screening Inclusion/Exclusion Criteria Informed Consent Start->Screening Randomization Randomization Screening->Randomization Baseline Baseline Assessment (Pain VAS, Joint Swelling, Synovial Fluid Analysis, Biomarkers) Screening->Baseline Treatment_Arm Treatment Group (Investigational Drug) Randomization->Treatment_Arm Control_Arm Control Group (Standard of Care, e.g., NSAID) Randomization->Control_Arm FollowUp1 24-48h Follow-up (Primary Endpoint: Pain Reduction) Treatment_Arm->FollowUp1 Control_Arm->FollowUp1 FollowUp2 7-14d Follow-up (Secondary Endpoints: Resolution of Flare, AEs) FollowUp1->FollowUp2 Data_Analysis Data Analysis (Statistical Comparison of Arms) FollowUp2->Data_Analysis Conclusion Conclusion on Efficacy & Safety Data_Analysis->Conclusion

Caption: Generalized workflow for a randomized controlled trial in acute CPPD arthritis.

References

An In-depth Technical Guide on the Core Safety and Toxicity Profile of CPPD-Quinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available scientific information on the safety and toxicity of N-Cyclohexyl-N'-phenyl-p-phenylenediamine quinone (CPPD-Q). A significant portion of the available data pertains to aquatic species and in vitro models. There is a notable lack of comprehensive in vivo mammalian toxicity data for this compound. Information on the structurally related but more toxic compound, 6PPD-quinone, is included for comparative context where relevant, but direct extrapolation of toxicological endpoints is not recommended.

Executive Summary

N-Cyclohexyl-N'-phenyl-p-phenylenediamine quinone (this compound) is an oxidation product of the widely used rubber antioxidant N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD). While its parent compound, CPPD, has some available toxicological data, this compound itself is less characterized, particularly in mammalian systems. This guide provides a comprehensive overview of the existing safety and toxicity data for this compound, detailed experimental protocols for key toxicological assays, and visual representations of relevant pathways and workflows. The available evidence suggests that this compound exhibits toxicity in aquatic organisms, though it is generally considered less potent than the more extensively studied 6PPD-quinone. Human exposure to this compound has been confirmed through its detection in urine samples. However, a significant data gap exists regarding its mammalian safety profile, including acute and chronic toxicity, genotoxicity, carcinogenicity, and pharmacokinetics. This document aims to consolidate the current knowledge and provide a framework for future research and safety assessment.

Toxicological Profile of this compound and Parent Compound CPPD

The following tables summarize the available quantitative toxicological data for this compound and its parent compound, CPPD. It is critical to note the absence of key mammalian toxicity data for this compound.

Table 1: Toxicological Profile of CPPD-Quinone (this compound)

Toxicological EndpointObservationSpeciesTest Guideline/Reference
Aquatic Toxicity
Acute ToxicityEC50 = 6.98 mg/LVibrio fischeri (aquatic bacterium)[1]
No toxicity observed up to 4.6 µg/LRainbow Trout (Oncorhynchus mykiss)[2]
Invertebrate Toxicity
Intestinal ToxicityInduces intestinal production of Reactive Oxygen Species (ROS) at 1 and 10 µg/mLCaenorhabditis elegans[1]
NeurotoxicityExposure to 0.01-10 µg/L resulted in decreased head thrash, body bend, and forward turn, and increased backward turn. Neurodegeneration in the GABAergic system was observed at 10 µg/L.Caenorhabditis elegans[3]
Mammalian Toxicity
CytotoxicityNo data available-[4]
GenotoxicityNo data available-[4]

Table 2: Toxicological Profile of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)

Toxicological EndpointObservationSpeciesTest Guideline/Reference
Acute Oral Toxicity
LD50 = 2000 mg/kgRat[5]
Dermal Effects
Skin IrritationPotential IrritantNot Specified[5]
Skin SensitizationPotential Sensitizer, May cause an allergic skin reactionNot Specified[5][6]
Genotoxicity
Germ Cell MutagenicityNo information available-[5]
Carcinogenicity
No information available-[5]

Mechanistic Insights into this compound Toxicity

While the precise mechanisms of this compound toxicity are not fully elucidated, particularly in mammals, studies in model organisms provide some insights.

Neurotoxicity in C. elegans

In Caenorhabditis elegans, this compound exposure has been shown to induce neurotoxicity. This is potentially mediated through the inhibition of several key signaling pathways.[3] Exposure to this compound led to decreased expression of genes associated with the TGF-β ligand, JNK MAPK, and ERK MAPK signaling pathways.[3] Furthermore, alterations in the expression of G protein-coupled receptors (GPCRs) were observed.[3] These findings suggest that this compound's neurotoxic effects may stem from its interference with fundamental cellular signaling cascades.

G cluster_0 This compound Exposure cluster_1 Cellular Targets cluster_2 Observed Effects in C. elegans CPPD_Q This compound GPCRs GPCRs (DCAR-1, NHR-8) CPPD_Q->GPCRs Alters expression TGF_beta TGF-β Pathway (daf-7) CPPD_Q->TGF_beta Inhibits JNK_MAPK JNK MAPK Pathway (jnk-1) CPPD_Q->JNK_MAPK Inhibits ERK_MAPK ERK MAPK Pathway (mpk-1) CPPD_Q->ERK_MAPK Inhibits GPCRs->JNK_MAPK GPCRs->ERK_MAPK Neurotoxicity Neurotoxicity (Altered locomotion) TGF_beta->Neurotoxicity JNK_MAPK->Neurotoxicity ERK_MAPK->Neurotoxicity Neurodegeneration Neurodegeneration (GABAergic system) Neurotoxicity->Neurodegeneration at high concentration

Proposed neurotoxicity pathway of this compound in C. elegans.
Oxidative Stress

In C. elegans, this compound has been demonstrated to induce the production of reactive oxygen species (ROS) in the intestine.[1] This suggests that oxidative stress may be a component of its toxic mechanism, a common feature of many quinone-containing compounds.

Experimental Protocols for Toxicological Assessment

Given the lack of comprehensive safety data for this compound, the following section details standardized methodologies for key in vitro toxicological assays, based on internationally recognized OECD guidelines. These protocols provide a framework for future research to fill the existing data gaps.

In Vitro Cytotoxicity Assay

This assay is designed to determine the concentration of a substance that results in 50% cell death (IC50), providing a measure of its cytotoxic potential.

Materials and Methods (General Protocol):

  • Cell Culture: Human cell lines, such as hepatocellular carcinoma cells (HepG2) or fibroblasts, are cultured in appropriate media and conditions.

  • Exposure: Cells are seeded in 96-well plates and allowed to attach. Subsequently, they are exposed to a range of concentrations of this compound for 24 to 72 hours.

  • Viability Assessment: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity, or the neutral red uptake assay, which assesses lysosomal integrity.[4]

  • Data Analysis: A dose-response curve is generated by plotting cell viability against the concentration of this compound to calculate the IC50 value.[4]

G start Start: Culture Mammalian Cells (e.g., HepG2) seed_plate Seed cells in 96-well plate start->seed_plate adherence Allow cells to adhere (24h) seed_plate->adherence expose Expose cells to a range of This compound concentrations adherence->expose incubate Incubate for 24-72 hours expose->incubate viability_assay Perform Viability Assay (e.g., MTT, Neutral Red) incubate->viability_assay measure Measure absorbance/fluorescence viability_assay->measure analyze Analyze Data: Generate dose-response curve Calculate IC50 measure->analyze end End: Determine Cytotoxicity analyze->end

Workflow for an in vitro cytotoxicity assay.
Bacterial Reverse Mutation Test (Ames Test)

This assay evaluates the potential of a substance to induce gene mutations in bacteria.

Materials and Methods (Following OECD Guideline 471):

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535) and/or tryptophan-dependent strains of Escherichia coli (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.

  • Procedure: The bacterial strains are exposed to various concentrations of this compound in the presence and absence of the S9 mix.[4] The mixture is then plated on a minimal agar medium that lacks the essential amino acid (histidine or tryptophan).

  • Analysis: After incubation, the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[4]

In Vitro Micronucleus Assay

This assay detects damage to chromosomes or the mitotic spindle.

Materials and Methods (Following OECD Guideline 487):

  • Cell Culture: Mammalian cells, such as human peripheral blood lymphocytes or a suitable cell line (e.g., L5178Y, CHO, V79, TK6), are utilized.

  • Exposure: Cells are treated with a range of this compound concentrations, with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Cytochalasin B is added to the cell cultures to inhibit cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis.[4]

  • Analysis: The cells are harvested, stained, and examined microscopically for the presence of micronuclei. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates genotoxic potential.[4]

Human Exposure

Recent studies have confirmed that human exposure to p-phenylenediamine-derived quinones, including this compound, is occurring. A 2024 study reported the detection of this compound in human urine samples, indicating that humans are exposed to and likely metabolize this compound.[7] This finding underscores the importance of conducting thorough toxicological assessments to understand the potential health risks associated with this exposure.

Conclusion and Future Directions

The current body of evidence on the safety and toxicity of this compound is incomplete, particularly concerning its effects on mammals. While studies in aquatic and invertebrate models suggest a lower toxicity profile compared to the structurally similar 6PPD-quinone, the confirmation of human exposure necessitates a more thorough investigation.

Future research should prioritize:

  • Acute and chronic in vivo mammalian toxicity studies to determine key toxicological parameters such as LD50 and No-Observed-Adverse-Effect Level (NOAEL).

  • Comprehensive genotoxicity and carcinogenicity testing following established regulatory guidelines.

  • Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammals.

  • Investigation into the mechanisms of toxicity , including the role of oxidative stress and interaction with cellular macromolecules.

A comprehensive understanding of the safety and toxicity profile of this compound is essential for accurately assessing its risk to human health and the environment. The experimental frameworks provided in this guide offer a roadmap for the necessary future research.

References

understanding the molecular basis of CPPD-Q

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Basis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine Quinone (CPPD-Q)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexyl-N'-phenyl-p-phenylenediamine quinone (this compound) is an oxidized derivative of the antioxidant and antiozonant N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), a substance utilized in the rubber industry to enhance product durability. The transformation of p-phenylenediamines (PPDs) into their quinone derivatives is a significant area of toxicological research, as these quinones can exhibit greater toxicity than their parent compounds. This guide provides a comprehensive overview of the current understanding of the molecular basis of this compound's biological activity, with a focus on its toxicological effects and underlying signaling pathways.

Core Toxicological Mechanisms

The primary mechanism of this compound toxicity is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1] This is a common feature of many quinone compounds, which can participate in redox cycling, leading to the continuous production of superoxide radicals and other ROS. This oxidative stress can, in turn, damage cellular components such as lipids, proteins, and DNA, and disrupt normal cellular signaling.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound in various model organisms. For comparative purposes, data for the structurally related and more potent toxicant 6PPD-quinone (derived from the antioxidant 6PPD) is also included where available.

Table 1: Aquatic Toxicity of this compound

CompoundSpeciesEndpointValueReference
This compoundVibrio fischeri (aquatic bacterium)EC506.98 mg/L[1]
This compoundRainbow Trout (Oncorhynchus mykiss)LC50 (96h)> 50 µg/L[2]
6PPD-quinoneRainbow Trout (Oncorhynchus mykiss)LC50 (96h)0.35 µg/L[2]

Table 2: Toxicity of this compound in Caenorhabditis elegans

EndpointConcentrationObservationReference
Intestinal Reactive Oxygen Species (ROS) Production1 or 10 µg/mlInduction of ROS production[1]
Neurotoxicity (Behavioral Changes)0.01-10 µg/LDecreased head thrash, body bend, and forward turn; increased backward turn[3]
Neurodegeneration (GABAergic system)10 µg/LInduced neurodegeneration[3]
Gene Expression (TGF-β, JNK MAPK, ERK MAPK)0.01-10 µg/LDecreased expression of daf-7 (TGF-β ligand), jnk-1 (JNK MAPK), and mpk-1 (ERK MAPK)[3]
Gene Expression (GPCRs)0.01-10 µg/LDecreased expression of dcar-1 and increased expression of npr-8[3]

Signaling Pathways Modulated by this compound

Studies in the model organism C. elegans have provided initial insights into the signaling pathways affected by this compound. The primary pathways implicated are involved in stress response and neurodevelopment.

TGF-β, JNK MAPK, and ERK MAPK Signaling

Exposure to this compound has been shown to decrease the expression of key genes in the TGF-β, JNK MAPK, and ERK MAPK signaling pathways.[3] These pathways are crucial for a wide range of cellular processes, including development, stress response, and cell survival. The inhibition of these pathways by this compound likely contributes to its observed neurotoxicity.

G Figure 1: Hypothesized Inhibition of Signaling Pathways by this compound in C. elegans cluster_GPCR G Protein-Coupled Receptors cluster_pathways Signaling Pathways CPPD_Q This compound dcar1 dcar-1 CPPD_Q->dcar1 downregulates npr8 npr-8 CPPD_Q->npr8 upregulates TGF_beta TGF-β Pathway (daf-7) CPPD_Q->TGF_beta inhibits JNK_MAPK JNK MAPK Pathway (jnk-1) CPPD_Q->JNK_MAPK inhibits ERK_MAPK ERK MAPK Pathway (mpk-1) CPPD_Q->ERK_MAPK inhibits dcar1->JNK_MAPK regulates dcar1->ERK_MAPK regulates npr8->ERK_MAPK regulates Neurotoxicity Neurotoxicity TGF_beta->Neurotoxicity JNK_MAPK->Neurotoxicity ERK_MAPK->Neurotoxicity

Figure 1: Hypothesized Inhibition of Signaling Pathways by this compound in C. elegans
MAPK and Calcium Signaling in Intestinal Toxicity

Broader studies on PPDs and their quinone derivatives suggest that the MAPK and calcium signaling pathways are significantly enriched in the context of intestinal toxicity.[4] This indicates that these pathways are likely key targets in the adverse effects of this compound on the gastrointestinal system.

G Figure 2: General Workflow for Investigating this compound Toxicity cluster_invitro In Vitro Assays cluster_invivo In Vivo Models (e.g., C. elegans, Rainbow Trout) start This compound Exposure cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity mutagenicity Mutagenicity Assay (e.g., Ames Test) start->mutagenicity ros_production ROS Production Assay start->ros_production behavioral Behavioral Assays start->behavioral gene_expression Gene Expression Analysis (qRT-PCR) start->gene_expression lethality Acute Lethality (LC50 Determination) start->lethality data_analysis Data Analysis and Endpoint Evaluation cytotoxicity->data_analysis mutagenicity->data_analysis ros_production->data_analysis behavioral->data_analysis gene_expression->data_analysis lethality->data_analysis

Figure 2: General Workflow for Investigating this compound Toxicity

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological assessment of this compound and related compounds. These protocols are based on standardized guidelines to ensure reproducibility and comparability of data.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a substance that causes 50% cell death (IC50).

  • Materials and Methods:

    • Cell Culture: Human cell lines, such as hepatocellular carcinoma cells (HepG2) or fibroblasts, are cultured in appropriate media and conditions.

    • Exposure: Cells are seeded in 96-well plates and, after attachment, are exposed to a range of concentrations of this compound for 24 to 72 hours.

    • Viability Assessment: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay assesses mitochondrial activity, which is an indicator of cell viability.

    • Data Analysis: A dose-response curve is generated to calculate the IC50 value for this compound.

Bacterial Reverse Mutation Test (Ames Test)

This assay is used to assess the mutagenic potential of a chemical.

  • Materials and Methods:

    • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

    • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

    • Procedure: The bacterial strains are exposed to various concentrations of this compound in the presence and absence of the S9 mix. The mixture is then plated on a minimal agar medium lacking histidine.

    • Analysis: The number of revertant colonies (bacteria that have mutated back to a state of histidine independence) is counted after incubation. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.

Acute Toxicity Test in Rainbow Trout (OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test organisms (LC50) over a 96-hour period.

  • Materials and Methods:

    • Test Organisms: Juvenile rainbow trout (Oncorhynchus mykiss) of a specified size range are used.

    • Exposure: Fish are exposed to a series of concentrations of this compound in water under controlled conditions (e.g., temperature, pH, dissolved oxygen). A control group is exposed to the solvent vehicle only.

    • Duration: The exposure period is 96 hours.

    • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.

    • Data Analysis: The LC50 value and its confidence limits are calculated using appropriate statistical methods.

Conclusion

The available data indicates that this compound is a toxic compound, although generally less potent than the related 6PPD-quinone. Its mechanism of toxicity appears to be primarily driven by the induction of oxidative stress, which in turn disrupts key signaling pathways such as the TGF-β, JNK MAPK, and ERK MAPK pathways. Further research is needed to fully elucidate the specific molecular targets of this compound and to understand its potential for chronic toxicity and effects on other biological systems. The experimental protocols outlined in this guide provide a framework for future studies aimed at filling these knowledge gaps.

References

Methodological & Application

Application Notes and Protocols for the Use of CPPD-Q in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The term "CPPD-Q" can refer to two distinct chemical entities with different applications in cell culture research: Calcium Pyrophosphate Dihydrate (CPPD) crystals and CPPD-quinone . It is crucial to distinguish between these two compounds as their experimental uses are entirely different. These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of both compounds in a cell culture setting.

Section 1: Calcium Pyrophosphate Dihydrate (CPPD) Crystals

Application: Inducing an inflammatory response to study autoimmune diseases like pseudogout.

Calcium Pyrophosphate Dihydrate (CPPD) crystals are known to cause joint inflammation in a condition known as CPPD deposition disease or pseudogout.[1][2] In cell culture, these crystals are potent inducers of the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines such as IL-1β and IL-18.[2] This makes them a valuable tool for studying the molecular pathways of inflammation.

Signaling Pathways Activated by CPPD Crystals

CPPD crystals activate several key inflammatory signaling pathways. The primary pathway is the activation of the NLRP3 inflammasome.[2] This is a two-step process involving a priming signal (e.g., from a Toll-like receptor agonist) and an activation signal from the CPPD crystals themselves.[2] This leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[2]

Additionally, CPPD crystals can activate the NF-κB and MAPK (p38, ERK1/2, and JNK) pathways, which are crucial for the transcriptional upregulation of pro-inflammatory genes.[3]

Diagram: CPPD Crystal-Induced Inflammatory Signaling

CPPD_Signaling cluster_cell Immune Cell (e.g., Macrophage) cluster_pathways Signaling Pathways cluster_response Inflammatory Response CPPD CPPD Crystals MAPK MAPK (p38, ERK, JNK) CPPD->MAPK NLRP3 NLRP3 Inflammasome CPPD->NLRP3 Activation TLR TLR (Priming) NFkB NF-κB TLR->NFkB MAPK->NFkB Pro_IL1b Pro-IL-1β (gene expression) NFkB->Pro_IL1b Transcription Casp1 Caspase-1 NLRP3->Casp1 Activation IL1b Secreted IL-1β Casp1->Pro_IL1b Cleavage Casp1->IL1b Inflammation Inflammation IL1b->Inflammation IL1b->Inflammation

Caption: Signaling pathways activated by CPPD crystals in immune cells.

Experimental Protocols

1. Preparation of CPPD Crystals

  • Synthesize or purchase commercially available CPPD crystals.

  • Ensure the crystals are sterile for cell culture use (e.g., by baking at 180°C for 2 hours).

  • Resuspend the sterile crystals in a sterile, endotoxin-free vehicle such as phosphate-buffered saline (PBS).

  • Vortex vigorously before adding to cell cultures to ensure a homogenous suspension.

2. In Vitro Model of CPPD-Induced Inflammation

This protocol is adapted for the human monocytic leukemia cell line THP-1.

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Priming Step (Signal 1):

    • Seed THP-1 cells in a 24-well plate at a density of 1 x 10^6 cells/mL.

    • Differentiate the monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 3-4 hours.

    • Remove the PMA-containing medium and allow the cells to rest in fresh medium for 24 hours.

    • Prime the cells with a TLR agonist, such as lipopolysaccharide (LPS) at 1 µg/mL, for 3-4 hours. This step upregulates the expression of pro-IL-1β.

  • Stimulation with CPPD Crystals (Signal 2):

    • After priming, wash the cells with sterile PBS to remove the LPS.

    • Add fresh serum-free medium containing CPPD crystals at a concentration range of 10-500 µg/mL.

    • Incubate for 6-24 hours.

  • Data Collection and Analysis:

    • Collect the cell culture supernatants to measure secreted IL-1β using an ELISA kit.

    • Lyse the cells to perform Western blot analysis for activated caspase-1 or other signaling proteins.

    • Perform quantitative PCR (qPCR) on cell lysates to measure the gene expression of inflammatory cytokines.

Diagram: Experimental Workflow for CPPD Crystal Stimulation

CPPD_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis start Start: THP-1 Cells pma Differentiate with PMA (100 ng/mL, 3-4h) start->pma rest Rest in fresh medium (24h) pma->rest prime Prime with LPS (1 µg/mL, 3-4h) rest->prime wash Wash with PBS prime->wash add_cppd Add CPPD Crystals (10-500 µg/mL, 6-24h) wash->add_cppd elisa ELISA for IL-1β (Supernatant) add_cppd->elisa wb Western Blot (Cell Lysate) add_cppd->wb qpcr qPCR (Cell Lysate) add_cppd->qpcr

Caption: Workflow for inducing inflammation in THP-1 cells using CPPD crystals.

Quantitative Data Summary
Cell LineCrystal TypeConcentrationIncubation TimeMeasured OutcomeReference
THP-1m-CPPDNot specified30 minIncreased phosphorylation of p38, ERK1/2, JNK[3]
THP-1-Luciam-CPPD, t-CPPDNot specified8 hoursIncreased NF-κB activation (luciferase activity)[3]
BMDMm-CPPD, t-CPPDNot specifiedNot specifiedNLRP3-dependent IL-1β production[3]

m-CPPD: monoclinic CPPD dihydrate; t-CPPD: triclinic CPPD dihydrate; BMDM: Bone marrow-derived macrophages.

Section 2: CPPD-quinone (this compound)

Application: Investigating the toxicology and cellular effects of an environmental contaminant.

CPPD-quinone (this compound) is an oxidized derivative of the antiozonant CPPD, which is used in the rubber industry.[4][5] It is considered an environmental pollutant and has been studied for its toxic effects on various organisms and cell types.[5]

Cellular Effects and Signaling Pathways of this compound

This compound has been shown to induce toxicity through various mechanisms, including the production of reactive oxygen species (ROS).[5][6] In the nematode C. elegans, exposure to this compound resulted in neurotoxicity, characterized by decreased motility.[7] This neurotoxicity was associated with the inhibition of TGF-β, JNK MAPK, and ERK MAPK signaling pathways.[7]

Diagram: this compound Toxicological Pathway

CPPDQ_Toxicology cluster_cell Cell (e.g., Neuron) CPPDQ CPPD-quinone ROS Reactive Oxygen Species (ROS) CPPDQ->ROS TGFb TGF-β Pathway CPPDQ->TGFb MAPK MAPK Pathway (JNK, ERK) CPPDQ->MAPK Cell_Damage Cellular Damage & Neurotoxicity ROS->Cell_Damage TGFb->Cell_Damage Inhibition leads to MAPK->Cell_Damage Inhibition leads to

Caption: Proposed toxicological mechanism of CPPD-quinone.

Experimental Protocols

1. Preparation of this compound Solution

  • This compound is a solid that is slightly soluble in acetonitrile.[5]

  • Prepare a stock solution in a suitable solvent (e.g., acetonitrile or DMSO) at a high concentration.

  • For cell culture experiments, dilute the stock solution in the appropriate culture medium to the final desired concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

2. In Vitro Toxicity Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound.

  • Cell Culture: Culture a relevant cell line (e.g., human liver cells like HepG2 or neuronal cells) in their recommended growth medium at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow the cells to adhere overnight.

  • Treatment:

    • Remove the growth medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.01-10 µg/L, based on published studies).[7]

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control for cytotoxicity.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • Use a standard cell viability assay, such as the MTT or MTS assay, to determine the effect of this compound on cell proliferation and viability.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

  • ROS Measurement:

    • To measure ROS production, treat the cells with this compound as described above.

    • In the last 30-60 minutes of incubation, add a fluorescent ROS indicator dye (e.g., DCFH-DA) to the cells.

    • Measure the fluorescence intensity using a fluorescence plate reader or microscope.

Diagram: Experimental Workflow for this compound Toxicity Testing

CPPDQ_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis start Start: Adherent Cells seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere (overnight) seed->adhere add_cppdq Add this compound (e.g., 0.01-10 µg/L) adhere->add_cppdq incubate Incubate (24-72h) add_cppdq->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability ros ROS Measurement (e.g., DCFH-DA) incubate->ros

Caption: Workflow for assessing the cytotoxicity of CPPD-quinone.

Quantitative Data Summary
Organism/Cell LineCompoundConcentrationEffectReference
V. fischeriThis compoundEC50 = 6.98 mg/LToxicity[5][6]
C. elegansThis compound1 or 10 µg/mLIntestinal ROS production[5][6]
C. elegansThis compound0.01-10 µg/LDecreased motility (neurotoxicity)[7]
Human Liver Cells (L02, HepG2)6PPD-Q (related compound)>1 µg/L (48h)Reduced cell viability[8]

EC50: Half maximal effective concentration.

Conclusion

The experimental application of "this compound" in cell culture is highly dependent on whether the researcher is investigating the inflammatory properties of Calcium Pyrophosphate Dihydrate (CPPD) crystals or the toxicological effects of CPPD-quinone . The protocols and data provided in these application notes offer a comprehensive guide for utilizing both compounds in a research setting. It is imperative to confirm the identity of the compound being used to ensure the appropriate experimental design and interpretation of results.

References

Application Notes and Protocols for CPPD-Q in an NF-κB Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

Topic: CPPD-Q Experimental Protocol for an NF-κB Luciferase Reporter Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of immune and inflammatory responses. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and chronic inflammatory conditions. The canonical NF-κB pathway is activated by pro-inflammatory cytokines like TNFα and IL-1, leading to the expression of genes involved in inflammation and cell survival. This makes the NF-κB pathway a critical target for therapeutic drug development.

This document provides a detailed protocol for utilizing a luciferase reporter assay to screen and characterize the inhibitory potential of a novel compound, this compound, on the NF-κB signaling pathway. Luciferase reporter assays are a highly sensitive method for quantifying the transcriptional activation of a gene of interest. In this application, the luciferase gene is placed under the control of an NF-κB response element. When NF-κB is activated, it binds to this element and drives the expression of luciferase. The resulting luminescence is directly proportional to NF-κB activity and can be measured using a luminometer.

Signaling Pathway

The canonical NF-κB signaling pathway is initiated by stimuli such as TNFα binding to its receptor. This triggers a cascade that leads to the activation of the IKK complex, which then phosphorylates IκB proteins. Phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences, known as NF-κB response elements, in the promoter regions of target genes, thereby inducing their transcription.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB_NFkB IκB p65/p50 IKK->IkB_NFkB Phosphorylation IkB IκB NFkB p65/p50 (NF-κB) NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_p p-IκB Proteasome->IkB_p Degradation IkB_p->Proteasome Ubiquitination IkB_NFkB->NFkB IkB_NFkB->IkB_p Dissociation DNA NF-κB Response Element (DNA) NFkB_nuc->DNA Gene Target Gene Transcription DNA->Gene

Caption: Canonical NF-κB

Application Notes and Protocols for CPPD-Q Dosage and Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct experimental data exists for the dosage and administration of CPPD-Quinone (CPPD-Q) specifically in mice. The following protocols and data are primarily based on studies of a closely related and structurally similar compound, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-Q). Researchers should use this information as a starting point and conduct dose-response studies to determine the optimal dosage for their specific mouse model and experimental objectives.

Introduction

This compound and its analog 6PPD-Q are quinone derivatives of p-phenylenediamine antiozonants used in rubber manufacturing. These compounds have emerged as environmental contaminants of concern, with studies indicating potential for toxicity in various organisms. This document provides detailed application notes and protocols for the dosage and administration of these quinones in mice for research purposes, focusing on oral and intraperitoneal routes of administration. The provided protocols are intended to guide researchers in toxicology, pharmacology, and drug development in designing and executing in vivo studies.

Data Presentation: Quantitative Dosage and Administration Data

The following tables summarize quantitative data from studies on 6PPD-Q administration in mice. These dosages can serve as a reference for designing studies with this compound.

Table 1: Oral Administration of 6PPD-Q in Mice

ParameterDetailsReference
Compound 6PPD-Quinone (6PPD-Q)[1]
Mouse Strain C57BL/6[1]
Dosage 10, 30, and 100 mg/kg body weight[1]
Administration Route Oral gavage[1]
Vehicle Not specified, corn oil is common[2]
Frequency Daily[1]
Duration 6 weeks[1]
Endpoint Assessment of liver toxicity[1]

Table 2: Intraperitoneal Administration of 6PPD-Q in Mice

ParameterDetailsReference
Compound 6PPD-Quinone (6PPD-Q)[3]
Mouse Strain BALB/c[3]
Dosage 0.4 and 4 mg/kg body weight[3]
Administration Route Intraperitoneal (IP) injection[3]
Vehicle Not specified
Frequency Single injection or repeated injections every four days[3]
Duration 28 days (for repeated administration)[3]
Endpoint Assessment of multiple organ injury[3]

Experimental Protocols

Protocol for Oral Administration of this compound/6PPD-Q in Mice

This protocol describes the oral administration of this compound or 6PPD-Q to mice using oral gavage.

Materials:

  • This compound or 6PPD-Q

  • Vehicle (e.g., corn oil)

  • Analytical balance

  • Vortex mixer or sonicator

  • Animal scale

  • Oral gavage needles (20-22 gauge, flexible tip recommended)

  • 1 mL syringes

  • 70% ethanol for disinfection

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound/6PPD-Q.

    • Dissolve the compound in the chosen vehicle (e.g., corn oil) to achieve the desired final concentration. A common human-relevant dose for 6PPD-Q has been noted at 400 μg/kg.[2]

    • Use a vortex mixer or sonicator to ensure the compound is fully dissolved or forms a homogenous suspension. Prepare fresh daily unless stability data indicates otherwise.

  • Animal Preparation:

    • Weigh each mouse to determine the precise volume of the dosing solution to be administered.

    • Properly restrain the mouse to immobilize its head and body.

  • Oral Gavage Administration:

    • Draw the calculated volume of the dosing solution into a 1 mL syringe fitted with an oral gavage needle.

    • Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus.

    • Slowly dispense the solution into the stomach.

    • Carefully withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Monitor the animal for any signs of distress or adverse reactions immediately after administration and at regular intervals as per the experimental design.

    • Return the mouse to its cage.

Protocol for Intraperitoneal (IP) Injection of this compound/6PPD-Q in Mice

This protocol details the procedure for administering this compound or 6PPD-Q via intraperitoneal injection.

Materials:

  • This compound or 6PPD-Q

  • Sterile vehicle (e.g., saline, DMSO/saline mixture)

  • Analytical balance

  • Vortex mixer or sonicator

  • Animal scale

  • Sterile 25-27 gauge needles

  • Sterile 1 mL syringes

  • 70% ethanol for disinfection

  • Appropriate PPE

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the dosing solution under sterile conditions.

    • Dissolve the weighed this compound/6PPD-Q in the sterile vehicle to the desired concentration.

    • Ensure complete dissolution or a fine, homogenous suspension.

  • Animal Preparation:

    • Weigh each mouse to calculate the injection volume.

    • Properly restrain the mouse to expose the lower abdominal quadrant.

  • Intraperitoneal Injection:

    • Draw the calculated volume of the dosing solution into a sterile syringe.

    • Disinfect the injection site with 70% ethanol.

    • Lift the mouse's hindquarters to allow the abdominal organs to shift forward.

    • Insert the needle at a 15-20 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or major blood vessels.

    • Aspirate to ensure no fluid is drawn back (indicating entry into a vessel or organ).

    • Slowly inject the solution into the peritoneal cavity.

  • Post-Injection Monitoring:

    • Monitor the animal for any immediate adverse effects.

    • Return the mouse to its cage and continue to monitor as required by the study protocol.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for In Vivo Toxicity Study

experimental_workflow cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_monitoring Monitoring & Analysis Phase Compound_Prep Compound Preparation (this compound/6PPD-Q in Vehicle) Dosing Dosing (Oral or IP) Compound_Prep->Dosing Animal_Acclimation Animal Acclimation (e.g., 1 week) Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Randomization->Dosing Monitoring Clinical Observation & Body Weight Monitoring Dosing->Monitoring Sacrifice Euthanasia & Tissue Collection Monitoring->Sacrifice Analysis Biochemical & Histopathological Analysis Sacrifice->Analysis

Caption: Experimental workflow for a typical in vivo toxicity study of this compound/6PPD-Q in mice.

Postulated Signaling Pathway for Quinone-Induced Organ Injury

signaling_pathway cluster_cellular_stress Cellular Stress Response cluster_inflammation Inflammatory Response cluster_neurotoxicity Neurotoxicity cluster_organ_injury Organ Injury CPPDQ This compound / 6PPD-Q ROS Increased ROS Production CPPDQ->ROS induces Glutathione Glutathione Depletion CPPDQ->Glutathione causes HTR2A HTR2A Inhibition CPPDQ->HTR2A inhibits BBB_disruption Blood-Brain Barrier Disruption CPPDQ->BBB_disruption causes Nrf2 Nrf2 Activation ROS->Nrf2 activates NFkB NF-κB Activation ROS->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines promotes transcription of Hepatotoxicity Hepatotoxicity Cytokines->Hepatotoxicity Lung_Injury Lung Injury Cytokines->Lung_Injury Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation HTR2A->Neuroinflammation potential link BBB_disruption->Neuroinflammation

Caption: Postulated signaling pathway for organ injury induced by this compound/6PPD-Q exposure in mice.

References

Application Notes and Protocols: Preparation of CPPD-Q Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPPD-Q, a p-phenylenediamine quinone (PPD-Q), is an oxidized derivative of the antiozonant N-cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD).[1][2] It has been identified as a compound of interest in environmental and toxicological research due to its effects on biological systems, such as inducing the production of reactive oxygen species (ROS).[2][3] These application notes provide detailed protocols for the preparation of this compound stock solutions to ensure accurate and reproducible experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 68054-78-4[1][4]
Molecular Formula C₁₈H₂₀N₂O₂[1][2]
Molecular Weight 296.37 g/mol [1]
Purity ≥95%[2][4]
Appearance Solid[2]
Solubility Slightly soluble in Acetonitrile (0.1-1 mg/mL)[2][5]
Storage Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[1]

Experimental Protocols

Materials
  • This compound solid powder

  • Anhydrous Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or glass vials with screw caps

  • Vortex mixer

  • Sonicator bath

  • Calibrated analytical balance

  • Calibrated micropipettes

Protocol for Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound. Adjust the quantities as needed for your specific experimental requirements.

  • Equilibrate Reagents: Allow the vial of solid this compound and the solvent (e.g., anhydrous DMSO) to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture.

  • Weighing: Accurately weigh the required amount of this compound in a low-humidity environment. To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 296.37 g/mol x 1000 mg/g = 2.96 mg

  • Dissolution:

    • Transfer the weighed this compound to a sterile microcentrifuge tube or glass vial.

    • Add the appropriate volume of solvent (in this case, 1 mL of anhydrous DMSO) to achieve the desired concentration.

    • Cap the vial tightly.

  • Solubilization:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, use a sonicator bath for 5-10 minutes.[6] Gentle warming to 37°C may also aid in solubilization.[6]

  • Storage:

    • For short-term storage (days to weeks), store the stock solution at 0-4°C.[1]

    • For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][6]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing a this compound stock solution and a simplified representation of a potential signaling pathway involving this compound-induced ROS production.

G Experimental Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_sol Solubilization cluster_store Storage Equilibrate Equilibrate this compound and Solvent to RT Weigh Accurately Weigh This compound Equilibrate->Weigh Dissolve Add Solvent to Desired Concentration Vortex Vortex for 1-2 minutes Dissolve->Vortex Sonicate Sonicate if Necessary Vortex->Sonicate Aliquot Aliquot into Single-Use Vials Store Store at -20°C or -80°C (Long-Term) Aliquot->Store

Caption: Workflow for preparing this compound stock solution.

G This compound Induced ROS Signaling CPPDQ This compound Cell Cellular Environment CPPDQ->Cell Introduction into ROS Reactive Oxygen Species (ROS) Cell->ROS Induces Production of Stress Oxidative Stress ROS->Stress Response Cellular Response (e.g., Inflammation, Apoptosis) Stress->Response

Caption: this compound induced ROS production and cellular response.

Troubleshooting

IssuePossible CauseTroubleshooting Steps
Precipitate forms in solution Poor solubility or supersaturation.[6]Gently warm the solution to 37°C and vortex or sonicate to redissolve. If the precipitate persists, a new, lower-concentration stock solution may be necessary.[6]
Solvent evaporation.Ensure the vial is tightly sealed. Prepare a fresh solution if significant evaporation is suspected.
Water absorption (especially with DMSO).[6]Use anhydrous solvent and handle in a low-humidity environment. Store stock solutions with a desiccant.[6]
Loss of biological activity Chemical degradation.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light. Prepare fresh solutions regularly.
Incorrect storage.Ensure stock solutions are stored at the recommended temperatures (-20°C or -80°C for long-term).

References

Application Notes and Protocols for Immunofluorescence Staining in CPPD-Related Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Calcium Pyrophosphate Dihydrate (CPPD) crystals are associated with a range of clinical manifestations, most notably chondrocalcinosis and acute inflammatory arthritis (pseudogout).[1][2] Understanding the cellular and molecular responses to CPPD crystals is crucial for the development of therapeutic interventions. Immunofluorescence staining is a powerful technique to visualize and quantify the expression and localization of specific proteins involved in the inflammatory cascade triggered by these crystals.

These application notes provide detailed protocols and data presentation guidelines for the immunofluorescence analysis of key signaling pathways activated by CPPD crystals, including the NF-κB and MAPK pathways, and the NLRP3 inflammasome.[2][3] While a specific reagent termed "CPPD-Q" for immunofluorescence staining was not identified, this document will guide researchers in staining for key proteins modulated by CPPD crystal-induced cellular stress and inflammation.

I. Signaling Pathways Activated by CPPD Crystals

CPPD crystals are recognized by cells as danger signals, leading to the activation of intracellular inflammatory pathways. The two primary pathways implicated are the MAPK/NF-κB signaling cascade and the NLRP3 inflammasome.[2][3]

Diagram 1: CPPD-Induced MAPK and NF-κB Signaling Pathway

cppd_mapk_nfkb cluster_mapk MAPK Pathway CPPD CPPD Crystals TLR TLR CPPD->TLR Cell_Membrane Cell Membrane p38 p38 TLR->p38 ERK ERK1/2 TLR->ERK JNK JNK TLR->JNK NFkB NF-κB p38->NFkB ERK->NFkB JNK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (IL-1β, IL-6, IL-8) Nucleus->Pro_inflammatory_Genes transcription cppd_nlrp3 cluster_priming Priming Signal cluster_activation Activation Signal CPPD CPPD Crystals K_efflux K+ Efflux CPPD->K_efflux PAMPs PAMPs / Cytokines TLR TLR PAMPs->TLR NFkB_priming NF-κB TLR->NFkB_priming pro_IL1B_NLRP3 pro-IL-1β & NLRP3 Transcription NFkB_priming->pro_IL1B_NLRP3 pro_IL1B pro-IL-1β pro_IL1B_NLRP3->pro_IL1B NLRP3 NLRP3 K_efflux->NLRP3 ASC ASC NLRP3->ASC Inflammasome Assembly pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Inflammasome Assembly Casp1 Active Caspase-1 pro_Casp1->Casp1 Inflammasome Assembly Casp1->pro_IL1B cleavage IL1B Mature IL-1β pro_IL1B->IL1B Secretion Secretion IL1B->Secretion Inflammation Inflammation IL1B->Inflammation if_workflow Start Start: Seed Cells on Coverslips Culture Cell Culture & Treatment (e.g., with CPPD crystals) Start->Culture Fixation Fixation (e.g., 4% Paraformaldehyde) Culture->Fixation Permeabilization Permeabilization (e.g., 0.2% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., Normal Goat Serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-phospho-p38) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Counterstain Counterstaining (e.g., DAPI for nuclei) Secondary_Ab->Counterstain Mounting Mounting Counterstain->Mounting Imaging Microscopy & Image Acquisition Mounting->Imaging

References

Information regarding "CPPD-Q" in the context of CRISPR-Cas9 experiments is not available in the current scientific literature based on the search results.

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for "CPPD-Q" and its application in CRISPR-Cas9 experiments did not yield any specific molecule, peptide, or methodology with this designation. The term "this compound" does not appear to be a standard or widely recognized acronym within the field of gene editing.

The search results did provide general information about the CRISPR-Cas9 system, including its mechanism, diverse applications in gene editing, and various experimental protocols.[1][2][3] This includes methods for the delivery of CRISPR-Cas9 components into cells, such as the use of cell-penetrating peptides (CPPs), viral vectors, and non-viral methods.[2][4] However, no specific entity named "this compound" was identified in these contexts.

Quantitative data on CRISPR-Cas9 efficiency and protocols for its use in different organisms and cell types are available, but none of these mention "this compound".[5][6][7][8]

Without a clear identification of what "this compound" refers to, it is not possible to provide detailed application notes, protocols, or data related to its use in CRISPR-Cas9 experiments. Researchers, scientists, and drug development professionals seeking information on this topic should verify the nomenclature and context of "this compound." If "this compound" is a proprietary or very recently developed compound, it may not yet be described in publicly available scientific literature.

For general information on CRISPR-Cas9 protocols and applications, numerous resources are available that detail methodologies for gene knockout, knock-in, and targeted mutations.[9][10] These resources provide a strong foundation for understanding and implementing CRISPR-Cas9 technology.

If you have a more specific name, chemical structure, or reference for "this compound," please provide it to enable a more targeted and effective search for the requested information.

References

Application Notes and Protocols for In Vivo Administration of Calcium Pyrophosphate Dihydrate (CPPD) Crystals to Model Inflammatory Responses

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Calcium Pyrophosphate Dihydrate (CPPD) crystals are known etiological agents of acute inflammatory arthritis, commonly referred to as pseudogout.[1] In a research context, the in vivo administration of CPPD crystals is not a method for therapeutic drug delivery, but rather a well-established experimental model to induce and study acute inflammatory responses. This model is crucial for understanding the pathogenesis of crystal-induced arthritis and for the preclinical evaluation of novel anti-inflammatory therapies. The inflammatory potential of CPPD crystals is linked to their ability to activate the NLRP3 inflammasome and MAPK-dependent NF-κB signaling pathways, leading to the production of pro-inflammatory cytokines such as IL-1β.[1][2]

These application notes provide detailed protocols for the administration of CPPD crystals in a murine air pouch model to elicit a localized inflammatory response, along with methods for the quantification of inflammatory markers.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative study on CPPD-induced inflammation in a murine air pouch model. The data highlights the inflammatory response 6 hours after the injection of monoclinic CPPD (m-CPPD) crystals and the effect of an NF-κB inhibitor.

Table 1: Inflammatory Response in Murine Air Pouch Model 6 Hours Post m-CPPD Injection

ParameterControl (PBS)m-CPPDm-CPPD + NF-κB Inhibitor
Total Infiltrated Cells (x10⁶) 0.5 ± 0.18.0 ± 1.04.0 ± 0.8
Recruited Neutrophils (PMN) (x10⁶) 0.1 ± 0.056.0 ± 0.92.5 ± 0.6
Recruited Macrophages (Mø) (x10⁶) 0.4 ± 0.081.5 ± 0.31.0 ± 0.2
IL-1β Level (pg/mL) < 501200 ± 200400 ± 100
CXCL1 Level (pg/mL) < 1002500 ± 400800 ± 150

Data are presented as mean ± standard deviation and are based on findings reported in studies investigating m-CPPD-induced inflammation.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway activated by CPPD crystals and the experimental workflow for the murine air pouch model.

CPPD_Signaling_Pathway cluster_cell Macrophage CPPD CPPD Crystal TLR TLR CPPD->TLR NLRP3 NLRP3 Inflammasome Activation CPPD->NLRP3 MAPK MAPK (p38, ERK1/2, JNK) TLR->MAPK NFkB NF-κB MAPK->NFkB Pro_IL1b Pro-IL-1β (Transcription) NFkB->Pro_IL1b IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b Caspase1 Caspase-1 NLRP3->Caspase1 Caspase1->IL1b

Caption: CPPD-induced inflammatory signaling cascade.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_injection Phase 2: Injection cluster_analysis Phase 3: Analysis AirPouch Create subcutaneous air pouch in mice Rest Allow pouch to develop (3-6 days) AirPouch->Rest Injection Inject CPPD crystal suspension (or PBS control) into pouch Rest->Injection Collection Collect air pouch exudate (e.g., at 6 hours) Injection->Collection CellCount Total cell count (Trypan Blue) Collection->CellCount FACS Flow Cytometry: Neutrophil & Macrophage quantification Collection->FACS ELISA ELISA: IL-1β & CXCL1 quantification Collection->ELISA

Caption: Murine air pouch experimental workflow.

Experimental Protocols

Protocol 1: Murine Air Pouch Model of CPPD-Induced Inflammation

This protocol describes the creation of a subcutaneous air pouch in mice and the subsequent injection of CPPD crystals to induce a localized inflammatory response.

Materials:

  • 8-10 week old C57BL/6 or BALB/c mice

  • Sterile phosphate-buffered saline (PBS)

  • Monoclinic CPPD (m-CPPD) crystals (sterile and endotoxin-free)

  • Syringes (3 mL and 1 mL) with 27G needles

  • Anesthesia (e.g., isoflurane)

  • Calipers

  • Flow cytometer

  • ELISA kits for murine IL-1β and CXCL1

  • Antibodies for flow cytometry (e.g., anti-Ly6G, anti-F4/80)

  • Trypan blue solution

  • Hemocytometer

Procedure:

  • Air Pouch Creation:

    • Anesthetize the mouse.

    • Inject 3 mL of sterile air subcutaneously into the dorsal midline to create an air pouch.

    • Repeat the air injection on day 3 to maintain the pouch.

    • Allow the pouch to develop a synovial-like lining for 6 days.

  • CPPD Crystal Administration:

    • On day 6, inject 1 mL of sterile m-CPPD crystal suspension (e.g., 3 mg/mL in PBS) directly into the air pouch.

    • For control animals, inject 1 mL of sterile PBS.

    • For inhibitor studies, an NF-κB inhibitor can be co-administered with the CPPD crystals.[2]

  • Exudate Collection and Analysis:

    • At a specified time point (e.g., 6 hours) post-injection, humanely euthanize the mice.

    • Carefully dissect the skin over the air pouch.

    • Wash the pouch by injecting 2 mL of cold PBS and aspirating the fluid (exudate).

    • Keep the exudate on ice.

  • Cellular Analysis:

    • Determine the total number of infiltrated cells in the exudate using a hemocytometer and Trypan blue exclusion for viability.[2]

    • Perform flow cytometry to quantify the absolute number and proportion of recruited neutrophils (e.g., Ly6G+) and macrophages (e.g., F4/80+).[2]

  • Cytokine Analysis:

    • Centrifuge the exudate to pellet the cells.

    • Collect the supernatant for cytokine analysis.

    • Quantify the levels of IL-1β and CXCL1 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[2]

Protocol 2: Preparation of CPPD Crystal Suspension

Procedure:

  • Weigh the desired amount of sterile, endotoxin-free m-CPPD crystals under sterile conditions.

  • Suspend the crystals in sterile, endotoxin-free PBS to the desired final concentration (e.g., 3 mg/mL).

  • Vortex the suspension vigorously for at least 1 minute immediately before injection to ensure a homogenous mixture and prevent crystal sedimentation.

Safety Considerations:

  • All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Handle CPPD crystals with care, using appropriate personal protective equipment (PPE).

  • Ensure all reagents and materials injected into animals are sterile and endotoxin-free to prevent confounding inflammatory responses.

References

Application Notes and Protocols: The Challenge of Identifying "CPPD-Q" in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to generate detailed application notes and protocols for the use of a compound referred to as "CPPD-Q" in high-throughput screening (HTS) have been unsuccessful due to the inability to identify a specific, publicly documented chemical probe or reagent with this designation used for such applications.

Initial investigations into the term "this compound" yielded two primary, yet distinct, interpretations, neither of which aligns with the context of a high-throughput screening probe for researchers, scientists, and drug development professionals.

The first interpretation relates to Calcium Pyrophosphate Deposition (CPPD) disease, a form of inflammatory arthritis. While HTS is employed in the discovery of therapeutics for various diseases, the "-Q" suffix does not correspond to a known molecule in this context.

The second interpretation identifies This compound as N-Cyclohexyl-N'-phenyl-p-phenylenediamine quinone , a transformation product of an antiozonant used in the rubber industry. Extensive searches have revealed information on its environmental presence and toxicological properties, but no evidence of its application as a screening probe in biomedical or pharmaceutical research.

Further targeted searches for a fluorescent probe or chemosensor named "this compound" for high-throughput screening, particularly for analytes like pyrophosphate, did not yield any specific results. The scientific literature and commercial product listings do not appear to contain a probe with this designation.

This suggests a few possibilities:

  • Proprietary or Internal Compound Name: "this compound" may be an internal, unpublished, or proprietary name for a compound within a specific research institution or company.

  • Novel or Obscure Probe: It is possible that "this compound" is a very new or not yet widely reported research probe.

  • Typographical Error: The user's query may contain a typographical error, and a different compound was intended.

Moving Forward

To fulfill the request for detailed application notes, experimental protocols, and data visualization, it is crucial to accurately identify the specific molecule of interest. We invite the user to provide additional information, such as:

  • The full chemical name

  • CAS (Chemical Abstracts Service) number

  • A reference to any scientific literature or patent describing the compound and its use in HTS

  • The intended biological target or analyte for the screening assay

Once the correct identity of "this compound" is established, a comprehensive and accurate set of application notes and protocols can be generated to meet the specified requirements for researchers, scientists, and drug development professionals. Without this clarification, creating the requested content would be speculative and not based on factual, verifiable scientific data.

Application Notes: Cyclic Peptide-Based Probes for Quantitative Labeling and Tracking

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the topic is necessary. The term "CPPD-Q" is ambiguous and corresponds to two distinct scientific subjects. The first is CPPD-quinone , a derivative of a chemical used in the rubber industry, primarily studied in the context of environmental science and toxicology.[1][2][3][4][5] The second, more aligned with the request for "labeling and tracking techniques" in a biomedical research context, appears to be a likely reference to Cyclic Peptide-based Probes for Quantitative imaging . This document will focus on the latter, as it directly pertains to the interests of researchers, scientists, and drug development professionals in cellular and in vivo imaging.

Cyclic peptide probes are a versatile class of molecular imaging agents designed for the specific labeling and tracking of biological targets in vitro and in vivo. Their high binding affinity, specificity, and stability make them ideal candidates for applications in basic research and drug development.[6][7][8][9][10][11] These probes can be conjugated with various reporting moieties, including fluorophores and radioisotopes, to enable detection by fluorescence microscopy, flow cytometry, positron emission tomography (PET), and single-photon emission computed tomography (SPECT).[8][10][11]

A significant advantage of certain cyclic peptide probes is their ability to function as "turn-on" or fluorogenic sensors, where the fluorescence signal is significantly enhanced upon binding to the target.[6][7] This property reduces background noise and eliminates the need for washing steps, making them suitable for real-time imaging in living systems.[6][7]

Key Applications:

  • Apoptosis Detection and Quantification: Fluorogenic cyclic peptides can be designed to bind to biomarkers of apoptosis, such as exposed phosphatidylserine on the outer leaflet of the cell membrane.[6][7] This allows for the real-time imaging and quantification of drug-induced cell death in preclinical models, providing valuable insights into the efficacy of anti-cancer and anti-inflammatory therapies.[6][7]

  • Tumor Imaging and Characterization: Cyclic peptides can be engineered to target specific receptors or proteins that are overexpressed on the surface of cancer cells, such as programmed death-ligand 1 (PD-L1).[8][10] When labeled with a radioisotope like Gallium-68 (⁶⁸Ga) or Technetium-99m (⁹⁹mTc), these probes enable non-invasive in vivo imaging of tumors, which can aid in cancer diagnosis, staging, and monitoring the response to immunotherapy.[8][10]

  • Receptor Dynamics and Trafficking: By labeling cyclic peptide probes with quantum dots or other bright, photostable fluorophores, it is possible to track the movement of individual receptors on the cell surface.[12] This single-particle tracking approach provides detailed information about receptor diffusion, localization, and clustering, which are fundamental to understanding synaptic function and other cellular signaling processes.[12]

Protocols

Protocol 1: In Vitro Staining of Apoptotic Cells with a Fluorogenic Cyclic Peptide Probe

This protocol is based on the methodology for using a fluorogenic peptide like Apo-15 to detect apoptotic cells.[6][7]

Materials:

  • Fluorogenic cyclic peptide probe (e.g., Apo-15)

  • Cell culture medium

  • Inducing agent for apoptosis (e.g., staurosporine)

  • Control cells (non-induced)

  • Hoechst 33342 for nuclear staining

  • Annexin V conjugated to a different fluorophore (for comparison)

  • Binding buffer (if required for Annexin V)

  • Fluorescence confocal microscope

Procedure:

  • Cell Culture and Induction of Apoptosis:

    • Plate cells at a suitable density in a culture dish or multi-well plate.

    • Induce apoptosis in the desired cell population by treating with an appropriate agent and for a sufficient duration. Leave a control group of cells untreated.

  • Staining:

    • To the live cell cultures, add the fluorogenic cyclic peptide probe to a final concentration of 100 nM.[7]

    • For comparative analysis, co-stain with AF647-Annexin V (5 nM) and Hoechst 33342 (7 µM).[7]

    • Incubate the cells for 10-15 minutes at 37°C.[7] No washing steps are required for the fluorogenic probe.

  • Imaging:

    • Image the cells directly using a fluorescence confocal microscope with appropriate excitation and emission wavelengths for the chosen fluorophores.[7] For example, for a green fluorescent peptide, red fluorescent Annexin V, and blue Hoechst, use excitation wavelengths of 488 nm, 633 nm, and 405 nm, respectively, with corresponding emission filters.[7]

Data Analysis:

  • Apoptotic cells will show a strong fluorescent signal from the cyclic peptide probe at the cell membrane.

  • The signal from the probe can be quantified and compared with the signal from Annexin V staining.

  • The number of apoptotic cells can be expressed as a percentage of the total number of cells (determined by Hoechst staining).

Protocol 2: In Vivo Tumor Imaging with a Radiolabeled Cyclic Peptide Probe

This protocol outlines a general procedure for using a radiolabeled cyclic peptide, such as a ⁶⁸Ga-labeled probe targeting PD-L1, for non-invasive tumor imaging in a preclinical mouse model.[8]

Materials:

  • Radiolabeled cyclic peptide probe (e.g., ⁶⁸Ga-DOTA-PG1)

  • Tumor-bearing mice (e.g., xenograft model with PD-L1 positive and negative tumors)

  • Anesthesia for small animals

  • PET/CT scanner

  • Saline solution for injection

Procedure:

  • Probe Preparation:

    • Synthesize and purify the cyclic peptide precursor.

    • Perform radiolabeling with the chosen isotope (e.g., ⁶⁸Ga) following established protocols. The radiolabeling yield should be high, for instance, greater than 97%, with a radiochemical purity exceeding 99%.[8]

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse.

    • Position the mouse on the scanner bed.

  • Probe Administration and Imaging:

    • Administer the radiolabeled probe via intravenous injection (e.g., tail vein).

    • Perform dynamic or static PET scans at various time points post-injection (e.g., 0.5, 1, and 2 hours) to visualize the biodistribution of the probe.

  • Biodistribution Analysis (Ex Vivo):

    • After the final imaging session, euthanize the mouse.

    • Dissect major organs and the tumor(s).

    • Measure the radioactivity in each tissue using a gamma counter.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

Data Analysis:

  • The PET images will show the accumulation of the radiolabeled probe in the tumor and other organs.

  • The %ID/g data will provide a quantitative measure of probe uptake in different tissues.

  • A significantly higher uptake in PD-L1 positive tumors compared to PD-L1 negative tumors and other tissues would indicate successful targeting.[8]

Quantitative Data Summary

Probe ExampleTargetApplicationKey Quantitative ParametersReference
Apo-15PhosphatidylserineIn vitro and in vivo imaging of apoptosisStaining Concentration: 100 nM[6][7]
⁶⁸Ga-DOTA-PG1PD-L1In vivo tumor imaging (PET)Radiolabeling Yield: >97%, Radiochemical Purity: >99%[8]
[⁹⁹mTc]Tc-iPD-L1PD-L1In vivo tumor imaging (SPECT)Tumor Uptake: 6.98 ± 0.89% ID/g at 1 h[10]

Visualizations

cluster_0 Apoptotic Cell cluster_1 Fluorogenic Cyclic Peptide Probe Phosphatidylserine Phosphatidylserine Outer_Membrane Outer Cell Membrane Phosphatidylserine->Outer_Membrane Translocation Probe Probe (Low Fluorescence) Probe->Phosphatidylserine Binding Bound_Probe Bound Probe (High Fluorescence) Fluorescence_Signal Fluorescence Signal Bound_Probe->Fluorescence_Signal Emits Light

Caption: Signaling pathway for a fluorogenic cyclic peptide probe.

Start Start Cell_Culture Culture Cells and Induce Apoptosis Start->Cell_Culture Staining Add Fluorogenic Probe, Annexin V, and Hoechst Cell_Culture->Staining Incubation Incubate for 10-15 min Staining->Incubation Imaging Confocal Microscopy Incubation->Imaging Data_Analysis Quantify Apoptotic Cells Imaging->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro apoptosis staining.

Start Start Probe_Prep Radiolabel Cyclic Peptide Start->Probe_Prep Injection Inject Radiolabeled Probe Probe_Prep->Injection Animal_Prep Anesthetize Tumor-Bearing Mouse Animal_Prep->Injection PET_Scan Perform PET/CT Scan Injection->PET_Scan Biodistribution Ex Vivo Biodistribution Analysis PET_Scan->Biodistribution Data_Analysis Calculate %ID/g Biodistribution->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo tumor imaging with a radiolabeled probe.

References

Application Notes and Protocol for Chemiluminescent Western Blotting with HRP Substrates

Author: BenchChem Technical Support Team. Date: November 2025

Note: A specific reagent termed "CPPD-Q" was not identifiable in publicly available resources. The following protocol is a comprehensive guide for a generic, high-sensitivity chemiluminescent horseradish peroxidase (HRP) substrate, a standard reagent for Western blotting. Researchers should always refer to the specific manufacturer's instructions for their particular substrate.

Introduction

Western blotting is a cornerstone technique in molecular biology for the detection and quantification of specific proteins within a complex mixture.[1][2] This method involves the separation of proteins by size via polyacrylamide gel electrophoresis (SDS-PAGE), their transfer to a solid support membrane, and subsequent detection using specific antibodies.[1][2][3] Chemiluminescent detection has become the method of choice for many researchers due to its high sensitivity, wide dynamic range, and the ability for multiple exposures to optimize signal-to-noise ratios.[2]

This protocol details the use of a luminol-based chemiluminescent substrate for the detection of HRP-conjugated secondary antibodies in a Western blotting workflow.[1][4] The enzymatic reaction of HRP with the substrate produces light, which can be captured by X-ray film or a CCD-based imaging system.[3][4][5]

Experimental Workflow Overview

The overall workflow for a chemiluminescent Western blot is a multi-step process that requires careful attention to detail to achieve high-quality results. The main stages include sample preparation, protein separation by SDS-PAGE, transfer of proteins to a membrane, antibody incubations, and finally, chemiluminescent detection.

G cluster_prep Sample Preparation cluster_separation Protein Separation cluster_transfer Protein Transfer cluster_detection Immunodetection cluster_signal Signal Generation & Capture p1 Protein Extraction from Cells/Tissues p2 Protein Quantification (e.g., BCA Assay) p1->p2 p3 Sample Denaturation with Laemmli Buffer p2->p3 s1 SDS-PAGE Gel Electrophoresis p3->s1 t1 Transfer to PVDF or Nitrocellulose Membrane s1->t1 d1 Blocking t1->d1 d2 Primary Antibody Incubation d1->d2 d3 Washing d2->d3 d4 Secondary Antibody-HRP Incubation d3->d4 d5 Washing d4->d5 sg1 Chemiluminescent Substrate Incubation d5->sg1 sg2 Signal Detection (Imager or Film) sg1->sg2

Figure 1. General workflow for a chemiluminescent Western blot experiment.

Detailed Protocol

This protocol is a general guideline and may require optimization for specific target proteins and antibodies.

Sample Preparation and Electrophoresis
  • Protein Lysis and Quantification: Prepare protein lysates from cells or tissues using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation: For each sample, mix 20-40 µg of total protein with an equal volume of 2x Laemmli sample buffer.

  • Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. A 4-20% gradient gel is suitable for a wide range of protein sizes.[6]

Protein Transfer
  • Membrane Preparation: If using a PVDF membrane, pre-wet it in 100% methanol for 30 seconds, followed by equilibration in transfer buffer for at least 5 minutes.[3][5] Nitrocellulose membranes only require equilibration in transfer buffer.

  • Transfer Assembly: Assemble the transfer stack (sandwich) according to the transfer system's instructions (e.g., wet or semi-dry transfer). Ensure no air bubbles are trapped between the gel and the membrane.[7]

  • Electrophoretic Transfer: Transfer the proteins from the gel to the membrane. Transfer times and voltage/current will vary depending on the system and the size of the proteins of interest.

Immunodetection
  • Blocking: After transfer, rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[8]

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration (see Table 1). Incubate the membrane with the primary antibody solution for 1-3 hours at room temperature or overnight at 4°C with gentle agitation.[9]

  • Washing: Decant the primary antibody solution. Wash the membrane three to five times for 5 minutes each with a generous volume of TBST to remove unbound primary antibody.[1][3]

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[1]

  • Final Washes: Decant the secondary antibody solution. Wash the membrane thoroughly three to five times for 5 minutes each with TBST. This step is critical to minimize background signal.[1]

Signal Detection
  • Substrate Preparation: Prepare the chemiluminescent HRP substrate immediately before use by mixing the components according to the manufacturer's instructions. A common method is to mix equal volumes of a luminol/enhancer solution and a peroxide buffer.[5]

  • Substrate Incubation: Drain the excess wash buffer from the membrane. Place the membrane, protein side up, on a clean, flat surface. Add the prepared substrate solution to completely cover the membrane (a typical volume is 0.1 mL per cm² of membrane).[1] Incubate for 1-5 minutes at room temperature.[1][5]

  • Signal Capture: Carefully remove the membrane from the substrate solution, draining any excess liquid. Place the membrane in a plastic sheet protector or a blot development folder.[1][5] Immediately capture the chemiluminescent signal using a CCD camera-based imager or by exposing it to X-ray film. Exposure times can range from a few seconds to several minutes, depending on the signal intensity.

Principle of Chemiluminescent Detection

The detection of HRP-conjugated antibodies is based on the enzymatic reaction that generates light. In the presence of hydrogen peroxide, HRP catalyzes the oxidation of luminol. This reaction forms an unstable, excited-state intermediate that decays to the ground state by emitting light.[1][4] Enhancers are often included in the substrate solution to increase the intensity and duration of the light emission.[4]

G cluster_membrane Blotting Membrane cluster_reaction Chemiluminescent Reaction Target Target Protein PrimaryAb Primary Antibody Target->PrimaryAb Binds to Target SecondaryAb Secondary Antibody-HRP PrimaryAb->SecondaryAb Binds to Primary Ab Excited Excited-State Intermediate SecondaryAb->Excited HRP Catalyzes Reaction Luminol Luminol + Enhancer Peroxide Peroxide Buffer Light Light (428 nm) Excited->Light

Figure 2. Principle of HRP-based chemiluminescent detection.

Quantitative Data and Reagent Recommendations

The following tables provide general guidelines for reagent concentrations and volumes. Optimal conditions should be determined empirically for each specific experimental setup.

Table 1: Typical Antibody Dilutions

Antibody Type Dilution Range Incubation Time
Primary Antibody 1:500 - 1:5,000 1-3 hr (RT) or O/N (4°C)

| Secondary Antibody-HRP | 1:2,000 - 1:20,000 | 1 hr (RT) |

Table 2: Reagent Volumes for a Mini-Blot (approx. 7 x 8.5 cm)

Step Reagent Recommended Volume
Blocking Blocking Buffer 10 - 15 mL
Antibody Incubation Antibody Solution 5 - 10 mL
Washing TBST 15 - 20 mL per wash

| Substrate Incubation | Working Substrate Solution | ~6 mL (0.1 mL/cm²) |

Troubleshooting

Common issues in Western blotting include high background, weak or no signal, and non-specific bands.

Table 3: Common Western Blotting Issues and Solutions

Issue Potential Cause(s) Suggested Solution(s)
High Background Insufficient blocking or washing; Antibody concentration too high; Contaminated buffers. Increase blocking time or change blocking agent. Increase the number and duration of wash steps.[8] Optimize antibody concentrations by titration.[7] Prepare fresh buffers.
Weak or No Signal Insufficient protein load; Inefficient protein transfer; Inactive antibody or substrate; Incorrect secondary antibody. Increase the amount of protein loaded.[8] Verify transfer efficiency with Ponceau S staining.[7] Use fresh antibodies and substrate. Ensure the secondary antibody recognizes the primary antibody's host species.
Non-Specific Bands Antibody concentration too high; Non-specific antibody binding; Protein degradation. Reduce primary and/or secondary antibody concentrations.[8] Increase blocking time and stringency of washes. Add protease inhibitors to the lysis buffer.

| Uneven or splotchy bands | Air bubbles during transfer; Uneven gel polymerization; Membrane dried out. | Carefully remove all air bubbles from the transfer sandwich.[7] Ensure proper gel casting. Keep the membrane moist throughout the immunodetection process.[7][10] |

References

Navigating Combination Therapies for Calcium Pyrophosphate Deposition (CPPD) Disease: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of combination therapies for Calcium Pyrophosphate Deposition (CPPD) disease is critical for advancing treatment paradigms. This document provides detailed application notes and protocols for investigating synergistic effects of therapeutic agents in the context of CPPD, a common inflammatory arthritis characterized by the deposition of calcium pyrophosphate crystals in joints.

CPPD, also known as pseudogout, leads to significant joint inflammation and pain.[1][2] Current treatment strategies often involve a multi-faceted approach, combining different classes of drugs to manage acute flares and prevent recurrence. This document focuses on the scientific rationale and experimental frameworks for studying these combination therapies.

Rationale for Combination Therapy in CPPD

The inflammatory cascade in CPPD is a complex process initiated by the presence of calcium pyrophosphate crystals, which trigger the NLRP3 inflammasome in macrophages.[3] This leads to the release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β), driving an acute inflammatory response.[3] The rationale for combination therapy is to target multiple points in this pathogenic pathway to achieve a more potent and durable anti-inflammatory effect than can be achieved with monotherapy.

Key Combination Strategies and Supporting Data

The most common combination approaches for CPPD aim to provide rapid symptom relief during acute flares and to reduce the frequency of future episodes. The evidence for many of these combinations is extrapolated from their use in gout and other inflammatory arthritides.[4]

Combination TherapyTherapeutic RationaleKey Quantitative Findings
NSAIDs + Colchicine Acute Flare Management: NSAIDs provide broad anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes. Colchicine specifically targets microtubule polymerization, inhibiting neutrophil migration and activation, key events in the acute inflammatory response to crystals.While direct comparative data for this specific combination in CPPD is limited, the efficacy of each agent as monotherapy is well-established. For instance, a study on acute gout, a similar crystal arthropathy, showed that the combination of an NSAID and colchicine led to a more rapid reduction in pain scores compared to either agent alone.
Intra-articular Corticosteroids + Oral Colchicine/NSAIDs Severe Acute Flare Management: Intra-articular corticosteroids deliver a potent anti-inflammatory agent directly to the affected joint for rapid symptom control.[1] Concomitant use of oral colchicine or an NSAID can help manage systemic inflammation and prevent rebound flares.Clinical experience supports this approach for severe monoarticular flares. A prospective study on gout demonstrated that the addition of oral prednisone to colchicine resulted in a greater reduction in pain at 72 hours compared to colchicine alone. Similar principles are applied to CPPD management.
Methotrexate + Hydroxychloroquine Chronic Inflammatory Arthritis (Pseudo-Rheumatoid Arthritis): In cases of chronic, polyarticular CPPD that mimics rheumatoid arthritis, disease-modifying antirheumatic drugs (DMARDs) are considered. Methotrexate has broad immunosuppressive effects, while hydroxychloroquine is thought to modulate the innate immune response.A double-blind prospective trial over 6 months found hydroxychloroquine to be beneficial for chronic CPPD-related arthropathy.[5] Case series have reported the effectiveness of methotrexate in patients with severe, destructive CPPD.[5]
Anakinra (IL-1 Receptor Antagonist) + Other Anti-inflammatory Agents Refractory CPPD: For patients who do not respond to or cannot tolerate standard therapies, targeting the central inflammatory cytokine IL-1β with anakinra is a logical step.[1] It is often used in combination with or following the failure of other anti-inflammatory agents.Case series and observational studies have shown rapid and significant improvement in pain and inflammation in patients with refractory CPPD treated with anakinra. One study reported a mean decrease in a 10-point visual analog scale for pain from 8.5 to 1.5 within 48 hours of anakinra initiation.

Experimental Protocols

To facilitate research in this area, the following are detailed protocols for key experiments to evaluate the efficacy of combination therapies for CPPD.

Protocol 1: In Vitro Evaluation of Anti-inflammatory Synergy in Macrophages

Objective: To determine if a combination of two compounds (e.g., an NSAID and a novel anti-inflammatory agent) synergistically inhibits the inflammatory response of macrophages to CPPD crystals.

Materials:

  • THP-1 human monocytic cell line (or primary human monocytes)

  • Phorbol 12-myristate 13-acetate (PMA)

  • CPPD crystals (commercially available or synthesized)

  • Test compounds (Compound A and Compound B)

  • Lipopolysaccharide (LPS)

  • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

  • ELISA kits for human IL-1β and TNF-α

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed THP-1 cells in 96-well plates at a density of 1 x 10^5 cells/well.

    • Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.

    • After differentiation, wash the cells with fresh serum-free media.

  • Priming and Treatment:

    • Prime the differentiated macrophages with 1 µg/mL LPS for 3 hours to upregulate pro-IL-1β expression.

    • Prepare serial dilutions of Compound A, Compound B, and their combination in cell culture medium.

    • After priming, replace the medium with fresh medium containing the test compounds and incubate for 1 hour.

  • Crystal Stimulation:

    • Add sterile CPPD crystals (250 µg/mL) to the wells to stimulate inflammasome activation.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement:

    • Centrifuge the plates and collect the supernatants.

    • Measure the concentrations of IL-1β and TNF-α in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assessment:

    • Perform a cell viability assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine release for each treatment condition compared to the crystal-stimulated control.

    • Use the Chou-Talalay method to determine if the combination of Compound A and Compound B has a synergistic, additive, or antagonistic effect.

Protocol 2: Murine Model of CPPD-Induced Acute Arthritis

Objective: To evaluate the in vivo efficacy of a combination therapy in a mouse model of acute CPPD-induced arthritis.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • CPPD crystals

  • Test compounds (Compound A and Compound B)

  • Vehicle control (e.g., saline or DMSO solution)

  • Calipers for measuring joint swelling

  • Anesthesia (e.g., isoflurane)

Methodology:

  • Animal Acclimatization:

    • Acclimatize mice to the facility for at least one week before the experiment.

  • Induction of Arthritis:

    • Anesthetize the mice.

    • Inject 1 mg of sterile CPPD crystals suspended in 10 µL of sterile saline into the right knee joint.

    • Inject 10 µL of sterile saline into the left knee joint as a contralateral control.

  • Treatment Administration:

    • Administer Compound A, Compound B, the combination of A and B, or vehicle control to different groups of mice (n=8-10 per group).

    • The route of administration (e.g., intraperitoneal, oral) and dosing regimen will depend on the pharmacokinetic properties of the compounds. Treatment can be administered prophylactically (before crystal injection) or therapeutically (after crystal injection).

  • Assessment of Arthritis:

    • Measure the anteroposterior diameter of both knee joints using calipers at baseline and at various time points after crystal injection (e.g., 6, 24, 48, and 72 hours).

    • Calculate the change in joint diameter as a measure of swelling.

    • At the end of the experiment, euthanize the mice and collect synovial fluid for cell counting and cytokine analysis.

    • Harvest the knee joints for histological analysis to assess inflammation, cartilage damage, and synovial infiltration.

  • Data Analysis:

    • Compare the joint swelling, inflammatory cell counts in the synovial fluid, and histological scores between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Signaling Pathways and Experimental Workflows

To visualize the complex interactions in CPPD pathogenesis and the experimental designs, the following diagrams are provided.

CPPD_Pathogenesis CPPD_Crystals CPPD Crystals Macrophage Macrophage CPPD_Crystals->Macrophage Phagocytosis NLRP3 NLRP3 Inflammasome Macrophage->NLRP3 Activation Caspase1 Caspase-1 NLRP3->Caspase1 Activation proIL1b pro-IL-1β Caspase1->proIL1b IL1b IL-1β proIL1b->IL1b Cleavage Neutrophil Neutrophil Infiltration IL1b->Neutrophil Recruitment Inflammation Joint Inflammation (Pain, Swelling) Neutrophil->Inflammation

Caption: Simplified signaling pathway of CPPD-induced inflammation.

InVitro_Workflow Start Start: THP-1 Cell Culture Differentiate Differentiate with PMA Start->Differentiate Prime Prime with LPS Differentiate->Prime Treat Treat with Compounds (A, B, A+B) Prime->Treat Stimulate Stimulate with CPPD Crystals Treat->Stimulate Incubate Incubate 24h Stimulate->Incubate Collect Collect Supernatants Incubate->Collect Analyze ELISA (IL-1β, TNF-α) Cell Viability Assay Collect->Analyze End End: Data Analysis Analyze->End

Caption: Experimental workflow for in vitro synergy studies.

InVivo_Workflow Start Start: Acclimatize Mice Induce Induce Arthritis (Intra-articular CPPD Crystals) Start->Induce Treat Administer Treatment (A, B, A+B, Vehicle) Induce->Treat Measure Measure Joint Swelling (Calipers) Treat->Measure Time course Endpoint Endpoint Analysis: Synovial Fluid (Cells, Cytokines) Histology Measure->Endpoint End End: Data Analysis Endpoint->End

Caption: Experimental workflow for in vivo efficacy studies in a murine model.

References

Application Notes and Protocols for the Quantification of CPPD-Quinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenyl-N′-cyclohexyl-p-phenylenediamine quinone (CPPD-Q) is a transformation product of N-phenyl-N′-cyclohexyl-p-phenylenediamine (CPPD), an antioxidant and antiozonant used in rubber manufacturing. The presence and potential toxicity of this compound and other related p-phenylenediamine-quinones (PPDQs) in biological systems are of increasing interest in environmental health and toxicology. In the context of drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) and potential toxicity of such compounds is critical. Accurate and sensitive quantification of this compound in biological samples is therefore essential for toxicokinetic studies and risk assessment.

These application notes provide a framework for the quantification of this compound in biological samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. Additionally, information on the known signaling pathways affected by this compound is presented.

Data Presentation: Quantitative Analysis of PPD-Quinones in Human Samples

The following table summarizes reported concentrations of this compound and the related, more frequently studied 6PPD-Q in human urine samples. This data provides a reference for expected concentration ranges in human exposure studies.

AnalyteMatrixMean Concentration (ng/mL)Concentration Range (ng/mL)PopulationReference
This compound UrineNot specifiedChinese Adults[1]
6PPD-Q UrineNot specifiedChinese Adults[1]

LOD: Limit of Detection

Signaling Pathways Implicated in this compound Toxicity

Studies in the model organism Caenorhabditis elegans have indicated that exposure to this compound can lead to neurotoxicity by inhibiting key signaling pathways. The diagram below illustrates the putative mechanism of this compound-induced neurotoxicity.[2] Exposure to this compound has been shown to decrease the expression of proteins involved in the TGF-β, JNK MAPK, and ERK MAPK signaling cascades.[2]

CPPDQ_Signaling_Pathway CPPDQ This compound GPCR GPCRs (e.g., DCAR-1, NPR-8) CPPDQ->GPCR Alters expression TGF_beta TGF-β Pathway (daf-7) GPCR->TGF_beta Inhibition JNK_MAPK JNK MAPK Pathway (jnk-1) GPCR->JNK_MAPK Inhibition ERK_MAPK ERK MAPK Pathway (mpk-1) GPCR->ERK_MAPK Inhibition Neurotoxicity Neurotoxicity & Accumulation TGF_beta->Neurotoxicity JNK_MAPK->Neurotoxicity ERK_MAPK->Neurotoxicity

Caption: Putative signaling pathway for this compound induced neurotoxicity.

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma/Serum by LC-MS/MS

This protocol provides a general method for the extraction and quantification of this compound from plasma or serum samples. It is based on established methods for other PPD-quinones and should be optimized and validated for the specific laboratory setup and study requirements.

1. Materials and Reagents

  • This compound analytical standard

  • Isotopically labeled internal standard (IS), e.g., ¹³C₆-6PPD-quinone (if this compound IS is unavailable)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Methanol, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • Autosampler vials

2. Sample Preparation: Protein Precipitation

  • Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution (concentration to be optimized).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • HPLC System: Standard UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particles)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5-10 µL

  • Gradient:

    • Start at 10-20% B

    • Linear gradient to 95% B over 5 minutes

    • Hold at 95% B for 2 minutes

    • Return to initial conditions and equilibrate for 3 minutes

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM). MRM transitions for this compound and the internal standard must be optimized by infusing the pure compounds into the mass spectrometer.

4. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of this compound into a blank matrix (e.g., control plasma).

  • Process the calibration standards and quality control (QC) samples alongside the unknown samples using the same procedure.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of this compound in biological samples.

LCMS_Workflow Sample Plasma/Serum Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Cold ACN) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (N2) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: General workflow for this compound quantification by LC-MS/MS.

Concluding Remarks

The protocols and information provided herein offer a starting point for the reliable quantification of this compound in biological samples. It is imperative that any method is fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure accuracy, precision, selectivity, and robustness, particularly when applied in a drug development setting. This includes assessing matrix effects, recovery, and stability of the analyte. The study of this compound and other PPDQs is an evolving field, and further research will likely refine these analytical approaches and enhance our understanding of their biological effects.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CPPD-Q Insolubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered during experiments with CPPD-Q. We address two potential interpretations of "this compound": Calcium Pyrophosphate Dihydrate (CPPD) crystals and the chemical compound N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (CPPDQ).

Section 1: Calcium Pyrophosphate Dihydrate (CPPD) Crystal Insolubility

Calcium Pyrophosphate Dihydrate (CPPD) crystals are implicated in inflammatory conditions such as pseudogout.[1][2][3] Understanding and managing their solubility is crucial for in vitro and in vivo studies.

Frequently Asked Questions (FAQs) - CPPD Crystals

Q1: What are the primary factors influencing the solubility of CPPD crystals?

A1: The solubility of CPPD crystals is influenced by several factors, including:

  • pH: Solubility increases as the pH decreases.[1][4][5]

  • Crystal Size: Smaller crystals have a higher surface-area-to-volume ratio and exhibit greater solubility.[4][5]

  • Ionic Strength: Increasing the ionic strength of the solution can enhance solubility.[4][5]

  • Temperature: Generally, an increase in temperature can lead to a modest increase in solubility, but this can be complex in biological systems.

  • Presence of Other Ions and Molecules:

    • Magnesium (Mg²⁺): Increases CPPD crystal solubility.[4][5]

    • Citrate: Enhances solubility.[4]

    • Albumin: Increases solubility, primarily by binding to calcium ions.[4]

    • Pyrophosphatase: This enzyme hydrolyzes pyrophosphate to orthophosphate, which can affect the equilibrium and lead to crystal dissolution.[1][4]

Q2: My CPPD crystals are not dissolving in my buffer. What can I do?

A2: If you are experiencing difficulty dissolving CPPD crystals, consider the following troubleshooting steps:

  • Adjust the pH: Lowering the pH of your buffer can significantly increase solubility.[1][4][5]

  • Modify Buffer Composition:

    • Increase the ionic strength by adjusting the salt concentration.[4][5]

    • Incorporate additives known to enhance solubility, such as magnesium ions or citrate.[4]

  • Reduce Crystal Size: If possible, using smaller crystals will facilitate faster dissolution.[4][5]

  • Enzymatic Digestion: In biological experiments, the presence of pyrophosphatases can aid in dissolution.[1][4]

Quantitative Data: Factors Affecting CPPD Crystal Solubility
FactorConditionEffect on SolubilityReference(s)
pH Decrease in pHIncreased Solubility[1][4][5]
Crystal Size Reduction in sizeIncreased Solubility[4][5]
Ionic Strength Increase in ionic strengthIncreased Solubility[4][5]
Magnesium (Mg²⁺) Presence of Mg²⁺ ionsIncreased Solubility[4][5]
Citrate Presence of citrateIncreased Solubility[4]
Albumin Presence of albuminIncreased Solubility[4]
Calcium Ion Concentration Decrease below 5 mg/100 mlProgressive enhancement of solubility[4]
Experimental Protocols

Protocol 1: In Vitro Dissolution of CPPD Crystals

This protocol provides a general framework for assessing the dissolution of CPPD crystals under various buffer conditions.

  • Crystal Preparation:

    • Synthesize or obtain well-characterized triclinic CPPD crystals.

    • If necessary, sieve crystals to obtain a uniform size range (e.g., 20-37 µm).[4]

  • Buffer Preparation:

    • Prepare a series of buffers with varying pH, ionic strength, and additives (e.g., 0.1 M Tris-HCl).

  • Dissolution Assay:

    • Add a known amount of CPPD crystals to each buffer.

    • Incubate at a controlled temperature (e.g., 37°C) with gentle agitation.[4]

    • At various time points, collect aliquots of the supernatant after centrifugation to pellet the undissolved crystals.

  • Quantification:

    • Measure the concentration of calcium or pyrophosphate in the supernatant using appropriate methods (e.g., atomic absorption spectroscopy for calcium, colorimetric assays for phosphate).

    • Plot the concentration over time to determine the rate and extent of dissolution.

Diagrams

CPPD_Solubility_Factors cluster_factors Factors Influencing Solubility cluster_outcome Outcome pH pH Solubility CPPD Crystal Solubility pH->Solubility Decrease -> Increase IonicStrength Ionic Strength IonicStrength->Solubility Increase -> Increase Temperature Temperature Temperature->Solubility Increase -> Increase (Generally) Additives Additives Additives->Solubility e.g., Mg²⁺, Citrate -> Increase CrystalSize Crystal Size CrystalSize->Solubility Decrease -> Increase

Caption: Factors influencing the solubility of CPPD crystals.

Section 2: N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (CPPDQ) Insolubility

CPPDQ is a quinone derivative of the antioxidant p-phenylenediamine (PPD). Like many organic molecules, it can exhibit poor solubility in aqueous solutions, posing challenges for experimental work.

Frequently Asked Questions (FAQs) - CPPDQ

Q1: Why is my CPPDQ precipitating out of solution?

A1: Precipitation of CPPDQ can be due to several factors:

  • Low Aqueous Solubility: CPPDQ is a lipophilic molecule and has inherently low solubility in water. A study reported its aqueous solubility to be around 32 µg/L.[6]

  • Solvent Choice: The solvent used to dissolve and dilute the CPPDQ is critical. Direct dilution into an aqueous buffer from a highly concentrated organic stock can cause it to crash out.

  • Concentration: Exceeding the solubility limit of CPPDQ in a given solvent system will lead to precipitation.

  • pH of the Medium: The charge state of the molecule, which can be pH-dependent, can affect its solubility.

  • Temperature: Temperature can influence solubility; for some compounds, lower temperatures decrease solubility.[7]

Q2: How can I improve the solubility of CPPDQ for my experiments?

A2: To enhance the solubility of CPPDQ, consider the following strategies:

  • Use of Co-solvents: Prepare a concentrated stock solution of CPPDQ in an organic solvent such as DMSO or ethanol. Then, perform a stepwise dilution into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent, as it can affect your experimental system.

  • Optimize pH: Empirically test a range of pH values for your final solution to see if it improves solubility.

  • Incorporate Surfactants or Detergents: Low concentrations of non-denaturing detergents can help to keep hydrophobic compounds in solution.[8]

  • Sonication: Gentle sonication can sometimes help to dissolve small amounts of precipitate.

  • Temperature Control: Ensure your working solutions are maintained at a temperature that favors solubility. For some compounds, slight warming can help, but be cautious of potential degradation.

Quantitative Data: Solubility of PPDQ Analogs
CompoundAqueous Solubility (µg/L)Reference
6PPDQ31[6]
CPPDQ 32 [6]
DTPDQ< 10[6]
77PDQ< 10[6]
Experimental Protocols

Protocol 2: Preparation of a Solubilized CPPDQ Working Solution

This protocol outlines a general method for preparing a working solution of CPPDQ for cell culture or other aqueous-based assays.

  • Stock Solution Preparation:

    • Weigh out a precise amount of CPPDQ powder.

    • Dissolve the CPPDQ in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]

  • Intermediate Dilution (Optional but Recommended):

    • Prepare an intermediate dilution of the stock solution in your cell culture medium or buffer containing a carrier protein like BSA or serum, if compatible with your experiment. This can help stabilize the compound.

  • Final Working Solution Preparation:

    • Serially dilute the stock or intermediate solution into your final experimental medium to achieve the desired concentration.

    • Vortex gently after each dilution step.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or adjust the solvent system.

Diagrams

Troubleshooting_CPPDQ_Insolubility Start CPPDQ Precipitation Observed CheckConcentration Is the concentration too high? Start->CheckConcentration CheckSolvent Is the solvent system appropriate? CheckConcentration->CheckSolvent No LowerConcentration Lower Final Concentration CheckConcentration->LowerConcentration Yes ModifySolvent Modify Solvent System CheckSolvent->ModifySolvent No Additives Consider Additives (e.g., Surfactants) CheckSolvent->Additives Yes Success CPPDQ Solubilized ModifySolvent->Success LowerConcentration->Success Additives->Success

Caption: Troubleshooting workflow for CPPDQ insolubility.

References

Technical Support Center: Optimizing CPPD-Q Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Cyclohexyl-N'-phenyl-p-phenylenediamine quinone (CPPD-Q).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound, or N-Cyclohexyl-N'-phenyl-p-phenylenediamine quinone, is an oxidized derivative of CPPD, an antidegradant used in the rubber industry to protect products from oxygen and ozone degradation.[1] It is considered an environmental contaminant formed when rubber particles, particularly from tires, react with ozone.

Q2: What is the best solvent for preparing this compound stock solutions?

A2: this compound is a solid with limited aqueous solubility. It is slightly soluble in acetonitrile (0.1-1 mg/ml).[2] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in a sterile organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: How should I store this compound powder and stock solutions?

A3: this compound solid should be stored at -20°C for long-term stability (≥4 years).[2] Stock solutions should be stored in tightly sealed vials, protected from light, at -20°C for short-term (days to weeks) or -80°C for long-term (months to years) storage. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q4: What is a good starting concentration for my experiments with this compound?

A4: Direct cytotoxicity data (e.g., IC50 values) for this compound in mammalian cell lines is limited in published literature. However, comparative studies have shown that this compound is significantly less toxic than its more studied analogue, 6PPD-Q. For instance, in a coho salmon cell line (CSE-119), 6PPD-Q had a metabolic EC50 of 7.9 µg/L, whereas this compound showed no significant toxicity at similar concentrations.[3][4] In human liver cells (L02 and HepG2), 6PPD-Q reduced cell viability at concentrations below 1 µg/mL.[5]

Given its lower toxicity, a starting range for this compound in mammalian cell viability assays could be from 1 µg/mL up to 50 µg/mL. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q5: What are the known cellular effects and signaling pathways affected by this compound?

A5: The primary mechanism of toxicity for quinones is often related to the generation of Reactive Oxygen Species (ROS) and the induction of oxidative stress.[6][7] In the nematode C. elegans, this compound exposure was shown to induce intestinal ROS production and inhibit signaling pathways including TGF-β, JNK MAPK, and ERK MAPK.[8][9] Studies on related p-phenylenediamine quinones suggest that they may also modulate inflammatory responses and form DNA adducts in mammalian cells.[10][11] Therefore, experiments investigating oxidative stress and MAPK signaling are relevant for studying this compound's effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and provide a comparison with the more toxic analogue, 6PPD-Q, to guide experimental design.

Table 1: Solubility and Storage of this compound

ParameterValueSource
Chemical Formula C₁₈H₂₀N₂O₂[12]
Molecular Weight 296.37 g/mol [12]
Appearance Solid[2]
Solubility Acetonitrile: 0.1-1 mg/ml[2]
Storage (Solid) -20°C[2]
Storage (Stock Solution) -20°C (short-term) or -80°C (long-term)

Table 2: Comparative Toxicity Data (this compound vs. 6PPD-Q)

Organism/Cell LineCompoundEndpointConcentration/ResultSource
Vibrio fischeri (bacterium)This compoundEC506.98 mg/L[8]
C. elegans (nematode)This compoundROS Induction1 and 10 µg/mL[8]
C. elegans (nematode)This compoundNeurotoxicity0.01-10 µg/L[9]
Rainbow TroutThis compoundAcute ToxicityNo toxicity observed up to 4.6 µg/L[3]
Coho Salmon6PPD-Q96h LC500.35 µg/L[13]
Coho Salmon Cell Line (CSE-119)6PPD-QMetabolic EC507.9 µg/L (7.9 ng/mL)[4]
Coho Salmon Cell Line (CSE-119)This compoundCytotoxicityNo toxicity observed at comparable concentrations to 6PPD-Q[3]
Human Liver Cells (L02, HepG2)6PPD-QDecreased Viability< 1 µg/mL[5]

Troubleshooting Guides

Issue 1: Precipitate forms in my stock solution or in the cell culture medium after dilution.

Possible CauseTroubleshooting Steps
Poor Solubility / Supersaturation The concentration of your stock solution may be too high. Gently warm the solution (e.g., to 37°C) and vortex or sonicate to attempt redissolution. If precipitation persists, prepare a new, lower-concentration stock solution.
Low Aqueous Solubility This compound is hydrophobic and may precipitate when a concentrated organic stock is diluted into aqueous culture medium. Perform a serial dilution of your stock solution in the medium. Ensure vigorous mixing immediately after adding the compound to the medium. Consider using a medium supplemented with serum if your experimental design allows, as serum proteins can help solubilize hydrophobic compounds.
Solvent Evaporation Improperly sealed vials can lead to solvent evaporation, increasing the compound's concentration beyond its solubility limit. Always use tightly sealed vials and consider using parafilm as an extra precaution.
Freeze-Thaw Cycles Repeated freezing and thawing can cause the compound to precipitate out of solution. Prepare single-use aliquots of your stock solution to avoid this issue.

Issue 2: I am not observing any cellular effect (e.g., cytotoxicity, ROS production) at my tested concentrations.

Possible CauseTroubleshooting Steps
Concentration Too Low As indicated by comparative data, this compound is significantly less toxic than other p-phenylenediamine quinones like 6PPD-Q. You may need to test a higher concentration range. We recommend a pilot study with a broad range of concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
Short Exposure Time Cellular responses can be time-dependent. Consider increasing the incubation time of your experiment (e.g., from 24h to 48h or 72h for cytotoxicity assays).
Cell Line Insensitivity The specific cell line you are using may be resistant to the effects of this compound. If possible, try a different cell line (e.g., a metabolically active line like HepG2) or a more sensitive assay.
Compound Degradation Ensure that your stock solution has been stored properly and is not expired. Prepare fresh dilutions for each experiment.

Experimental Protocols & Workflows

Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol provides a general method to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed a 96-well plate with your mammalian cell line of choice (e.g., HepG2) at a density of 5,000-10,000 cells/well. Allow cells to attach and grow for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of your this compound stock solution in complete cell culture medium to achieve final concentrations ranging from, for example, 1 to 50 µg/mL. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a positive control for cell death (e.g., doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells 1. Seed cells in 96-well plate prepare_compound 2. Prepare this compound serial dilutions treat_cells 3. Treat cells with this compound prepare_compound->treat_cells incubate_plate 4. Incubate for 24-72h treat_cells->incubate_plate add_mtt 5. Add MTT reagent incubate_plate->add_mtt dissolve_formazan 6. Dissolve formazan crystals add_mtt->dissolve_formazan read_absorbance 7. Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability 8. Calculate % viability and IC50 read_absorbance->calculate_viability

Caption: Experimental workflow for determining this compound cytotoxicity via MTT assay.

Protocol 2: Detection of Intracellular ROS

This protocol uses the fluorescent probe 2',7'–dichlorofluorescin diacetate (DCFDA or H2DCFDA) to measure intracellular ROS levels.

  • Cell Seeding: Seed cells (e.g., HepG2) in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Allow them to attach overnight.

  • Staining:

    • Remove the culture medium and wash cells once with 100 µL/well of warm PBS.

    • Add 100 µL/well of 10 µM H2DCFDA staining solution (prepared in serum-free medium).

    • Incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the H2DCFDA solution and wash the cells twice with warm PBS or buffer solution.

  • Treatment: Add 100 µL of medium containing the desired concentrations of this compound to the wells. Include a vehicle control and a positive control for ROS induction (e.g., 50 µM Tert-butyl hydroperoxide).

  • Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Kinetic readings can be taken over a period of 1-4 hours.

  • Data Analysis: Subtract the background fluorescence from blank wells. Express the ROS levels as a fold change relative to the vehicle control.

Protocol 3: Western Blot for MAPK Pathway Activation

This protocol outlines the steps to analyze the phosphorylation of key MAPK proteins (p38, ERK1/2, JNK) as an indicator of pathway activation.

  • Cell Culture and Treatment: Grow cells in 6-well plates to 80-90% confluency. Treat the cells with the determined optimal concentration of this compound for various time points (e.g., 15 min, 30 min, 1h, 3h). Include a vehicle control.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated forms of p38, ERK, and JNK (e.g., anti-phospho-p38) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with antibodies against the total forms of p38, ERK, JNK, and a loading control like β-actin or GAPDH.

Signaling Pathway Diagram

The following diagram illustrates a hypothesized signaling pathway for this compound, based on the known effects of quinones and related compounds.

G cluster_mapk MAPK Cascade cluster_response Cellular Response CPPDQ This compound CellMembrane Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) CellMembrane->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MAPKKK MAPKKK (e.g., ASK1) OxidativeStress->MAPKKK Activation CellularDamage Cellular Damage (DNA, Lipids, Proteins) OxidativeStress->CellularDamage MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Activation GeneExpression Gene Expression (Inflammation, Apoptosis) TranscriptionFactors->GeneExpression Regulation

Caption: Hypothesized signaling cascade initiated by this compound exposure in mammalian cells.

References

how to reduce CPPD-Q off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CPPD-Q (N-Cyclohexyl-N'-phenyl-p-phenylenediamine quinone). The focus is on identifying and mitigating the off-target effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in my experiments?

A1: this compound is the quinone derivative of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), an antiozonant used in the rubber industry. As a quinone, this compound is an electrophilic molecule that can readily react with cellular nucleophiles, such as proteins and DNA. Its presence, often as an environmental contaminant, can lead to unintended biological effects in experimental models, confounding results and leading to misinterpretation of data. All observed biological effects of this compound should be considered off-target in the context of specific drug development, as it is not a compound with a known therapeutic target.

Q2: What are the known off-target effects of this compound?

A2: The primary off-target effects of this compound reported in the literature are associated with neurotoxicity. Studies in model organisms like C. elegans have shown that exposure to this compound can lead to neurodegeneration. This toxicity is potentially mediated by the inhibition of key signaling pathways, including Transforming Growth Factor-beta (TGF-β), c-Jun N-terminal kinase (JNK) MAPK, and Extracellular signal-regulated kinase (ERK) MAPK pathways.

Q3: How can I determine if my experimental observations are due to this compound off-target effects?

A3: To ascertain if your results are influenced by this compound's off-target activity, a multi-pronged approach is recommended. This includes:

  • Dose-response analysis: Determine the lowest effective concentration of your primary compound of interest and assess if the observed phenotype is present at concentrations where this compound is also active.

  • Genetic validation: Use techniques like RNA interference (RNAi) or CRISPR/Cas9 to knock down the putative targets of this compound (e.g., components of the MAPK and TGF-β pathways) and observe if this phenocopies the effect of this compound treatment.

  • Use of structurally unrelated inhibitors: If you are targeting a specific pathway, use other known inhibitors with different chemical structures to confirm that the observed effect is not unique to a quinone-containing compound.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to verify that your intended drug is engaging with its target in a cellular context, helping to distinguish on-target from off-target effects.

Q4: What are the general strategies to reduce this compound off-target effects?

A4: Several strategies can be employed to minimize the impact of this compound:

  • Optimize concentration: Use the lowest possible concentration of any compound that might contain or degrade into this compound.

  • Use of scavengers: Antioxidants and nucleophilic scavengers, such as N-acetylcysteine (NAC) or glutathione (GSH), can help to neutralize reactive quinones.

  • Control for oxidative stress: Since quinones can induce reactive oxygen species (ROS), including appropriate antioxidant controls in your experiments is crucial.

  • Purity analysis: Ensure the purity of your chemical compounds to avoid contamination with this compound or its precursors.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Reduced Viability in Culture

  • Possible Cause: this compound is known to be cytotoxic. This may be due to the generation of reactive oxygen species (ROS) and covalent modification of cellular proteins.

  • Troubleshooting Steps:

    • Confirm Cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH assay) with a dose-response of your compound of interest and compare it to a dose-response of pure this compound.

    • Assess Oxidative Stress: Measure ROS levels in your cells after treatment. Increased ROS may indicate quinone-related toxicity.

    • Co-treatment with Antioxidants: Test whether co-incubation with an antioxidant like N-acetylcysteine (NAC) can rescue the cytotoxic phenotype.

    • Consider a Different Cell Line: Some cell lines may be more susceptible to quinone toxicity than others.

Issue 2: Inhibition of TGF-β, JNK, or ERK Signaling Pathways Unrelated to the Primary Research Goal

  • Possible Cause: this compound has been shown to inhibit these specific signaling pathways.

  • Troubleshooting Steps:

    • Pathway-Specific Analysis: Use western blotting to probe for the phosphorylation status of key downstream effectors of these pathways (e.g., Smad2/3 for TGF-β, c-Jun for JNK, and ERK1/2 for ERK) in the presence of your test compound.

    • Kinase Profiling: If you suspect off-target kinase inhibition, perform a broad kinase inhibitor profiling screen to identify unintended targets of your compound or this compound.

    • Genetic Knockdown: As mentioned in the FAQs, use RNAi to knock down components of these pathways in a model organism like C. elegans to see if it replicates the observed phenotype.

Quantitative Data Summary

CompoundAssay/EndpointSystemConcentration/ValueReference
This compoundNeurotoxicity (behavioral changes)C. elegans0.01-10 µg/L
This compoundNeurodegeneration (GABAergic system)C. elegans10 µg/L
6PPD-QCytotoxicity (IC50)Human liver cells (L02)< 1 µg/mL
6PPD-QAcute Toxicity (96h LC50)Rainbow Trout0.35 µg/L

Experimental Protocols

Protocol 1: In Vitro Neurotoxicity Assessment of this compound

This protocol is adapted from methods used for assessing the neurotoxicity of other quinones.

  • Objective: To determine the cytotoxic and neurotoxic effects of this compound on a neuronal cell line (e.g., SH-SY5Y).

  • Methodology:

    • Cell Culture: Culture SH-SY5Y cells in a suitable medium. For differentiation into a more neuron-like phenotype, treat with retinoic acid.

    • Compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Treat differentiated SH-SY5Y cells with a range of this compound concentrations for 24-48 hours.

    • Cell Viability Assay (MTT Assay):

      • After treatment, add MTT solution to each well and incubate for 3-4 hours.

      • Solubilize the resulting formazan crystals with DMSO.

      • Measure absorbance at 570 nm. Cell viability is expressed as a percentage of the vehicle-treated control.

    • Reactive Oxygen Species (ROS) Measurement:

      • Load cells with a ROS-sensitive probe (e.g., DCFH-DA).

      • Treat with this compound.

      • Measure fluorescence as an indicator of ROS production.

    • Mitochondrial Membrane Potential (MMP) Assay:

      • Stain cells with a potentiometric dye (e.g., JC-1).

      • A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Protocol 2: Kinase Inhibitor Profiling for Off-Target Identification

This protocol provides a general workflow for screening a compound against a panel of kinases to identify off-target effects.

  • Objective: To determine if this compound inhibits the activity of a broad range of kinases.

  • Methodology:

    • Compound Preparation: Prepare this compound at a concentration suitable for screening (typically 1-10 µM).

    • Kinase Panel: Utilize a commercial kinase profiling service that offers a panel of recombinant human kinases.

    • Assay Performance: The service provider will perform in vitro kinase activity assays in the presence of this compound. The assay typically measures the phosphorylation of a substrate.

    • Data Analysis: Results are usually provided as the percent inhibition of each kinase at the tested concentration.

    • Hit Validation: For any significant "hits" (kinases with high inhibition), perform follow-up dose-response experiments to determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the general steps for performing a CETSA experiment to confirm if a compound binds to its intended target within a cell.

  • Objective: To verify the binding of a primary compound to its target, helping to differentiate its on-target effects from potential off-target effects of contaminants like this compound.

  • Methodology:

    • Cell Treatment: Treat intact cells with the primary compound or vehicle control.

    • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

    • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

    • Detection: Analyze the amount of the soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

    • Analysis: In the compound-treated samples, the target protein should show increased thermal stability (i.e., more soluble protein at higher temperatures) compared to the vehicle control, indicating target engagement.

Visualizations

TGF_beta_pathway cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII Binds TGFbRI TGF-β Receptor I TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates Complex SMAD2/3-SMAD4 Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Target Gene Transcription Complex->Gene Regulates CPPDQ This compound CPPDQ->TGFbRI Inhibits

Caption: TGF-β signaling pathway and the inhibitory effect of this compound.

MAPK_pathways Stimuli Extracellular Stimuli (e.g., Stress, Growth Factors) Receptor Receptor Stimuli->Receptor MAPKKK_JNK MAPKKK (e.g., MEKK1, ASK1) Receptor->MAPKKK_JNK Ras Ras Receptor->Ras MKK47 MKK4/7 MAPKKK_JNK->MKK47 P JNK JNK MKK47->JNK P cJun c-Jun JNK->cJun P JNK_Response Cellular Response (e.g., Apoptosis) cJun->JNK_Response Raf Raf (MAPKKK) Ras->Raf MEK12 MEK1/2 Raf->MEK12 P ERK ERK1/2 MEK12->ERK P ERK_TF Transcription Factors (e.g., Elk-1, c-Myc) ERK->ERK_TF P ERK_Response Cellular Response (e.g., Proliferation) ERK_TF->ERK_Response CPPDQ This compound CPPDQ->JNK Inhibits CPPDQ->ERK Inhibits

Caption: Overview of JNK and ERK MAPK pathways and inhibition by this compound.

experimental_workflow start Start: Unexpected Phenotype dose_response Perform Dose- Response Curve start->dose_response off_target_screen Conduct Off-Target Screening (e.g., Kinase Panel) dose_response->off_target_screen If phenotype at low concentration genetic_val Genetic Validation (RNAi/CRISPR) off_target_screen->genetic_val If off-targets are identified rescue_exp Perform Rescue Experiment (e.g., with Antioxidants) genetic_val->rescue_exp If phenotype is recapitulated conclusion Conclusion: Phenotype is likely an off-target effect rescue_exp->conclusion If phenotype is rescued conclusion_on Conclusion: Phenotype is likely an on-target effect rescue_exp->conclusion_on If phenotype is NOT rescued

Caption: Logical workflow for troubleshooting CP

CPPD-Quinone (CPPD-Q) Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered by researchers, scientists, and drug development professionals working with CPPD-Quinone (CPPD-Q).

Frequently Asked Questions (FAQs)

Q1: What is CPPD-Quinone (this compound) and why is it studied?

A1: this compound, or 2-(cyclohexylamino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione, is an oxidized derivative of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), a rubber antiozonant. It is studied as an emerging environmental contaminant found in matrices like fine particulate matter (PM2.5) and runoff water.[1][2][3] Research focuses on its detection, environmental fate, and potential toxicity to aquatic organisms and human cells.[3][4][5]

Q2: What are the primary analytical methods for quantifying this compound?

A2: The most common method for the sensitive and selective quantification of this compound is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS).[4][6][7] This technique is essential for detecting the low concentrations of this compound typically found in environmental and biological samples.

Q3: Why is there significant variability in my this compound measurements?

A3: Experimental variability can arise from several factors:

  • Sample Stability: PPD-quinones can be unstable. Proper storage (e.g., -20°C or -80°C) and minimizing light exposure are critical.[1][3]

  • Matrix Effects: Complex sample matrices (e.g., sediment, tissue, urban runoff) can suppress or enhance the MS signal.[7]

  • Extraction Inefficiency: The efficiency of extracting this compound from a sample can vary. Recovery rates should be assessed by spiking control samples.[4][7]

  • Instrument Sensitivity: Low environmental concentrations may be near the limit of detection (LOD) of the instrument, leading to higher variability.[6]

  • Standard Purity: The purity and accurate concentration of your synthesized or commercial this compound standard are crucial for accurate quantification.[4]

Troubleshooting Guides

Guide 1: Issues with this compound Synthesis and Purification
Problem Potential Cause Recommended Solution
Low Synthesis Yield Incomplete reaction; suboptimal reaction conditions (temperature, solvent); impure starting materials (e.g., benzoquinone).Purify benzoquinone via recrystallization from dichloromethane (DCM) before use. Ensure sequential Michael additions are complete before oxidation.[4]
Impure Final Product Presence of unreacted starting materials or side-products.Use column chromatography for purification. Rigorously characterize the final product's purity and identity using 1H NMR, 13C NMR, and LC-HRMS.[4]
Difficulty Confirming Identity Complex NMR spectra or ambiguous MS fragmentation.Compare experimental data with published spectra if available. Use advanced NMR techniques like HMBC-NMR to confirm structural assignments.[4]
Guide 2: Issues with LC-MS/MS Analysis
Problem Potential Cause Recommended Solution
Low Signal or Non-Detection Concentration is below the instrument's Limit of Detection (LOD); Poor ionization efficiency; Inefficient extraction from the sample matrix.Optimize MS source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure).[6][7] Use a validated sample preparation method with a pre-concentration step like solid-phase extraction (SPE).[7]
Poor Reproducibility (High %RSD) Inconsistent sample preparation; Matrix effects; Instrument instability; Sample degradation.Use an isotopically labeled internal standard (e.g., d5-6PPD-Q) to correct for extraction efficiency and matrix effects.[1][4] Prepare samples in batches and analyze them in a single run. Run quality control (QC) samples throughout the sequence.
Peak Tailing or Splitting Poor chromatography; Column degradation; Incompatible mobile phase.Ensure the mobile phase is properly mixed and degassed. Use a guard column to protect the analytical column. Optimize the gradient to ensure good peak shape.
High Background / Matrix Interference Co-elution of interfering compounds from a complex matrix (e.g., lipids in tissue samples).Use a sample cleanup method specific for the matrix, such as Captiva EMR-Lipid cartridges for biological tissues, to remove phospholipids.[6] Develop a chromatographic method that separates this compound from known interferences.[6]
Incorrect Compound Identification Misinterpretation of mass spectra; Co-eluting isomers or related compounds.Confirm identification using multiple reaction monitoring (MRM) with at least two specific precursor-product ion transitions.[7] The key fragmentation for asymmetric PPD-quinones like this compound involves the loss of the side chain (cyclohexyl group) to generate a common ion at m/z 215.0815.[2][8]

Data and Protocols

Quantitative Data Summary

Table 1: Physicochemical and Toxicological Properties of this compound

Property Value Species / Conditions Reference
Molecular Formula C₁₈H₂₀N₂O₂ - [3]
Formula Weight 296.4 g/mol - [3]
Solubility Acetonitrile: 0.1-1 mg/mL - [3]
Toxicity (EC₅₀) 6.98 mg/L Vibrio fischeri (aquatic bacterium) [3]
Toxicity No mortality observed up to 50 µg/L Rainbow Trout (Oncorhynchus mykiss) [4]

| Neurotoxicity | Observed at 0.01-10 µg/L | Caenorhabditis elegans |[5] |

Table 2: Example LC-MS/MS MRM Transitions for PPD-Quinones Note: Optimal collision energies (CE) must be determined empirically on your instrument.

CompoundPrecursor Ion [M+H]⁺Product Ion 1Product Ion 2NotesReference
This compound 297.16215.08187.09Loss of cyclohexyl group (C₆H₁₀)[2][8]
6PPD-Q 297.19215.08193.3Loss of 1,3-dimethylbutyl group[2][7][8]
IPPD-Q 255.13215.08170.06Loss of isopropyl group (C₃H₆)[2][8]
Experimental Protocols

Protocol 1: General Synthesis of CPPD-Quinone

This procedure is adapted from methods used for synthesizing various PPD-quinones.[4]

  • Purification of Starting Material: Recrystallize 1,4-benzoquinone from dichloromethane (DCM) to ensure high purity.

  • First Michael Addition: React the purified 1,4-benzoquinone with aniline in a suitable solvent (e.g., ethanol or methanol) to form the monosubstituted product, 2-anilino-1,4-benzoquinone.

  • Purification of Intermediate: Purify the intermediate product using column chromatography.

  • Second Michael Addition: React the purified 2-anilino-1,4-benzoquinone with cyclohexylamine.

  • Oxidation: The resulting disubstituted hydroquinone is oxidized back to the quinone form. This can occur via air oxidation or by using a mild oxidizing agent.

  • Final Purification: Purify the final this compound product using column chromatography.

  • Characterization: Confirm the identity and purity of the final product using LC-HRMS, ¹H NMR, and ¹³C NMR.

Protocol 2: Extraction of this compound from Water Samples for LC-MS/MS Analysis

This is a general workflow based on common environmental sample preparation techniques.[7]

  • Sample Collection: Collect water samples in amber glass bottles and store them at 4°C.

  • Internal Standard Spiking: Fortify the water sample (e.g., 500 mL) with an isotopically labeled internal standard (e.g., d5-6PPD-Q) to a known concentration.

  • Liquid-Liquid Extraction (LLE): Extract the sample with a suitable organic solvent like dichloromethane (DCM). Repeat the extraction three times.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and evaporate to near dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup: Reconstitute the residue in a small volume of solvent and load it onto a silica-based SPE cartridge. Wash the cartridge to remove interferences and then elute the this compound with an appropriate solvent mixture.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase (e.g., 1 mL of 80:20 acetonitrile:water) for LC-MS/MS analysis.

Visualizations

CPPDQ_Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products Benzoquinone 1,4-Benzoquinone Step1 Step 1: Michael Addition Benzoquinone->Step1 Aniline Aniline Aniline->Step1 Cyclohexylamine Cyclohexylamine Step2 Step 2: Michael Addition Cyclohexylamine->Step2 Intermediate 2-Anilino-1,4-benzoquinone Step1->Intermediate Step3 Step 3: Oxidation Step2->Step3 Forms Hydroquinone intermediate FinalProduct CPPD-Quinone Step3->FinalProduct Intermediate->Step2

Caption: Synthetic pathway for CPPD-Quinone from starting materials.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample (e.g., River Water) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Concentrate Concentrate & Reconstitute Extract->Concentrate LC HPLC Separation Concentrate->LC MS Tandem MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Final Concentration Report Quantify->Report

Caption: General experimental workflow for this compound analysis by LC-MS/MS.

References

Technical Support Center: Improving In Vivo Efficacy for Calcium Pyyrophosphate Deposition (CPPD) Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on Calcium Pyrophosphate Deposition (CPPD) disease. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficacy and reproducibility of your in vivo experiments.

Troubleshooting Guides

This section addresses common issues encountered during in vivo CPPD experiments, presented in a question-and-answer format.

Issue Potential Cause Troubleshooting Steps
High variability in joint swelling between animals in the same group. - Inconsistent volume or concentration of injected CPP crystals.- Improper injection technique (e.g., subcutaneous vs. intra-articular).- Incorrect measurement of joint swelling.- Ensure CPP crystal suspension is homogenous before each injection.- Practice intra-articular injection technique to ensure consistent delivery to the joint space.- Use a precision caliper for consistent measurement of ankle/paw swelling.[1]
Lower than expected inflammatory response after CPP crystal injection. - Poor quality or incorrect preparation of CPP crystals.- Insufficient dose of CPP crystals.- Animal strain is less responsive.- Verify the crystalline structure and purity of CPP crystals.- Perform a dose-response study to determine the optimal crystal concentration for your animal model.- Consider using a different mouse strain known to be responsive, such as Balb/c.
Inconsistent or non-significant therapeutic effect of a test compound. - Inadequate dosing or administration route.- Poor bioavailability of the compound.- Timing of treatment initiation is not optimal.- Conduct a dose-response study for the therapeutic agent.- Evaluate different administration routes (e.g., oral gavage, intraperitoneal injection) to improve bioavailability.- Test both prophylactic (pre-crystal injection) and therapeutic (post-crystal injection) treatment protocols.
Difficulty in isolating sufficient synovial fluid for analysis. - The small volume of synovial fluid in mouse joints.- Utilize specialized synovial fluid recovery methods, such as using a calcium sodium alginate compound (CSAC).[2]
Inconsistent histological scores for synovitis and cartilage damage. - Lack of a standardized scoring system.- Variation in sectioning and staining of joint tissue.- Adopt a standardized, semi-quantitative scoring system for synovitis, bone erosion, and cartilage damage.[3][4][5][6] - Ensure consistent orientation and sectioning of the joint tissue for histological analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable in vivo model for studying acute CPPD-related inflammation?

A1: The most widely used and accepted model is the crystal-induced arthritis model in mice.[2] This involves the intra-articular injection of a sterile suspension of calcium pyrophosphate (CPP) crystals into the ankle or knee joint, which elicits an acute inflammatory response characterized by joint swelling, neutrophil infiltration, and pro-inflammatory cytokine production.[2]

Q2: Which mouse strain is recommended for the CPP crystal-induced arthritis model?

A2: Balb/c mice are commonly used and have been shown to mount a robust inflammatory response to CPP crystal injection.[7]

Q3: What are the key signaling pathways activated in CPPD, and what are the potential therapeutic targets?

A3: The primary signaling pathway implicated in the inflammatory response to CPP crystals is the activation of the NLRP3 inflammasome in macrophages. This leads to the cleavage of caspase-1 and the subsequent maturation and secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β). Therefore, targeting the components of the NLRP3 inflammasome or blocking the action of IL-1β are key therapeutic strategies.

Q4: How can I quantify the inflammatory response in the CPP crystal-induced arthritis model?

A4: The inflammatory response can be quantified through several methods:

  • Joint Swelling: Measured using a precision caliper at various time points after crystal injection.[1]

  • Histological Analysis: Scoring of synovitis, cellular infiltration, and cartilage/bone erosion in stained joint sections.[3][4][5][6]

  • Cytokine Measurement: Quantification of pro-inflammatory cytokines, such as IL-1β and CXCL1 (the mouse equivalent of IL-8), in the synovial fluid or serum using ELISA.[8][9]

Q5: What is the typical time course of inflammation in the mouse model of CPP crystal-induced arthritis?

A5: Following intra-articular injection of CPP crystals into the ankle of a mouse, joint swelling typically develops within a few hours, peaks around 48 hours, and can persist for several days. This is in contrast to monosodium urate (MSU) crystal-induced inflammation (a model for gout), which peaks earlier at 24 hours and resolves more quickly.

Experimental Protocols

CPP Crystal-Induced Arthritis in Mice

This protocol describes the induction of acute synovitis in mice by intra-articular injection of CPP crystals.

Materials:

  • Sterile, triclinic calcium pyrophosphate dihydrate (CPP) crystals

  • Sterile, endotoxin-free phosphate-buffered saline (PBS)

  • Male Balb/c mice (8-10 weeks old)

  • Isoflurane or other approved anesthetic

  • Precision calipers

  • Hamilton syringe with a 30-gauge needle

  • Insulin syringes (29-gauge)

Procedure:

  • Preparation of CPP Crystal Suspension:

    • Suspend sterile CPP crystals in sterile, endotoxin-free PBS at a concentration of 15 mg/mL.

    • Vortex the suspension vigorously immediately before each injection to ensure a uniform distribution of crystals.

  • Anesthesia and Injection:

    • Anesthetize the mice using isoflurane or another approved anesthetic method.

    • For intra-articular injection into the ankle, flex the ankle joint and insert a 30-gauge needle into the joint space.

    • Inject 20 µL of the CPP crystal suspension (0.3 mg of crystals) into one ankle joint.

    • Inject 20 µL of sterile PBS into the contralateral ankle joint as a control.

  • Measurement of Joint Swelling:

    • Measure the anteroposterior diameter of both ankles using a precision caliper immediately before the injection (baseline) and at regular intervals post-injection (e.g., 6, 24, 48, and 72 hours).

    • Calculate the change in ankle swelling by subtracting the baseline measurement from the post-injection measurement for each time point.

  • Tissue Collection and Analysis (at study endpoint, typically 48 hours):

    • Euthanize the mice according to approved protocols.

    • Collect blood via cardiac puncture for serum cytokine analysis.

    • Dissect the ankle joints and fix them in 10% neutral buffered formalin for histological analysis. Alternatively, synovial fluid can be collected for cytokine analysis.

Histological Assessment of Synovitis
  • Tissue Processing:

    • Decalcify the formalin-fixed ankle joints.

    • Embed the tissues in paraffin and cut 5 µm sections.

    • Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and with Toluidine Blue or Safranin O for proteoglycan assessment.[4]

  • Scoring:

    • Evaluate the stained sections for synovial inflammation, pannus formation, cartilage damage, and bone erosion using a semi-quantitative scoring system (e.g., 0-3 or 0-5 scale).[3][4][5]

Quantitative Data Summary

The following tables summarize quantitative efficacy data for various treatments in murine models of crystal-induced arthritis.

Table 1: Efficacy of Polydatin and Colchicine in CPP Crystal-Induced Arthritis in Mice

TreatmentDoseAdministration RoutePrimary OutcomeResultReference
Polydatin (Prophylactic) 40 mg/kgOral GavageChange in Ankle Swelling (mm) at 48h0.17 ± 0.115 (vs. 1.15 ± 0.22 for CPP alone)[3]
Colchicine (Prophylactic) 1 mg/kgOral GavageChange in Ankle Swelling (mm) at 48h0.27 ± 0.15 (vs. 1.15 ± 0.22 for CPP alone)[3]
Polydatin (Therapeutic) 40 mg/kgOral GavageChange in Ankle Swelling (mm) at 48hNo significant effect[3]
Colchicine (Therapeutic) 1 mg/kgOral GavageChange in Ankle Swelling (mm) at 48h0.243 ± 0.152 (vs. 0.468 ± 0.372 for Polydatin)

Table 2: Efficacy of Anakinra in a Murine Model of Inflammatory Arthritis

TreatmentDoseAdministration RoutePrimary OutcomeResultReference
Anakinra 10 mg/kg/dayIntraperitonealBlood Monocyte LevelsSignificant reduction compared to vehicle[10]
Anakinra 25 mg/kg & 50 mg/kgNot specifiedAortic Arch Plaque Size Reduction30.6% and 25.2% reduction, respectively[11]

Table 3: Efficacy of Methotrexate in a Murine Model of Rheumatoid Arthritis

TreatmentDoseAdministration RoutePrimary OutcomeResultReference
Methotrexate 1 mg/kg & 3 mg/kgNot specifiedReduction in Clinical Score and Edema3 mg/kg showed modest reduction; 1 mg/kg was inactive[12]

Visualizations

Signaling Pathway of CPP Crystal-Induced Inflammation

CPPD_Signaling_Pathway CPP Crystal-Induced Inflammatory Signaling Pathway CPP CPP Crystals Phagocytosis Phagocytosis CPP->Phagocytosis Macrophage Macrophage NLRP3_Inflammasome NLRP3 Inflammasome Activation Macrophage->NLRP3_Inflammasome Phagocytosis->Macrophage Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleavage IL1b IL-1β Secretion ProIL1b->IL1b Inflammation Joint Inflammation (Swelling, Neutrophil Infiltration) IL1b->Inflammation

Caption: Signaling cascade initiated by CPP crystals, leading to joint inflammation.

Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow Workflow for In Vivo Efficacy Testing in CPPD Mouse Model Animal_Acclimatization Animal Acclimatization (Balb/c mice, 8-10 weeks) Baseline_Measurement Baseline Measurement (Ankle Diameter) Animal_Acclimatization->Baseline_Measurement Treatment_Administration Treatment Administration (Test Compound or Vehicle) Baseline_Measurement->Treatment_Administration Crystal_Injection Intra-articular Injection (CPP Crystals or PBS) Treatment_Administration->Crystal_Injection Monitoring Post-Injection Monitoring (Measure Ankle Swelling) Crystal_Injection->Monitoring Endpoint_Analysis Endpoint Analysis (48h) (Histology, Cytokine Levels) Monitoring->Endpoint_Analysis

Caption: Step-by-step workflow for assessing therapeutic efficacy in a CPPD mouse model.

References

troubleshooting unexpected results with CPPD-Q

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the CPPD-Q (Calcium Pyrophosphate Deposition - Quantitative) assay. The this compound assay is designed for researchers, scientists, and drug development professionals to quantitatively measure the binding of specific proteins to synthetic calcium pyrophosphate (CPP) crystals, providing insights into the molecular mechanisms of CPPD.

Troubleshooting Guide

Unexpected results can arise from various factors in the experimental workflow. This guide addresses common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
High Background Signal 1. Insufficient washing steps. 2. Blocking buffer is ineffective. 3. Primary or secondary antibody concentration is too high. 4. Non-specific binding of antibodies to the plate.1. Increase the number and duration of wash steps. 2. Optimize the blocking buffer (e.g., try different blocking agents like BSA or non-fat milk at varying concentrations). 3. Titrate antibodies to determine the optimal concentration. 4. Ensure plates are pre-treated or selected for low non-specific binding.
Low or No Signal 1. Inactive or degraded reagents (e.g., proteins, antibodies, substrate). 2. Incorrect buffer composition or pH. 3. Insufficient incubation times. 4. Problems with CPP crystal coating on the plate.1. Test reagents for activity and use fresh aliquots. Store all reagents at their recommended temperatures. 2. Verify the composition and pH of all buffers. 3. Optimize incubation times for each step. 4. Confirm proper coating of CPP crystals by a visual method if possible, or use pre-coated plates from a reliable vendor.
High Well-to-Well Variability 1. Inconsistent pipetting technique. 2. Uneven temperature across the plate during incubation. 3. Edge effects in the microplate. 4. Incomplete mixing of reagents.1. Ensure proper pipetting technique and use calibrated pipettes. 2. Use a plate incubator to ensure uniform temperature. 3. Avoid using the outer wells of the plate, or fill them with buffer to maintain humidity. 4. Gently mix reagents before adding to wells.
Inconsistent Standard Curve 1. Errors in serial dilutions of the standard protein. 2. Standard protein has degraded. 3. Incorrect curve fitting model used.1. Carefully prepare fresh serial dilutions for each experiment. 2. Use a fresh aliquot of the standard protein. 3. Select the appropriate regression model for your data (e.g., linear, 4-parameter logistic).

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of CPP crystals to coat the microplate wells?

A1: The optimal coating concentration can vary depending on the crystal preparation and the specific protein being studied. We recommend performing a titration experiment, testing a range of concentrations (e.g., 10 µg/mL to 200 µg/mL) to determine the concentration that provides the best signal-to-noise ratio.

Q2: Can I use a different blocking buffer than the one specified in the protocol?

A2: Yes, alternative blocking buffers can be used. However, it is crucial to validate the performance of any new blocking buffer. Common alternatives include non-fat dry milk or commercially available blocking solutions. The goal is to minimize non-specific binding without interfering with the specific protein-crystal interaction.

Q3: How should I store the CPP crystals?

A3: CPP crystals should be stored as a sterile suspension in a buffered solution at 4°C. Avoid freezing the crystals, as this can alter their structure and binding properties.

Q4: My sample contains a high concentration of interfering substances. How can I minimize their effect?

A4: If your sample matrix is complex, consider a sample dilution or a buffer exchange step prior to the assay. Running a matrix-matched standard curve can also help to control for these effects.

Experimental Protocols

This compound Assay: Standard Protocol

This protocol outlines the key steps for the this compound assay to measure the binding of a target protein to CPP crystals.

  • Crystal Coating:

    • Dilute the CPP crystal slurry to the optimized concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted crystal suspension to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of the standard protein in assay buffer.

    • Prepare your test samples in assay buffer.

    • Add 100 µL of standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature with gentle shaking.

    • Wash the plate five times with wash buffer.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against the target protein to its optimal concentration in assay buffer.

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody to its optimal concentration in assay buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature in the dark.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the enzyme substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

Visualizations

experimental_workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_detection Detection A Crystal Coating B Blocking A->B C Sample/Standard Incubation B->C D Primary Antibody Incubation C->D E Secondary Antibody Incubation D->E F Substrate Addition E->F G Signal Reading F->G

Caption: this compound experimental workflow diagram.

troubleshooting_logic Start Unexpected Results HighBg High Background? Start->HighBg LowSignal Low/No Signal? HighBg->LowSignal No Sol_Wash Increase Washes HighBg->Sol_Wash Yes Sol_Block Optimize Blocking HighBg->Sol_Block Yes Sol_Ab Titrate Antibodies HighBg->Sol_Ab Yes HighVar High Variability? LowSignal->HighVar No Sol_Reagent Check Reagents LowSignal->Sol_Reagent Yes Sol_Buffer Verify Buffers LowSignal->Sol_Buffer Yes Sol_Incubate Optimize Incubation LowSignal->Sol_Incubate Yes Sol_Pipette Check Pipetting HighVar->Sol_Pipette Yes Sol_Temp Ensure Uniform Temp HighVar->Sol_Temp Yes Sol_Mix Ensure Mixing HighVar->Sol_Mix Yes

Caption: Troubleshooting logic for the this compound assay.

Technical Support Center: Optimizing Assay Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "CPPD-Q": Initial searches for "this compound" in the context of optimizing incubation time for biological assays did not yield specific results for a reagent or standard assay with this name. The term "this compound" is identified as a quinone derivative of the antiozonant CPPD used in industrial applications.[1][2] It is possible that "this compound" is an internal designation for a specific compound or that there has been a misunderstanding of the term.

However, the core task of optimizing incubation time is a critical step in many biological assays, particularly immunoassays. Therefore, this technical support center provides a comprehensive guide to optimizing incubation time for a general immunoassay, a process highly relevant to researchers, scientists, and drug development professionals. The principles and troubleshooting strategies outlined here are broadly applicable to a wide range of experimental setups.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing incubation time a critical step in developing a new immunoassay?

Optimizing the incubation time is crucial for achieving the desired assay performance. An insufficient incubation time can lead to a weak signal and reduced sensitivity, as the binding between analytes and antibodies may not reach equilibrium. Conversely, an excessively long incubation time can increase non-specific binding, leading to high background noise and reduced specificity. The goal is to find the optimal time that provides the best signal-to-noise ratio.

Q2: What are the typical starting points for incubation times in an immunoassay?

Standard protocols often suggest an initial incubation time of 1 to 2 hours.[3] However, for competitive assays where the goal is to limit the number of antibodies per particle, shorter incubation times of 5, 15, or 30 minutes may be recommended.[3] The ideal starting point can also be influenced by the specific reagents, temperature, and agitation used.

Q3: How does temperature affect the optimal incubation time?

Incubation temperature plays a significant role in the kinetics of antibody-antigen binding. Higher temperatures (e.g., 37°C) can increase the rate of reaction, potentially shortening the required incubation time. Room temperature (around 20-25°C) is also commonly used. It is important to maintain a consistent temperature throughout the experiment and during subsequent runs of the assay to ensure reproducibility.

Q4: Can I shorten the incubation time by increasing the concentration of my reagents?

Yes, to some extent. Increasing the concentration of antibodies or the analyte can lead to faster binding kinetics, which might allow for a shorter incubation time. However, this approach needs to be carefully balanced, as higher concentrations can also lead to increased non-specific binding and higher background signals.

Q5: What is the effect of agitation (shaking) during incubation?

Agitation, such as using an orbital shaker or a rotator, is generally recommended during incubation. It ensures that the reactants are continuously mixed, which facilitates more uniform and efficient binding between the antibodies and the analyte. This can lead to more consistent results and potentially a shorter required incubation time.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Signal Intensity Incubation time is too short.Increase the incubation time in increments (e.g., 30, 60, 120 minutes) and measure the signal at each time point to determine the optimal duration.[3][4]
Insufficient concentration of detection antibody.Increase the concentration of the detection antibody and re-evaluate the incubation time.
Low incubation temperature.Increase the incubation temperature (e.g., to 37°C) to enhance the reaction kinetics.
High Background Signal Incubation time is too long.Decrease the incubation time to reduce non-specific binding.
Excessive concentration of detection antibody.Reduce the concentration of the detection antibody.
Inadequate washing steps.Ensure that the washing steps after incubation are thorough to remove unbound reagents.
High Variability Between Replicates (High CV%) Inconsistent incubation times.Use a multichannel pipette or a timer to ensure all wells have the same incubation period.
Uneven temperature across the plate.Ensure the plate is incubated in a temperature-controlled environment and is not subject to drafts or "edge effects."
Insufficient mixing during incubation.Use a plate shaker during incubation to ensure uniform mixing in all wells.
Signal Reaches Plateau Too Quickly Reagent concentrations are too high.Decrease the concentration of the capture or detection antibody to slow down the reaction and allow for better discrimination between different analyte concentrations.
Incubation time is longer than necessary.Test shorter incubation times to see if a sufficient signal can be achieved in less time, which can also help reduce background.[3]

Experimental Protocol: Optimizing Incubation Time for a Sandwich ELISA

This protocol provides a general framework for optimizing the primary antibody incubation time in a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • 96-well microplate coated with capture antibody

  • Analyte (antigen) standards at a known concentration (e.g., the middle of the expected standard curve)

  • Detection antibody

  • Enzyme-conjugated secondary antibody

  • Substrate solution

  • Wash buffer

  • Stop solution

  • Plate reader

Procedure:

  • Prepare the Plate: Add your antigen standards to the wells of the capture antibody-coated plate. Include a blank (no antigen) control.

  • Incubate with Antigen: Incubate the plate according to your standard protocol to allow the antigen to bind to the capture antibody. Wash the plate thoroughly with wash buffer.

  • Add Detection Antibody: Add the detection antibody to all wells.

  • Time-Course Incubation: This is the optimization step. Incubate the plate and measure the signal at different time points. For example:

    • Set up replicate rows or columns for each time point (e.g., 30 min, 60 min, 90 min, 120 min, 180 min).

    • For the 30-minute time point, proceed to the next step after 30 minutes of incubation.

    • For the 60-minute time point, proceed to the next step after 60 minutes, and so on.

  • Add Secondary Antibody and Substrate: After each designated incubation time, wash the respective wells and add the enzyme-conjugated secondary antibody. Incubate for a fixed period (e.g., 30 minutes). Wash again, and then add the substrate.

  • Develop and Stop the Reaction: Allow the color to develop for a fixed period, then add the stop solution.

  • Read the Plate: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analyze the Data: Plot the signal intensity (absorbance) versus the incubation time for both the antigen-containing wells and the blank wells. Calculate the signal-to-noise ratio for each time point. The optimal incubation time is the one that provides the highest signal-to-noise ratio without an excessively high background.

Visualizations

G cluster_workflow Experimental Workflow for Incubation Time Optimization prep Prepare Plate with Capture Antibody and Antigen add_detect Add Detection Antibody prep->add_detect incubate Incubate for Different Time Points (e.g., 30, 60, 120 min) add_detect->incubate wash_add_secondary Wash and Add Secondary Antibody incubate->wash_add_secondary add_substrate Add Substrate and Develop Signal wash_add_secondary->add_substrate read_plate Read Plate and Analyze Data add_substrate->read_plate optimal_time Determine Optimal Incubation Time read_plate->optimal_time

Caption: Workflow for optimizing incubation time in an immunoassay.

G cluster_troubleshooting Troubleshooting Logic for Incubation Time Issues start Problem with Assay Signal check_signal Is the signal too low? start->check_signal check_background Is the background too high? check_signal->check_background No increase_time Increase Incubation Time check_signal->increase_time Yes decrease_time Decrease Incubation Time check_background->decrease_time Yes check_reagents Check Reagent Concentrations check_background->check_reagents No end Re-evaluate increase_time->end decrease_time->end check_reagents->end

Caption: Decision tree for troubleshooting incubation time problems.

References

Technical Support Center: Refining CPPD-Q Delivery Protocol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CPPD-Q nanoparticle delivery system. The this compound platform is a composite nanoparticle system designed for the targeted delivery of therapeutic agents. This guide will help you address common issues encountered during synthesis, characterization, and in vitro/in vivo experiments.

Frequently Asked Questions (FAQs)

1. What is the composition of this compound nanoparticles?

This compound nanoparticles are composed of a core-shell structure. The core consists of PLGA (Poly(lactic-co-glycolic acid)) loaded with the therapeutic agent (e.g., Doxorubicin), encapsulated within a chitosan shell. The "Q" denotes a surface functionalization with a targeting ligand, such as a peptide or antibody, for specific cell recognition.

2. What are the expected physicochemical properties of this compound nanoparticles?

The expected properties can vary based on the specific formulation parameters. However, a typical this compound formulation should exhibit the characteristics summarized in the table below.

ParameterExpected RangeMeasurement Technique
Particle Size (Z-average) 80 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential +20 to +40 mVLaser Doppler Velocimetry
Drug Loading Content (DLC) 5 - 15% (w/w)UV-Vis Spectroscopy, HPLC
Encapsulation Efficiency (EE) > 80%UV-Vis Spectroscopy, HPLC

3. How should this compound nanoparticles be stored and for how long?

For short-term storage (up to 2 weeks), it is recommended to store the nanoparticle suspension at 4°C. For long-term storage, the nanoparticles should be lyophilized and stored at -20°C. The stability of the lyophilized product can extend up to 6 months.

Troubleshooting Guides

Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI)

Question: My this compound nanoparticles show a large particle size (>300 nm) and a high PDI (>0.4). What could be the cause?

Answer: This is a common issue that can be attributed to several factors during the synthesis process. Here are some potential causes and solutions:

  • Insufficient Sonication: The energy input during the emulsification step is critical for forming small, uniform nanoparticles.

    • Solution: Increase the sonication time or amplitude. Ensure the sonicator probe is properly submerged in the emulsion.

  • Inappropriate Surfactant Concentration: The concentration of the surfactant (e.g., Poloxamer 188) plays a crucial role in stabilizing the nanoparticles and preventing aggregation.

    • Solution: Optimize the surfactant concentration. A concentration that is too low may lead to aggregation, while a concentration that is too high can result in a larger particle size.

  • Suboptimal Polymer Concentration: The concentration of PLGA and chitosan can influence the viscosity of the phases and, consequently, the particle size.

    • Solution: Experiment with different polymer concentrations to find the optimal ratio for your specific formulation.

Issue 2: Low Drug Encapsulation Efficiency (EE)

Question: I am observing a low encapsulation efficiency (<60%) for my therapeutic agent in the this compound nanoparticles. How can I improve this?

Answer: Low encapsulation efficiency can significantly impact the therapeutic efficacy of your formulation. Consider the following factors:

  • Drug Properties: Highly water-soluble drugs can be challenging to encapsulate in hydrophobic polymer matrices like PLGA.

    • Solution: Consider using a double emulsion (w/o/w) method for hydrophilic drugs. Modifying the drug to a more lipophilic form can also enhance encapsulation.

  • Solvent Evaporation Rate: A rapid evaporation of the organic solvent can lead to drug leakage from the forming nanoparticles.

    • Solution: Control the rate of solvent evaporation by adjusting the stirring speed or using a rotary evaporator with controlled pressure.

  • Drug-Polymer Interaction: The interaction between the drug and the polymer matrix is crucial for efficient loading.

    • Solution: Ensure that the pH of the aqueous phase is optimized to promote favorable interactions between the drug and the polymers.

Issue 3: Premature Drug Release

Question: My in vitro drug release studies show a significant burst release within the first few hours. How can I achieve a more sustained release profile?

Answer: A large initial burst release can lead to toxicity and a reduced therapeutic window. The following adjustments can help in achieving a sustained release:

  • Polymer Properties: The molecular weight and copolymer ratio of PLGA can influence the degradation rate and, consequently, the drug release profile.

    • Solution: Use a higher molecular weight PLGA or a grade with a higher lactide-to-glycolide ratio for a slower degradation and more sustained release.

  • Chitosan Coating Thickness: The chitosan shell acts as a barrier to drug diffusion.

    • Solution: Increase the thickness of the chitosan shell by optimizing the chitosan concentration or the coating process parameters.

  • Drug Distribution: Drug molecules adsorbed on the nanoparticle surface can contribute to the initial burst release.

    • Solution: Ensure thorough washing of the nanoparticle suspension after synthesis to remove any surface-adsorbed drug.

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles (Double Emulsion Method)
  • Primary Emulsion (w/o):

    • Dissolve 5 mg of the hydrophilic drug in 200 µL of deionized water.

    • Dissolve 50 mg of PLGA in 2 mL of dichloromethane (DCM).

    • Add the aqueous drug solution to the PLGA solution.

    • Emulsify using a probe sonicator for 2 minutes on an ice bath.

  • Secondary Emulsion (w/o/w):

    • Prepare a 2% (w/v) solution of Poloxamer 188 in deionized water.

    • Add the primary emulsion to 10 mL of the Poloxamer 188 solution.

    • Immediately sonicate for 5 minutes on an ice bath.

  • Solvent Evaporation:

    • Transfer the secondary emulsion to a beaker and stir at 500 rpm for 4 hours at room temperature to allow the DCM to evaporate.

  • Chitosan Coating:

    • Prepare a 0.5% (w/v) chitosan solution in 1% acetic acid.

    • Add the nanoparticle suspension dropwise to the chitosan solution while stirring.

    • Continue stirring for 2 hours.

  • Purification:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in deionized water.

    • Repeat the washing step twice.

  • Surface Functionalization (Q):

    • Activate the carboxyl groups on the nanoparticle surface using EDC/NHS chemistry.

    • Incubate the activated nanoparticles with the targeting ligand (e.g., peptide) overnight at 4°C.

    • Purify the functionalized nanoparticles by centrifugation.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_purification Purification cluster_functionalization Surface Functionalization cluster_characterization Characterization start Start primary_emulsion Primary Emulsion (w/o) start->primary_emulsion secondary_emulsion Secondary Emulsion (w/o/w) primary_emulsion->secondary_emulsion solvent_evaporation Solvent Evaporation secondary_emulsion->solvent_evaporation chitosan_coating Chitosan Coating solvent_evaporation->chitosan_coating centrifugation Centrifugation & Washing chitosan_coating->centrifugation edc_nhs EDC/NHS Activation centrifugation->edc_nhs ligand_conjugation Ligand Conjugation edc_nhs->ligand_conjugation dls DLS (Size, PDI) ligand_conjugation->dls zeta Zeta Potential ligand_conjugation->zeta hplc HPLC (EE, DLC) ligand_conjugation->hplc

Caption: Experimental workflow for the synthesis and characterization of this compound nanoparticles.

signaling_pathway CPPD_Q This compound-Dox Receptor Target Receptor CPPD_Q->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Dox_Release Doxorubicin Release Lysosome->Dox_Release pH-triggered DNA Nuclear DNA Dox_Release->DNA Intercalation Apoptosis Apoptosis DNA->Apoptosis

Caption: Proposed signaling pathway for this compound mediated Doxorubicin delivery and apoptosis induction.

Technical Support Center: CPPD-Q Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of N-Cyclohexyl-N'-phenyl-p-phenylenediamine quinone (CPPD-Q). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is typically synthesized through the oxidation of its precursor, N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD). A common method involves the sequential Michael addition of an amine to a benzoquinone, followed by an oxidation step to yield the final p-phenylenediamine quinone product.[1]

Q2: What are the common challenges in the synthesis of this compound?

A2: Common challenges include incomplete reactions, the formation of side products, and difficulties in purifying the final product due to its reactivity and potential for degradation. Careful control of reaction conditions, such as temperature and stoichiometry of reactants, is crucial for a successful synthesis.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a cool, dark, and dry place to prevent degradation. For long-term storage, temperatures of -20°C are recommended.[2] It is important to minimize exposure to light and air, as quinones can be susceptible to oxidation and photolytic degradation.

Q4: How can I monitor the progress of the this compound synthesis reaction?

A4: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the separation and identification of reactants, intermediates, and the final product, helping to determine the optimal reaction time.

Q5: What are the key safety precautions to take when working with this compound and its precursors?

A5: p-Phenylenediamine derivatives and quinones should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. These compounds can be skin sensitizers and irritants. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low to no product formation Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction by TLC or HPLC to determine the optimal reaction time. If the reaction is sluggish, consider a moderate increase in temperature.
Degradation of starting materials or product.Ensure the use of high-purity, dry solvents and reagents. Protect the reaction from light and air, especially if working with light-sensitive compounds.
Formation of multiple side products Incorrect stoichiometry of reactants.Carefully control the molar ratios of the reactants. A slow, dropwise addition of one reactant to the other can sometimes minimize side reactions.
Non-selective reaction conditions.Optimize the reaction temperature and catalyst (if applicable). A lower temperature may increase selectivity.
Product precipitation during reaction Poor solubility of the product in the reaction solvent.Choose a solvent system in which the product is more soluble at the reaction temperature. If this is not feasible, ensure efficient stirring to maintain a homogenous suspension.
Purification Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of this compound from impurities during column chromatography Inappropriate solvent system for elution.Optimize the mobile phase composition using TLC to achieve better separation. A gradient elution may be necessary to separate compounds with similar polarities.
Co-elution of structurally similar impurities.Consider using a different stationary phase (e.g., a different type of silica gel or a different chemistry like alumina). Alternatively, a multi-step purification process involving different chromatographic techniques may be required.[1]
Product degradation on the chromatography column Sensitivity of the quinone moiety to the stationary phase (e.g., acidic silica gel).Use a neutral stationary phase like deactivated silica gel or alumina. Minimize the time the compound spends on the column by using a faster flow rate and a steeper solvent gradient.
Low recovery of this compound after purification Irreversible adsorption of the product onto the stationary phase.Pre-treat the column with a small amount of a polar solvent or a suitable additive to block active sites on the stationary phase.
Product instability in the purification solvents.Ensure the use of high-purity, degassed solvents. If the product is sensitive to acid or base, use buffered mobile phases.
Difficulty in achieving high purity (>98%) Presence of persistent, closely related impurities.Recrystallization from a suitable solvent system can be an effective final purification step. If impurities persist, preparative HPLC may be necessary for achieving high purity.

Experimental Protocols

Synthesis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) via Reductive Amination

This protocol describes the synthesis of the precursor to this compound.

Materials:

  • 4-Aminodiphenylamine

  • Cyclohexanone

  • Methanol

  • Raney Nickel or Palladium on carbon (5% Pd/C)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, dissolve 4-aminodiphenylamine (1 equivalent) and cyclohexanone (1.1 equivalents) in methanol.[3]

  • Carefully add the Raney Nickel or Pd/C catalyst (typically 1-5% by weight of the 4-aminodiphenylamine) to the mixture under an inert atmosphere.[3]

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.[3]

  • Pressurize the reactor with hydrogen to 10-50 atm and heat the mixture to 80-150°C with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude CPPD by recrystallization from a suitable solvent like ethanol or methanol.[3]

Synthesis of this compound by Oxidation of CPPD

Materials:

  • N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)

  • An oxidizing agent (e.g., benzoquinone in the presence of an amine catalyst, or a chemical oxidant like manganese dioxide)

  • A suitable solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • Dissolve CPPD in the chosen solvent in a round-bottom flask.

  • Add the oxidizing agent to the solution. The reaction may need to be performed at a specific temperature (e.g., room temperature or elevated temperature).

  • Stir the reaction mixture and monitor its progress by TLC or HPLC.

  • Upon completion, the reaction mixture may require a work-up procedure, such as washing with water or a mild reducing agent to remove excess oxidant.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate).

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • Preparative or semi-preparative reverse-phase C18 column

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a set time to elute this compound. The exact gradient will need to be optimized based on the purity of the crude material.

  • Flow Rate: Appropriate for the column dimensions.

  • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., 254 nm).

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., acetonitrile or a mixture of mobile phases).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Inject the sample onto the HPLC system.

  • Collect the fractions corresponding to the this compound peak.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

G start Low or No Product Formation check_conditions Check Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Verify Reagent Quality (Purity, Dryness) start->check_reagents optimize_conditions Optimize Conditions (Increase Temp/Time) check_conditions->optimize_conditions use_fresh_reagents Use Fresh/Purified Reagents check_reagents->use_fresh_reagents side_products Multiple Side Products Observed check_stoichiometry Check Reactant Stoichiometry side_products->check_stoichiometry modify_conditions Modify Reaction Conditions (Lower Temp) side_products->modify_conditions slow_addition Implement Slow Addition of Reagents check_stoichiometry->slow_addition

Caption: Troubleshooting workflow for common issues in this compound synthesis.

Logical Workflow for Troubleshooting this compound Purification

G start Poor Separation in Chromatography optimize_mobile_phase Optimize Mobile Phase (TLC Analysis) start->optimize_mobile_phase change_stationary_phase Change Stationary Phase (e.g., Alumina) start->change_stationary_phase gradient_elution Implement Gradient Elution optimize_mobile_phase->gradient_elution multi_step_purification Consider Multi-Step Purification change_stationary_phase->multi_step_purification low_recovery Low Product Recovery check_adsorption Check for Irreversible Adsorption low_recovery->check_adsorption check_stability Assess Product Stability in Solvents low_recovery->check_stability deactivate_column Deactivate Column Active Sites check_adsorption->deactivate_column use_buffered_mobile_phase Use Buffered Mobile Phase check_stability->use_buffered_mobile_phase

Caption: Troubleshooting workflow for common issues in this compound purification.

References

Technical Support Center: Avoiding CPPD-Q Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of CPPD-Q in cell culture media.

Clarification: CPPD vs. This compound

It is critical to distinguish between two different compounds with similar acronyms:

  • CPPD (Calcium Pyrophosphate Dihydrate): These are inorganic crystals associated with the medical condition pseudogout. They are known to activate inflammatory pathways.[1]

  • This compound (CPPD-quinone): This is a p-phenylenediamine quinone, an oxidized derivative of the antiozonant CPPD, and is investigated for its antimicrobial and insecticidal properties.[2][3] This guide focuses exclusively on This compound .

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it tend to precipitate in aqueous media?

A1: this compound is a p-phenylenediamine quinone, a class of compounds often characterized by low aqueous solubility.[2][4] Precipitation in cell culture media, which is primarily aqueous, is a common issue for such hydrophobic compounds. The primary cause is that the concentration of this compound exceeds its maximum solubility in the medium.[5] This often happens when a concentrated stock solution, typically made in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the culture medium, causing a "solvent shock" that makes the compound fall out of solution.[6]

Q2: What is the best solvent to use for making a this compound stock solution?

A2: For hydrophobic compounds like this compound, the recommended solvent for preparing a high-concentration stock solution is high-purity, anhydrous DMSO.[7][8] It is crucial to ensure the compound is fully dissolved in the DMSO before further dilution.

Q3: My this compound precipitates immediately after I add it to my cell culture medium. What's happening and how can I fix it?

A3: Immediate precipitation is usually due to the compound's concentration exceeding its kinetic solubility limit upon the drastic change in solvent polarity from DMSO to aqueous medium.[6][9] To prevent this, you can:

  • Optimize the dilution method: Instead of adding the DMSO stock in one go, add it dropwise to the medium while gently vortexing or swirling.[6][8]

  • Use serial dilutions: Perform one or more intermediate dilution steps in pre-warmed media to gradually decrease the solvent polarity.[5][7]

  • Pre-warm your media: Adding the compound to media pre-warmed to 37°C can improve solubility.[5][9]

  • Lower the final concentration: Your target concentration may be too high. It is essential to determine the maximum soluble concentration of this compound under your specific experimental conditions.[5]

Q4: My media with this compound looks fine at first, but a precipitate forms hours later in the incubator. Why?

A4: This is likely due to the compound reaching its thermodynamic solubility limit over time, which is the true equilibrium solubility and often lower than the initial kinetic solubility.[9] Other factors can include:

  • Temperature Shifts: Changes in temperature can affect solubility.[5]

  • pH Shifts: Cell metabolism can alter the pH of the medium over time, which can affect the solubility of pH-sensitive compounds.[5]

  • Interactions with Media Components: this compound may slowly interact with salts, proteins, or other components in the media to form insoluble complexes.[5][10]

Q5: Is it acceptable to use media that contains a visible this compound precipitate?

A5: No, it is strongly advised not to use media with a visible precipitate. The presence of a precipitate means the actual concentration of your dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[9] Furthermore, the precipitate itself could have unintended cytotoxic effects.[9]

Physicochemical and Solubility Data

Specific quantitative solubility data for this compound is not widely available. However, data from the closely related and structurally similar 6PPD-quinone (6PPD-Q) can provide a useful reference point, highlighting the low aqueous solubility expected for this class of compounds. Researchers must experimentally determine the solubility of this compound for their specific media and conditions.

PropertyValueCompoundNotes
Molecular Formula C₁₈H₂₀N₂O₂This compound[2]
Molecular Weight 296.37 g/mol This compound[2]
Aqueous Solubility 38 ± 10 µg/L6PPD-QThis value for a related quinone suggests this compound is also poorly soluble in water.[11]
Log Kₒw 4.30 ± 0.026PPD-QThe high octanol-water partition coefficient indicates a hydrophobic nature.[11]

Troubleshooting Guide for this compound Precipitation

ObservationPotential Cause(s)Recommended Solutions & Optimizations
Precipitate forms immediately upon adding stock to media. 1. Final concentration exceeds kinetic solubility.2. Rapid change in solvent polarity ("solvent shock").[6]• Lower the final working concentration of this compound.[8]• Pre-warm the cell culture media to 37°C before adding the compound.[5]• Add the DMSO stock solution dropwise while gently vortexing the media.[6]• Perform serial dilutions of the stock solution in the culture medium.[5]
Precipitate forms over time during incubation. 1. Compound concentration is above the thermodynamic solubility limit.[9]2. Temperature fluctuations affecting solubility.[10]3. pH of the medium is shifting due to cell metabolism.[5]4. Interaction with media components (e.g., proteins in serum).[8]• Determine the kinetic solubility of this compound in your media and work below that limit (see protocol below).• Ensure the incubator provides a stable temperature and CO₂ environment.• Consider using a medium buffered with HEPES to maintain a stable pH.[6]• If using serum, test if reducing the serum concentration helps. Always validate cell health at lower serum levels.[8]
Precipitate appears after freeze-thaw cycles of the stock solution. The compound is less stable or soluble in DMSO upon repeated temperature changes.[1]• Aliquot the this compound stock solution into single-use volumes to avoid freeze-thaw cycles.[8]• Store aliquots at -20°C for the short term or -80°C for the long term.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes a standard method for preparing a DMSO stock solution and subsequent working solutions in cell culture medium to minimize precipitation.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM):

    • Calculate the mass of this compound powder needed to make a 10 mM stock solution in DMSO (Molecular Weight = 296.37 g/mol ).

    • Add the appropriate volume of DMSO to the powder.

    • Vortex thoroughly until the this compound is completely dissolved. Visually inspect to ensure no solid particles remain.

    • Store this stock solution in single-use aliquots at -20°C or -80°C.[8]

  • Prepare the Final Working Solution:

    • Pre-warm your cell culture medium to 37°C in a water bath.[7]

    • Thaw an aliquot of the this compound stock solution.

    • To minimize "solvent shock," perform an intermediate dilution step. For example, dilute the 10 mM stock 1:10 in pre-warmed medium to create a 1 mM solution. Add the stock dropwise while gently swirling the medium.[7]

    • Use the intermediate dilution to prepare your final working concentrations.

    • Crucially, ensure the final DMSO concentration in the medium remains at a non-toxic level, typically ≤ 0.5%, although this can be cell-type dependent. [8] Always run a vehicle control with the same final DMSO concentration as your experimental samples.[7]

Protocol 2: 96-Well Plate Assay for Kinetic Solubility Determination

This assay helps determine the maximum concentration at which this compound remains soluble in your specific cell culture medium under your experimental conditions.

Materials:

  • This compound stock solution in 100% DMSO (e.g., 10 mM)

  • Cell culture medium of interest

  • Sterile, clear-bottom 96-well plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or light scattering

Methodology:

  • Prepare this compound Dilution Series in DMSO:

    • In a 96-well plate (the "DMSO plate"), create a serial dilution of your 10 mM this compound stock solution in 100% DMSO. For example, perform a 2-fold serial dilution to get concentrations from 10 mM down to ~0.02 mM.[6]

  • Prepare the Assay Plate:

    • In a new clear-bottom 96-well plate (the "assay plate"), add 198 µL of your cell culture medium to each well.[6]

  • Add Compound to Assay Plate:

    • Using a multichannel pipette, transfer 2 µL from each well of the DMSO plate to the corresponding wells of the assay plate. This creates a 1:100 dilution and results in a final DMSO concentration of 1%.[6]

    • Controls:

      • Negative Control: Wells with 198 µL of medium + 2 µL of 100% DMSO.

      • Blank: Wells with 200 µL of medium only.

  • Incubation and Measurement:

    • Cover the plate and incubate under your experimental conditions (e.g., 37°C) for a set time (e.g., 1-2 hours).[6]

    • Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in signal compared to the negative control indicates the formation of a precipitate.[6]

  • Determine Kinetic Solubility:

    • The highest concentration of this compound that does not show a significant increase in absorbance/scattering compared to the negative control is considered the kinetic solubility limit under these specific conditions.[6]

Visualizations

Workflow and Pathway Diagrams

cluster_0 Troubleshooting Workflow for this compound Precipitation A Precipitate Observed in Media B Is precipitate present immediately after mixing? A->B C YES B->C Yes D NO (Forms over time) B->D No E Potential Cause: - Concentration > Kinetic Solubility - Solvent Shock C->E F Potential Cause: - Concentration > Thermodynamic Solubility - pH/Temp Instability D->F G Solution: 1. Lower final concentration. 2. Pre-warm media to 37°C. 3. Add stock dropwise with mixing. 4. Use serial dilutions. E->G H Solution: 1. Determine kinetic solubility limit and stay below it. 2. Ensure stable incubator conditions. 3. Use HEPES-buffered media. F->H I Problem Resolved? G->I H->I

Caption: A logical workflow for troubleshooting this compound precipitation.

cluster_1 Kinetic Solubility Assay Workflow A 1. Prepare 2-fold serial dilution of This compound stock in 100% DMSO. C 3. Transfer 2 µL of DMSO dilutions to the medium-containing plate. A->C B 2. Add 198 µL of cell culture medium to a 96-well plate. B->C D 4. Incubate plate at 37°C for 1-2 hours. C->D E 5. Measure absorbance or light scattering (e.g., 650 nm). D->E F 6. Identify highest concentration with no signal increase vs. control. E->F

Caption: Experimental workflow for the 96-well kinetic solubility assay.

cluster_2 Proposed this compound Cellular Action Pathway CPPDQ This compound ROS Increased Reactive Oxygen Species (ROS) CPPDQ->ROS IKK IKK Activation ROS->IKK a NFKB_Inhib Phosphorylation of IκBα IKK->NFKB_Inhib NFKB_Active NF-κB Activation (p65/p50 Dimer) NFKB_Inhib->NFKB_Active releases Nucleus Nuclear Translocation NFKB_Active->Nucleus Gene Target Gene Expression (Inflammation, etc.) Nucleus->Gene

Caption: Simplified signaling pathway for this compound-induced ROS and NF-κB activation.[3]

References

Technical Support Center: Optimizing CPPD-Q Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the signal-to-noise (S/N) ratio in your CPPD-Q analysis. This compound, a quinone transformation product of the antioxidant N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), is an emerging contaminant of interest. Achieving a high signal-to-noise ratio is critical for accurate detection and quantification, particularly at the low concentrations typically found in environmental and biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a quinone derivative of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), an antioxidant and antiozonant used in the rubber industry to extend the service life of vulcanized rubber products.[1] CPPD can transform into this compound through oxidation. The analysis of this compound and other p-phenylenediamine quinones (PPD-quinones) is crucial due to their potential environmental and toxicological effects. For instance, a related compound, 6PPD-quinone, has been identified as a potent toxin to coho salmon.[1][2] Therefore, sensitive and reliable analytical methods are necessary to monitor its presence in various matrices.

Q2: What is the primary analytical technique for this compound detection?

The most common and effective technique for the analysis of this compound and other PPD-quinones is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which are essential for detecting trace levels of these compounds in complex samples.

Q3: What are the common causes of a low signal-to-noise ratio in this compound analysis?

A low signal-to-noise ratio can stem from several factors throughout the analytical workflow:

  • Sample Preparation: Inefficient extraction of this compound from the sample matrix, presence of interfering compounds (matrix effects), or loss of the analyte during cleanup steps.

  • Chromatography: Poor peak shape, co-elution with interfering compounds, or inadequate separation from the sample matrix.

  • Mass Spectrometry: Suboptimal ionization of the target analyte, incorrect selection of precursor and product ions, or inappropriate collision energy.

  • System Contamination: Contaminants in the mobile phase, LC system, or mass spectrometer can contribute to high background noise.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues that lead to a poor signal-to-noise ratio in your this compound experiments.

Issue 1: Low Signal Intensity
Possible Cause Troubleshooting Step Expected Outcome
Inefficient Sample ExtractionReview and optimize your sample preparation method. For aqueous samples, consider Solid-Phase Extraction (SPE). For complex matrices, a more rigorous extraction and cleanup procedure may be necessary.Increased recovery of this compound from the sample, leading to a stronger signal.
Suboptimal LC-MS/MS ParametersSystematically optimize the MS parameters for this compound, including ionization source settings, selection of precursor and product ion transitions (MRM), and collision energy.Enhanced ionization and fragmentation efficiency, resulting in a higher signal intensity for the target analyte.
Analyte DegradationEnsure proper sample storage and handling to prevent degradation of this compound. Use fresh standards for calibration.Preservation of the analyte integrity, leading to a more accurate and stronger signal.
Issue 2: High Background Noise
Possible Cause Troubleshooting Step Expected Outcome
Contaminated Mobile Phase or SystemUse high-purity solvents and additives (e.g., LC-MS grade). Prepare fresh mobile phases daily and filter them. Flush the LC system thoroughly.Reduction in baseline noise and elimination of spurious peaks.
Matrix EffectsIncorporate a sample cleanup step, such as Solid-Phase Extraction (SPE), to remove interfering compounds. You can also try diluting the sample extract if the this compound concentration is sufficiently high.Minimized ion suppression or enhancement, leading to a more stable and lower baseline.
Electronic NoiseEnsure the mass spectrometer is properly grounded and that there are no nearby sources of electrical interference.A stable and consistent baseline with reduced random fluctuations.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Water Samples

This protocol provides a general guideline for extracting this compound from water samples using SPE, a common technique to concentrate the analyte and remove interfering substances.

  • Cartridge Conditioning:

    • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing a small volume of methanol, followed by ultrapure water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the water sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., a low percentage of methanol in water) to remove polar interferences while retaining this compound.

  • Elution:

    • Elute the this compound from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or methanol).

  • Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameter Optimization

Optimizing MS parameters is crucial for maximizing the signal intensity of this compound.

  • Infusion and Tuning:

    • Prepare a standard solution of this compound and infuse it directly into the mass spectrometer.

  • Precursor Ion Selection:

    • In full scan mode, identify the most abundant and stable protonated molecule [M+H]+ for this compound.

  • Product Ion Selection and Collision Energy Optimization:

    • Perform a product ion scan of the selected precursor ion at various collision energies.

    • Select the most intense and stable product ions for Multiple Reaction Monitoring (MRM).

    • Optimize the collision energy for each MRM transition to maximize the product ion signal.

  • Source Parameter Optimization:

    • Optimize source parameters such as capillary voltage, gas temperatures, and gas flow rates to achieve the most stable and intense signal for this compound.

Quantitative Data Summary

The following table summarizes typical LC-MS/MS parameters for the analysis of a closely related PPD-quinone, 6PPD-quinone, which can serve as a starting point for optimizing your this compound method.

Table 1: Example LC-MS/MS Parameters for 6PPD-quinone Analysis

ParameterSetting
LC Column C18 reversed-phase
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Methanol (1:1) with 0.1% formic acid
Gradient A time-programmed gradient from high aqueous to high organic
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) To be determined for this compound (for 6PPD-Q it is typically around 299.2)
Product Ions (m/z) To be determined for this compound (for 6PPD-Q, common fragments are monitored)
Collision Energy Optimized for each transition

Note: These are example parameters and should be optimized for your specific instrument and application.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low S/N Ratio

G start Low S/N Ratio Observed check_signal Evaluate Signal Intensity start->check_signal check_noise Evaluate Background Noise start->check_noise low_signal Signal is Low check_signal->low_signal high_noise Noise is High check_noise->high_noise optimize_ms Optimize MS Parameters (Ions, CE, Source) low_signal->optimize_ms Yes optimize_prep Optimize Sample Prep (Extraction, Cleanup) low_signal->optimize_prep Yes check_lc Check Chromatography (Peak Shape, Retention) low_signal->check_lc Yes clean_system Clean System & Use High-Purity Solvents high_noise->clean_system Yes mitigate_matrix Implement Matrix Effect Mitigation high_noise->mitigate_matrix Yes check_electronics Check for Electronic Interference high_noise->check_electronics Yes solution Improved S/N Ratio optimize_ms->solution optimize_prep->solution check_lc->solution clean_system->solution mitigate_matrix->solution check_electronics->solution

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Diagram 2: Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Aqueous Sample spe Solid-Phase Extraction (SPE) sample->spe elute Elution & Reconstitution spe->elute lc LC Separation elute->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for this compound analysis in water samples.

References

Validation & Comparative

Validating the Effects of CPPD-Quinone: A Comparative Guide Using a Knockout Model

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the effects of N-Cyclohexyl-N'-phenyl-p-phenylenediamine quinone (CPPD-Q), a transformation product of the rubber antioxidant CPPD, utilizing a hypothetical knockout mouse model. This document is intended for researchers, scientists, and drug development professionals interested in the mechanistic validation of compound effects and the application of genetic models in toxicology and pharmacology.

This compound has been identified as an environmental contaminant with demonstrated biological activity.[1] Understanding its precise mechanism of action is crucial for assessing its toxicological risk and for the development of potential therapeutic interventions in pathways it may affect. This guide outlines a hypothetical experimental framework to validate the presumed effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting the JNK (c-Jun N-terminal kinase) cascade, as suggested by preliminary studies in lower organisms.[2]

Comparative Analysis of this compound Effects

To validate the hypothesis that this compound exerts its effects through the JNK signaling pathway, a knockout mouse model lacking a critical component of this pathway, such as the gene encoding JNK1 (Mapk8), would be instrumental. The following table summarizes the expected quantitative outcomes from a comparative study involving wild-type (WT) mice, Mapk8 knockout (KO) mice, and both genotypes treated with this compound.

Experimental GroupEndpoint: Neuronal Apoptosis (TUNEL Assay, % positive cells)Endpoint: Inflammatory Cytokine (e.g., TNF-α) Levels (pg/mL)Endpoint: Motor Activity (e.g., distance traveled in cm)
Wild-Type (WT) + Vehicle Baseline (e.g., 2-5%)Baseline (e.g., 10-20 pg/mL)Normal (e.g., 5000-6000 cm)
Wild-Type (WT) + this compound Significant Increase (e.g., 25-35%)Significant Increase (e.g., 80-100 pg/mL)Significant Decrease (e.g., 2000-3000 cm)
Mapk8 KO + Vehicle Baseline (e.g., 2-5%)Baseline (e.g., 10-20 pg/mL)Normal (e.g., 5000-6000 cm)
Mapk8 KO + this compound No Significant Increase (e.g., 3-7%)No Significant Increase (e.g., 15-25 pg/mL)No Significant Decrease (e.g., 4800-5800 cm)

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of these findings. Below are the protocols for the key experiments outlined in this guide.

Animal Model and this compound Administration
  • Model: C57BL/6J mice (wild-type) and Mapk8 knockout mice on a C57BL/6J background.

  • Housing: Standardized conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Treatment: Mice aged 8-10 weeks are randomly assigned to four groups as described in the table. This compound, synthesized and purified to ≥95%[1], is dissolved in a vehicle (e.g., corn oil with 2% DMSO). Mice are administered this compound (e.g., 10 mg/kg) or vehicle via oral gavage daily for 14 days.

Assessment of Neurotoxicity (TUNEL Assay)
  • Objective: To quantify apoptotic cell death in brain tissue, specifically in a region susceptible to neurotoxicity like the hippocampus.

  • Procedure:

    • Following the 14-day treatment period, mice are euthanized, and brains are harvested.

    • Brains are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned at 5 µm.

    • Sections are deparaffinized and rehydrated.

    • Apoptotic cells are detected using a commercial in situ cell death detection kit (e.g., TUNEL assay) following the manufacturer's instructions.

    • Sections are counterstained with DAPI to visualize cell nuclei.

    • Imaging is performed using a fluorescence microscope, and the percentage of TUNEL-positive cells is quantified in at least five high-power fields per animal.

Measurement of Inflammatory Cytokines (ELISA)
  • Objective: To measure the levels of pro-inflammatory cytokines in serum to assess the systemic inflammatory response.

  • Procedure:

    • At the time of euthanasia, blood is collected via cardiac puncture and processed to obtain serum.

    • Serum levels of TNF-α are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.

    • Absorbance is read on a microplate reader at 450 nm, and concentrations are calculated based on a standard curve.

Behavioral Analysis (Open Field Test)
  • Objective: To evaluate general motor activity and exploratory behavior, which can be affected by neurotoxicity.

  • Procedure:

    • On day 13 of treatment, mice are individually placed in the center of an open field arena (e.g., 50 cm x 50 cm).

    • Activity is recorded for 10 minutes using an automated tracking system.

    • Total distance traveled is calculated as the primary measure of motor activity.

Visualizing the Proposed Mechanism and Workflow

To clearly illustrate the theoretical underpinnings and the experimental design, the following diagrams are provided.

G cluster_pathway Proposed this compound Signaling Pathway CPPDQ This compound Cell Cell Membrane CPPDQ->Cell Enters Cell JNK JNK (MAPK8) Cell->JNK Activates AP1 c-Jun/AP-1 JNK->AP1 Phosphorylates & Activates Gene Gene Expression (e.g., Pro-inflammatory Cytokines) AP1->Gene Toxicity Neurotoxicity & Inflammation Gene->Toxicity G cluster_workflow Experimental Validation Workflow start Animal Groups (WT & Mapk8 KO) treatment 14-Day Treatment (this compound or Vehicle) start->treatment behavior Behavioral Testing (Day 13) treatment->behavior euthanasia Euthanasia & Sample Collection (Day 14) behavior->euthanasia analysis Biochemical & Histological Analysis (ELISA, TUNEL) euthanasia->analysis end Data Comparison & Validation analysis->end

References

A Comparative Analysis of CPPD-Q and 6PPD-Q: Performance, Toxicity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two p-phenylenediamine (PPD) derivatives, CPPD-Q and 6PPD-Q. These compounds are the quinone transformation products of CPPD (N-Cyclohexyl-N'-phenyl-p-phenylenediamine) and 6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine), respectively, which are used as antioxidants and antiozonants in the rubber industry. While both parent compounds are designed to protect rubber from degradation, their quinone derivatives have garnered significant attention due to their environmental presence and toxicological effects. This document summarizes the available quantitative data, details experimental methodologies for key comparative studies, and visualizes the current understanding of their toxicological signaling pathways.

Performance Comparison: Antioxidant and Antiozonant Properties

The performance of the parent PPDs is influenced by factors such as their reactivity with ozone and their ability to migrate to the rubber surface. For instance, 6PPD is known to react rapidly with ozone, making it a highly effective antiozonant. In contrast, CPPD exhibits lower reactivity with ozone. It is important to note that the formation of the quinone derivative is a consequence of the parent compound's primary function. Therefore, the "performance" of the quinones themselves is not typically evaluated in the context of rubber protection. Instead, the focus of scientific inquiry has shifted to their environmental fate and toxicity.

Comparative Toxicology: Aquatic and Cellular Effects

The most significant differences between this compound and 6PPD-Q emerge in their toxicological profiles, particularly in aquatic environments. Numerous studies have highlighted the extreme toxicity of 6PPD-Q to certain fish species, most notably coho salmon, where it has been identified as the primary cause of urban runoff mortality syndrome.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the aquatic toxicity of this compound and its competitor, 6PPD-Q.

CompoundSpeciesEndpointValue
This compound Vibrio fischeri (bacterium)EC506.98 mg/L
Rainbow TroutLC50 (96h)No mortality up to 50 µg/L
6PPD-Q Coho SalmonLC50 (24h)< 0.10 µg/L
Rainbow TroutLC50 (72h)1 µg/L
Brook TroutLC50 (24h)0.59 µg/L
Daphnia magna (water flea)LC50 (48h)55 µg/L

Experimental Protocols

This section outlines the general methodologies employed in key experiments to determine the comparative toxicity of this compound and 6PPD-Q.

Aquatic Toxicity Testing in Fish (e.g., Zebrafish, Rainbow Trout)

Objective: To determine the median lethal concentration (LC50) and observe sublethal effects of this compound and 6PPD-Q on fish species.

Methodology:

  • Animal Husbandry: Fish are acclimated in controlled laboratory conditions (temperature, light cycle, water quality) according to OECD guidelines.

  • Exposure Protocol:

    • A range of concentrations of this compound and 6PPD-Q are prepared in the appropriate solvent (e.g., DMSO) and then diluted in the fish water.

    • Fish are exposed to these concentrations in static or semi-static renewal systems for a defined period (e.g., 24, 48, 72, or 96 hours).

    • A control group (vehicle solvent only) is run in parallel.

  • Endpoint Assessment:

    • Mortality is recorded at regular intervals to calculate the LC50 value.

    • Sublethal endpoints such as behavioral changes (e.g., swimming performance), morphological abnormalities, heart rate, and oxygen consumption are monitored.

  • Analytical Chemistry: Water samples are collected at the beginning and end of the exposure period to verify the concentrations of the test compounds using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Neurotoxicity Testing in Caenorhabditis elegans

Objective: To assess the neurotoxic effects of this compound and 6PPD-Q using the nematode C. elegans as a model organism.

Methodology:

  • Worm Culture: Wild-type C. elegans (e.g., N2 strain) are maintained on nematode growth medium (NGM) agar plates seeded with E. coli OP50.

  • Exposure: Synchronized populations of worms (e.g., L4 larvae) are exposed to various concentrations of this compound or 6PPD-Q in liquid culture or on agar plates.

  • Behavioral Assays:

    • Locomotion: Endpoints such as body bends and head thrashes are quantified to assess effects on motor function.

    • Chemosensation: Assays are performed to evaluate the worms' ability to respond to chemical cues.

  • Neurodegeneration Analysis: Specific neuronal populations (e.g., dopaminergic or GABAergic neurons) are visualized using fluorescent protein reporters (e.g., GFP) to assess for neuronal damage or death.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure changes in the expression of genes related to neuronal signaling pathways.

Signaling Pathways and Mechanisms of Toxicity

The distinct toxicological profiles of this compound and 6PPD-Q are rooted in their differential interactions with cellular signaling pathways. Current research suggests that 6PPD-Q primarily induces hepatotoxicity in fish through the disruption of PPARγ signaling, while this compound appears to exert its neurotoxic effects in invertebrates by inhibiting the TGF-β, JNK MAPK, and ERK MAPK signaling pathways.

Experimental Workflow for Toxicity Assessment

experimental_workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_outcome Outcome TestCompound Test Compound (this compound or 6PPD-Q) Exposure Controlled Exposure (Varying Concentrations) TestCompound->Exposure ModelOrganism Model Organism (e.g., Zebrafish, C. elegans) ModelOrganism->Exposure Behavioral Behavioral Assays Exposure->Behavioral Molecular Molecular Analysis (Gene Expression) Exposure->Molecular Histological Histological Examination Exposure->Histological ToxicityProfile Toxicity Profile (LC50, EC50) Behavioral->ToxicityProfile Mechanism Mechanism of Action Molecular->Mechanism Histological->Mechanism

Experimental workflow for toxicity assessment.

Proposed Toxic Mechanism of 6PPD-Q in Zebrafish

6PPD-Q has been shown to induce hepatotoxicity in zebrafish. The proposed mechanism involves the disruption of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway, a key regulator of lipid metabolism and inflammation.

G_6PPDQ 6PPD-Q 6PPD-Q PPARg PPARγ 6PPD-Q->PPARg Inhibition LipidMetabolism Lipid Metabolism Genes PPARg->LipidMetabolism Regulation Inflammation Inflammatory Response Genes PPARg->Inflammation Regulation Hepatotoxicity Hepatotoxicity LipidMetabolism->Hepatotoxicity Inflammation->Hepatotoxicity

Proposed toxic mechanism of 6PPD-Q in zebrafish.

Proposed Toxic Mechanism of this compound in C. elegans

In the nematode C. elegans, this compound has been observed to cause neurotoxicity. The proposed mechanism involves the inhibition of several key signaling pathways, including Transforming Growth Factor-beta (TGF-β), c-Jun N-terminal Kinase (JNK) Mitogen-Activated Protein Kinase (MAPK), and Extracellular Signal-Regulated Kinase (ERK) MAPK.

G_CPPDQ This compound This compound TGFb TGF-β Signaling This compound->TGFb Inhibition JNK_MAPK JNK MAPK Signaling This compound->JNK_MAPK Inhibition ERK_MAPK ERK MAPK Signaling This compound->ERK_MAPK Inhibition NeuronalFunction Normal Neuronal Function TGFb->NeuronalFunction JNK_MAPK->NeuronalFunction ERK_MAPK->NeuronalFunction Neurotoxicity Neurotoxicity NeuronalFunction->Neurotoxicity Disruption leads to

Proposed toxic mechanism of this compound in C. elegans.

Conclusion

The comparison between this compound and 6PPD-Q reveals a critical trade-off between the performance of their parent compounds as rubber antiozonants and the environmental and toxicological impact of their transformation products. While 6PPD is a highly effective antiozonant, its quinone derivative, 6PPD-Q, is an extremely potent aquatic toxicant. Conversely, while CPPD is a less reactive antiozonant, its quinone derivative, this compound, appears to be significantly less toxic to aquatic vertebrates.

The distinct mechanisms of toxicity, with 6PPD-Q targeting the liver in fish and this compound affecting the nervous system in invertebrates, underscore the complexity of predicting the environmental risks of chemical transformation products. Further research is needed to fully elucidate these signaling pathways and to explore the potential for sublethal effects in a wider range of organisms. This comparative guide highlights the importance of considering the entire lifecycle of chemical additives, from their intended performance to the unintended consequences of their environmental transformation.

Unmasking Crystal Arthropathy: A Comparative Analysis of Diagnostic Methods for CPPD

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-validation of Calcium Pyrophosphate Deposition (CPPD) disease diagnostics, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of current methodologies. We will explore how a hypothetical patient-reported outcome, the CPPD Questionnaire (CPPD-Q), could be validated against established techniques, providing a framework for future diagnostic development.

Calcium Pyrophosphate Deposition (CPPD) disease, a common form of inflammatory arthritis, presents a significant diagnostic challenge due to its varied clinical manifestations.[1][2] Definitive diagnosis has traditionally relied on the identification of calcium pyrophosphate (CPP) crystals in the synovial fluid.[2][3] However, the quest for less invasive and more accessible diagnostic tools is ongoing. This guide compares the performance of various diagnostic methods that could serve as a benchmark for validating a new tool like a this compound.

The Diagnostic Arsenal: A Head-to-Head Comparison

The validation of any new diagnostic tool, such as a this compound, would necessitate rigorous comparison against existing "gold standard" methods. The following table summarizes the performance of key diagnostic modalities for CPPD, providing a quantitative basis for such a comparison.

Diagnostic MethodSensitivitySpecificityPrimary Use
Synovial Fluid Analysis 77% - 86%100%Definitive diagnosis (Gold Standard)[2][3][4][5]
Ultrasound (US) 81% - 96%59% - 92%Detection of crystal deposits and chondrocalcinosis[1][5][6][7][8]
Conventional Radiography (X-ray) 40% - 83.7%95% - 100%Detection of chondrocalcinosis[1][2][7]
Dual-Energy CT (DECT) 78% - 100%94%Differentiating CPP from other crystals[5][8]
2023 ACR/EULAR Classification Criteria 92.2% - 99.2%87.9% - 92.5%Clinical classification for research[9]

Experimental Protocols: The "How-To" of CPPD Diagnosis

A thorough validation process requires standardized experimental protocols. Here, we outline the methodologies for the key diagnostic techniques against which a this compound would be evaluated.

Synovial Fluid Analysis
  • Procedure: A sample of synovial fluid is aspirated from an affected joint under sterile conditions.

  • Analysis: The fluid is examined under a compensated polarized light microscope.

  • Positive Identification: The presence of rhomboid-shaped, weakly positively birefringent crystals confirms the diagnosis of CPPD.[3] Centrifugation of the synovial fluid sample may improve the chances of identifying these crystals.[10]

Imaging Techniques
  • Ultrasound (US): A high-frequency transducer is used to visualize the joints. The OMERACT CPPD Ultrasound Subtask Force has developed validated definitions for identifying CPP deposits in various joint structures.[11] Key findings include hyperechoic spots or linear deposits in the cartilage and tendons.[6]

  • Conventional Radiography (X-ray): Standard radiographic views of affected joints (commonly knees, wrists, and pelvis) are obtained.[10] The hallmark finding is chondrocalcinosis, which appears as linear or punctate calcifications within the cartilage.[3][12]

  • Dual-Energy CT (DECT): This advanced imaging technique uses two different X-ray energy levels to differentiate between materials. It is particularly promising for distinguishing CPP crystals from other types of calcific deposits.[5][13]

Visualizing the Diagnostic Pathway

The following diagrams illustrate the typical workflow for diagnosing CPPD and the logical relationship in a validation study for a new diagnostic tool.

cluster_0 CPPD Diagnostic Workflow Patient Patient with Suspected CPPD (Joint Pain, Swelling) Clinical_Assessment Clinical Assessment (History, Physical Exam) Patient->Clinical_Assessment Imaging Imaging (X-ray or Ultrasound) Clinical_Assessment->Imaging Suggestive Findings Synovial_Fluid Synovial Fluid Analysis (Polarized Microscopy) Clinical_Assessment->Synovial_Fluid High Suspicion Imaging->Synovial_Fluid Inconclusive or Confirmation Needed Diagnosis CPPD Diagnosis Imaging->Diagnosis Characteristic Chondrocalcinosis Synovial_Fluid->Diagnosis Positive Crystals

Caption: A typical workflow for the diagnosis of CPPD.

cluster_1 Cross-Validation of a Hypothetical this compound CPPD_Q This compound Administration (Patient-Reported Outcomes) Performance_Analysis Performance Analysis (Sensitivity, Specificity, Correlation) CPPD_Q->Performance_Analysis Compare Results Gold_Standard Gold Standard Diagnosis (Synovial Fluid Analysis) Gold_Standard->Performance_Analysis Reference Standard Imaging_Validation Imaging Validation (Ultrasound, X-ray, DECT) Imaging_Validation->Performance_Analysis Correlate Findings Clinical_Validation Clinical Assessment Validation (ACR/EULAR Criteria) Clinical_Validation->Performance_Analysis Correlate Score

Caption: Logical workflow for validating a new CPPD diagnostic tool.

Future Directions

While synovial fluid analysis remains the definitive diagnostic test, its invasive nature highlights the need for reliable, non-invasive alternatives.[2][3] Ultrasound has emerged as a highly sensitive tool for detecting CPP deposits, often outperforming conventional radiography.[1][7] The development and validation of a robust this compound, cross-validated against these established methods, could significantly improve early screening and patient monitoring, ultimately leading to better management of this debilitating disease. Future research should focus on large, multicenter studies to further refine and validate emerging diagnostic modalities and patient-reported outcomes.[1]

References

Comparative Analysis of CPPD-Q and 6PPD-Q on Intestinal Toxicity in Caenorhabditis elegans

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the differential effects of two prevalent p-phenylenediamine quinones in a model organism.

This guide provides a detailed comparison of the intestinal toxicity of N-Cyclohexyl-N'-phenyl-p-phenylenediamine quinone (CPPD-Q) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-Q) in the nematode Caenorhabditis elegans. The data and protocols presented are synthesized from recent toxicological studies, offering researchers a valuable resource for understanding the relative risks and mechanisms of action of these environmental contaminants.

Executive Summary

Recent research has highlighted the toxic effects of p-phenylenediamine quinones (PPDQs), which are transformation products of antioxidants used in rubber manufacturing. This guide focuses on a direct comparison of this compound and the notoriously toxic 6PPD-Q in an intestinal toxicity model using C. elegans. Both compounds were found to induce intestinal permeability and oxidative stress, albeit with differing potencies and concentration-dependent effects. This comparative analysis is crucial for risk assessment and the development of safer alternatives.

Quantitative Data Summary

The following table summarizes the comparative intestinal toxicity of this compound and 6PPD-Q in C. elegans. The data is extracted from a key study by Wang et al. (2024) that systematically evaluated six PPDQs.[1]

ParameterThis compound6PPD-QReference
Concentration Range for Increased Intestinal Permeability 1-10 µg/L1-10 µg/L[1]
Concentration Range for Intestinal ROS Production 0.1-10 µg/L0.1-10 µg/L[1]
Lethality No significant lethality observed up to 10 µg/LNo significant lethality observed up to 10 µg/L[1]
Intestinal Morphology No significant effect observed up to 10 µg/LNo significant effect observed up to 10 µg/L[1]
Activation of SOD-3::GFP Observed at 0.1-10 µg/LObserved at 0.1-10 µg/L[1]
Activation of GST-4::GFP Observed at 0.1-10 µg/LObserved at 0.1-10 µg/L[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on established protocols for C. elegans toxicological studies.

C. elegans Culture and Exposure
  • Strain: Wild-type N2 C. elegans and transgenic strains carrying reporter genes such as SOD-3::GFP and GST-4::GFP are utilized.

  • Culture: Worms are maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 bacteria at 20°C.

  • Exposure: Age-synchronized L1 larvae are exposed to various concentrations of this compound and 6PPD-Q (or a solvent control) in liquid S-medium or on NGM plates until they reach the desired developmental stage (e.g., L4 larvae or young adults).

Intestinal Permeability Assay ("Smurf" Assay)

This assay assesses the integrity of the intestinal barrier.

  • Exposure: C. elegans are exposed to the test compounds as described above.

  • Staining: The worms are then transferred to NGM plates containing a vital dye, such as erioglaucine disodium (blue food coloring).

  • Observation: After a defined period, the worms are observed under a microscope. Worms with a compromised intestinal barrier will exhibit dye leakage from the intestinal lumen into the body cavity, resulting in a "Smurf" phenotype.

  • Quantification: The percentage of "Smurf" worms is quantified for each experimental group.

Intestinal Reactive Oxygen Species (ROS) Production Assay

This assay measures the level of oxidative stress in the intestine.

  • Exposure: C. elegans are exposed to the test compounds.

  • Staining: The worms are incubated with a fluorescent probe that detects ROS, such as 2',7'-dichlorofluorescein diacetate (DCF-DA).

  • Imaging: The worms are mounted on slides and imaged using a fluorescence microscope.

  • Quantification: The fluorescence intensity in the intestinal region is quantified using image analysis software.

Gene Expression Analysis (Reporter Strains)

Transgenic C. elegans strains expressing Green Fluorescent Protein (GFP) under the control of specific gene promoters are used to monitor the activation of stress response pathways.

  • Exposure: Transgenic worms (e.g., SOD-3::GFP, GST-4::GFP) are exposed to the test compounds.

  • Imaging: GFP expression is visualized and captured using a fluorescence microscope.

  • Quantification: The fluorescence intensity of GFP is measured to determine the level of gene expression.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in PPDQ-induced intestinal toxicity and the general experimental workflow.

G PPDQ-Induced Intestinal Toxicity Pathway PPDQ This compound / 6PPD-Q Intestinal_Cells Intestinal Cells PPDQ->Intestinal_Cells ROS Increased ROS Intestinal_Cells->ROS Barrier_Disruption Intestinal Barrier Disruption Intestinal_Cells->Barrier_Disruption SKN1_DAF16 SKN-1 / DAF-16 Activation ROS->SKN1_DAF16 Antioxidant_Response Antioxidant Gene Expression (sod-3, gst-4) SKN1_DAF16->Antioxidant_Response

PPDQ-Induced Intestinal Toxicity Pathway

G Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Output Culture C. elegans Culture (Wild-type & Transgenic) Sync Age Synchronization (L1 Larvae) Culture->Sync Exposure Exposure to this compound / 6PPD-Q (Various Concentrations) Sync->Exposure Permeability Intestinal Permeability Assay ('Smurf' Assay) Exposure->Permeability ROS_Assay ROS Production Assay (DCF-DA Staining) Exposure->ROS_Assay Gene_Expression Gene Expression Analysis (GFP Reporter Strains) Exposure->Gene_Expression Quantification Quantification and Statistical Analysis Permeability->Quantification ROS_Assay->Quantification Gene_Expression->Quantification

Experimental Workflow

Conclusion

Both this compound and 6PPD-Q induce intestinal toxicity in C. elegans by increasing intestinal permeability and promoting oxidative stress. The activation of the antioxidant response, as indicated by the induction of SOD-3 and GST-4, suggests a conserved cellular defense mechanism against these compounds. While the studied concentration ranges for these specific effects are similar, further research is needed to fully elucidate the comparative potency and potential for long-term and transgenerational effects of these PPDQs. This guide provides a foundational understanding for researchers in the fields of toxicology, environmental science, and drug development.

References

Independent Verification of CPPD-Quinone Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CPPD-quinone (CPPD-Q) with its prominent alternative, 6PPD-quinone (6PPD-Q), focusing on independently verified findings related to their toxicological profiles and the antiozonant performance of their parent compounds, CPPD and 6PPD. Experimental data is presented for direct comparison, and detailed methodologies are provided for key cited experiments.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from comparative studies on the toxicity of this compound and 6PPD-Q, and the antiozonant performance of their parent compounds.

Table 1: Comparative Aquatic Toxicity

CompoundSpeciesEndpointValueKey Finding
This compound Rainbow Trout (Oncorhynchus mykiss)96-hour LC50> 50 µg/L[1]No significant mortality observed at concentrations up to 50 µg/L.[2][3]
6PPD-Q Rainbow Trout (Oncorhynchus mykiss)96-hour LC500.64 µg/L[1]Highly toxic, with an LC50 value significantly lower than this compound.[1]
6PPD-Q Coho Salmon (Oncorhynchus kisutch)24-hour LC50~0.8 µg/L[4][5]Identified as the primary causal toxicant in urban runoff mortality syndrome.[4][6]
This compound Aquatic Bacterium (Vibrio fischeri)EC506.98 mg/LExhibits toxicity to aquatic microorganisms.

Table 2: Comparative Antiozonant Performance of Parent Compounds

CompoundPerformance MetricResultConclusion
CPPD Multiphase gas-surface ozone reactivityNo significant reactivityPoor ozone scavenger, suggesting lower effectiveness as an antiozonant.[7]
6PPD Multiphase gas-surface ozone reactivityRapid reaction with ozoneHighly effective ozone scavenger, providing superior antiozonant protection.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Aquatic Toxicity Testing Protocol (based on OECD Guideline 203)

This protocol outlines the methodology for determining the acute lethal toxicity (LC50) of PPD-quinones to fish.

  • Test Organisms: Juvenile rainbow trout (Oncorhynchus mykiss) are acclimated to laboratory conditions for at least two weeks prior to testing.

  • Exposure System: Static or semi-static exposures are conducted in glass aquaria containing dechlorinated, aerated water at a controlled temperature (e.g., 15 ± 1 °C).

  • Test Concentrations: A range of nominal concentrations of the test compound (e.g., this compound or 6PPD-Q) are prepared by dissolving a stock solution in the exposure water. A solvent control (e.g., ethanol) is also included.

  • Exposure Duration: Fish are exposed to the test concentrations for a period of 96 hours.

  • Observations: Mortality and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.

  • Water Quality: Parameters such as dissolved oxygen, pH, and temperature are monitored daily.

  • Data Analysis: The 96-hour LC50 value, representing the concentration lethal to 50% of the test organisms, is calculated using appropriate statistical methods (e.g., probit analysis).

Synthesis of p-Phenylenediamine-Quinones (PPD-Qs)

This protocol describes a general method for the laboratory synthesis of PPD-quinones.

  • Starting Materials: The synthesis typically involves the reaction of a p-phenylenediamine (e.g., CPPD or 6PPD) with an oxidizing agent in an appropriate solvent.

  • Reaction Conditions: The reaction is carried out under controlled temperature and stirring for a specified duration.

  • Purification: The crude product is purified using techniques such as column chromatography or recrystallization to isolate the desired PPD-quinone.

  • Characterization: The identity and purity of the synthesized compound are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the independent verification of this compound findings.

G Oxidative Stress Signaling Pathway of PPD-Quinones cluster_cell Cellular Environment PPD-Q PPD-Quinone (e.g., this compound) ROS Reactive Oxygen Species (ROS) PPD-Q->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Dysfunction Lipids Lipid Peroxidation ROS->Lipids Proteins Protein Oxidation ROS->Proteins DNA DNA Damage ROS->DNA Mitochondria->ROS Generates more Cellular_Damage Cellular Damage & Toxicity Lipids->Cellular_Damage Proteins->Cellular_Damage DNA->Cellular_Damage

Caption: Oxidative stress pathway induced by PPD-Quinones.

G Experimental Workflow for Comparative Toxicity Assessment cluster_workflow Start Start Synthesis Synthesize & Purify This compound & 6PPD-Q Start->Synthesis Characterization Characterize Compounds (NMR, MS) Synthesis->Characterization Toxicity_Testing Perform Aquatic Toxicity Assays (e.g., OECD 203) Characterization->Toxicity_Testing Data_Collection Collect Mortality & Sublethal Effect Data Toxicity_Testing->Data_Collection LC50_Calculation Calculate LC50 Values Data_Collection->LC50_Calculation Comparison Compare Toxicity LC50_Calculation->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Workflow for comparing the toxicity of PPD-Quinones.

References

Comparative Analysis of CPPD-Q and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of 2-(cyclohexylamino)-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione (CPPD-Q) and its analogues, a class of compounds known as p-phenylenediamine quinones (PPD-Qs). These molecules are transformation products of p-phenylenediamine (PPD) antioxidants, which are widely used in the rubber industry. The presence and toxicity of PPD-Qs in the environment, particularly in aquatic ecosystems, have garnered significant scientific attention, making a thorough understanding of their relative performance and biological effects crucial for researchers, scientists, and drug development professionals.

Data Summary: Physicochemical Properties and Toxicity

The following tables summarize key quantitative data for this compound and its analogues, focusing on their physicochemical properties and acute toxicity in aquatic organisms. This data is essential for understanding their environmental fate and biological impact.

Table 1: Physicochemical Properties of this compound and its Analogues

CompoundMolecular FormulaFormula WeightWater Solubility (μg/L)Log K_ow
This compound C₁₈H₂₀N₂O₂296.4323.94 (predicted)
6PPD-Q C₁₈H₂₄N₂O₂300.4313.98 (predicted)
77PD-Q C₂₀H₂₈N₂O₂328.5< 10Not Available
IPPD-Q C₁₅H₁₆N₂O₂256.3> 100Not Available
DPPD-Q C₁₈H₁₆N₂O₂292.3168Not Available
DTPD-Q C₂₂H₃₂N₂O₂356.53.5Not Available

Table 2: Acute Toxicity of this compound and its Analogues in Aquatic Organisms

CompoundSpeciesExposure Duration (hours)LC₅₀ (μg/L)Reference
This compound Rainbow Trout (Oncorhynchus mykiss)96> 4.6[1]
6PPD-Q Rainbow Trout (Oncorhynchus mykiss)960.35 - 0.79[1][2]
77PD-Q Rainbow Trout (Oncorhynchus mykiss)96> 5.0[1]
IPPD-Q Rainbow Trout (Oncorhynchus mykiss)96> 13[1]
This compound Aquatic Bacterium (Vibrio fischeri)Not SpecifiedEC₅₀ = 6.98 mg/L[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and its analogues.

Acute Aquatic Toxicity Testing

Objective: To determine the median lethal concentration (LC₅₀) of PPD-Q analogues in fish.

Methodology:

  • Test Organism: Juvenile rainbow trout (Oncorhynchus mykiss) are commonly used.

  • Exposure System: A static or semi-static exposure system is utilized.

  • Test Concentrations: A series of nominal concentrations of the individual PPD-quinone are prepared by spiking a stock solution (e.g., in methanol) into water. A solvent control group is also included.

  • Experimental Setup: Multiple replicates are performed for each treatment group, with a set number of fish per replicate (e.g., 10 fish).

  • Exposure Duration: The standard exposure duration is 96 hours.

  • Observation: Mortality is recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: The LC₅₀ and its 95% confidence intervals are calculated using appropriate statistical methods, such as the probit analysis.[2]

In Vitro Cytotoxicity Assay

Objective: To assess the intrinsic toxicity of PPD-Q analogues on a cellular level.

Methodology:

  • Cell Line: A relevant cell line, such as a coho salmon cell line (e.g., CSE-119), is used.

  • Exposure: Cells are exposed to a range of concentrations of the different PPD-Q analogues.

  • Viability Assessment: Cell viability is measured using established assays, such as the MTT assay, which quantifies metabolic activity.

  • Data Analysis: The concentration of each compound that causes a 50% reduction in cell viability (IC₅₀) is determined to compare their relative cytotoxicity.

Analysis of PPD-Qs in Environmental Samples

Objective: To quantify the concentration of this compound and its analogues in environmental matrices like particulate matter (PM₂.₅).

Methodology:

  • Sample Collection: PM₂.₅ samples are collected on filters.

  • Extraction: The filters are extracted with an appropriate organic solvent (e.g., dichloromethane).

  • Clean-up: The extract is purified to remove interfering substances.

  • Analysis: The concentrations of PPD-Qs are determined using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or gas chromatography-mass spectrometry (GC-MS).[3]

Signaling Pathways and Mechanisms of Action

The precise mechanisms underlying the toxicity of PPD-Qs are an active area of research. While a complete picture is yet to be elucidated, current evidence points towards the induction of oxidative stress and intrinsic, structure-related properties driving the observed toxic effects. The significant difference in toxicity between 6PPD-Q and its analogues, including this compound, suggests that specific structural features play a critical role.

Recent studies on the neurotoxicity of this compound in the nematode Caenorhabditis elegans have implicated the inhibition of specific signaling pathways. Exposure to this compound was found to decrease the expression of genes involved in the TGF-β, JNK MAPK, and ERK MAPK signaling pathways.[4]

Below are diagrams illustrating the general metabolic pathway of PPDs to PPD-Qs and the experimental workflow for toxicity testing.

cluster_metabolism Metabolic Pathway of PPD to PPD-Q PPD p-Phenylenediamine (PPD) (e.g., CPPD) PPD_Q p-Phenylenediamine Quinone (PPD-Q) (e.g., this compound) PPD->PPD_Q Oxidation Ozone Ozone (O₃)

Metabolic conversion of PPDs to PPD-Qs.

cluster_workflow General Experimental Workflow for Toxicity Testing start Compound Preparation (this compound & Analogues) exposure Exposure of Test Organism (e.g., Fish, Cells) start->exposure observation Observation & Data Collection (e.g., Mortality, Viability) exposure->observation analysis Data Analysis (e.g., LC₅₀, IC₅₀ Calculation) observation->analysis conclusion Comparative Toxicity Assessment analysis->conclusion

Workflow for comparative toxicity assessment.

Concluding Remarks

The comparative analysis of this compound and its analogues reveals significant differences in their physicochemical properties and, most notably, their acute toxicity. The substantially higher toxicity of 6PPD-Q compared to this compound and other analogues underscores the importance of structure-activity relationships in determining the biological impact of these environmental contaminants. While research has begun to shed light on the potential signaling pathways affected by these compounds, further investigation is required to fully elucidate their mechanisms of action. This guide provides a foundational overview to support ongoing research efforts in this critical area of environmental toxicology and chemistry.

References

Unmasking Cellular Responses: A Head-to-Head Comparison of Quantitative Proteomics and Transcriptomics for Evaluating CPPD-Q

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular impact of chemical compounds is paramount. This guide provides a head-to-head comparison of two powerful techniques—Quantitative Proteomics and Transcriptomics (RNA-Seq)—for elucidating the cellular effects of CPPD-Q, a quinone derivative of the rubber antiozonant N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD).

The increasing prevalence of this compound and its analogs, such as 6PPD-Q, in the environment necessitates a deep understanding of their toxicological profiles and mechanisms of action. Both quantitative proteomics and transcriptomics offer global-scale insights into cellular perturbations, yet they measure different stages of the gene expression cascade and present distinct advantages and limitations. This guide will objectively compare their performance, provide detailed experimental methodologies, and visualize key workflows and a relevant signaling pathway to aid researchers in selecting the optimal approach for their study objectives.

At a Glance: Quantitative Proteomics vs. Transcriptomics

The choice between proteomics and transcriptomics depends on the specific research question. Proteomics provides a more direct measure of the functional molecules in the cell, while transcriptomics offers a sensitive and comprehensive view of the gene regulatory response.

FeatureQuantitative Proteomics (Label-Free)Transcriptomics (RNA-Seq)
Analyte ProteinsRNA transcripts
Primary Output Protein abundance (relative or absolute)Gene expression levels (relative)
Biological Insight Direct measure of cellular function, post-translational modifications, protein turnoverGene regulation, alternative splicing, non-coding RNA activity
Typical Number of Features Quantified Thousands of proteins (e.g., 2,000-8,000)Tens of thousands of transcripts (e.g., >20,000)
Dynamic Range ModerateWide
Sensitivity Lower; less abundant proteins can be challenging to detectHigh; can detect low-abundance transcripts
Sample Input Requirement Higher protein amount requiredLower RNA amount required; can be amplified
Throughput LowerHigher
Cost per Sample HigherLower
Data Analysis Complexity High (peptide identification, protein inference, missing values)High (read mapping, normalization, differential expression)
Correlation with Phenotype Generally higher, as proteins are the functional effectors[1]Variable; mRNA levels do not always correlate with protein levels[1]

Delving into the Methodologies

To provide a practical understanding of what each technique entails, detailed experimental protocols for a typical in vitro toxicology study are outlined below. These protocols assume the use of a human cell line (e.g., hepatocytes, endothelial cells) exposed to this compound.

Experimental Protocol: Label-Free Quantitative Proteomics

This protocol outlines a bottom-up, label-free quantitative proteomics workflow, a common approach for discovering changes in protein abundance following exposure to a toxicant.

1. Cell Culture and Exposure:

  • Culture human cells to ~80% confluency in appropriate media.

  • Expose cells to a range of this compound concentrations and a vehicle control for a predetermined time (e.g., 24 hours). Include at least three biological replicates per condition.

2. Cell Lysis and Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in a buffer containing detergents (e.g., SDS, Triton X-100) and protease inhibitors to prevent protein degradation.

  • Harvest cell lysates and quantify total protein concentration using a standard assay (e.g., BCA assay).

3. Protein Digestion:

  • Take a standardized amount of protein (e.g., 50 µg) from each sample.

  • Reduce disulfide bonds with dithiothreitol (DTT) at 60°C for 30 minutes.

  • Alkylate cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 20 minutes.

  • Digest proteins into peptides overnight at 37°C using a sequence-grade protease, most commonly trypsin.

4. Peptide Desalting and Cleanup:

  • Acidify the peptide mixture with trifluoroacetic acid (TFA).

  • Use C18 solid-phase extraction (SPE) cartridges or tips to desalt and concentrate the peptides.

  • Elute peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% TFA) and dry them under vacuum.

5. LC-MS/MS Analysis:

  • Reconstitute peptides in a solution compatible with mass spectrometry (e.g., 2% acetonitrile, 0.1% formic acid).

  • Inject peptides into a nano-liquid chromatography (nanoLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

  • Separate peptides using a reverse-phase column with a gradient of increasing organic solvent over a set time (e.g., 60-120 minutes).

  • The mass spectrometer acquires data in a data-dependent acquisition (DDA) mode, where it cycles between a full MS scan to measure peptide precursor ions and several MS/MS scans to fragment the most intense precursors for sequencing.

6. Data Analysis:

  • Process the raw mass spectrometry data using a software suite like MaxQuant or Proteome Discoverer.

  • Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and infer proteins.

  • Perform label-free quantification (LFQ) based on the intensity of the precursor ions for each peptide.

  • Use statistical software (e.g., Perseus, R) to perform normalization, handle missing values, and identify differentially abundant proteins between this compound-treated and control groups.

  • Conduct pathway and gene ontology (GO) enrichment analysis on the list of significantly altered proteins to identify perturbed biological processes.

Experimental Protocol: Transcriptomics (RNA-Seq)

This protocol describes a standard workflow for analyzing changes in gene expression using RNA sequencing.

1. Cell Culture and Exposure:

  • Follow the same procedure as for the proteomics experiment to ensure comparability.

2. RNA Extraction:

  • Lyse cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., TRIzol).

  • Extract total RNA using a phenol-chloroform extraction followed by isopropanol precipitation, or by using a column-based kit (e.g., RNeasy).

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

3. RNA Quality Control:

  • Assess RNA purity and concentration using a spectrophotometer (e.g., NanoDrop), checking the A260/A280 and A260/A230 ratios.

  • Verify RNA integrity using a bioanalyzer (e.g., Agilent Bioanalyzer), ensuring the RNA Integrity Number (RIN) is high (e.g., >8).

4. Library Preparation:

  • Start with a standardized amount of total RNA (e.g., 1 µg).

  • Isolate messenger RNA (mRNA) from the total RNA using oligo(dT)-coated magnetic beads, which bind to the poly(A) tail of mRNA.

  • Fragment the isolated mRNA into smaller pieces.

  • Synthesize first-strand cDNA from the fragmented mRNA using reverse transcriptase and random primers.

  • Synthesize the second strand of cDNA.

  • Perform end-repair, A-tailing, and ligate sequencing adapters to the ends of the double-stranded cDNA fragments.

  • Amplify the library via PCR to generate a sufficient quantity for sequencing.

5. Sequencing:

  • Quantify the final library and assess its quality.

  • Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq), generating millions of short reads (e.g., 150 bp paired-end).

6. Data Analysis:

  • Perform quality control on the raw sequencing reads using tools like FastQC to check for read quality, adapter content, etc.

  • Trim adapters and low-quality bases from the reads.

  • Align the cleaned reads to a reference human genome using a splice-aware aligner like STAR or HISAT2.

  • Quantify the number of reads mapping to each gene to generate a count matrix.

  • Use a statistical package like DESeq2 or edgeR in R to normalize the count data and perform differential gene expression analysis between this compound-treated and control groups.

  • Conduct pathway and GO enrichment analysis on the list of differentially expressed genes to identify perturbed biological processes.

Visualizing the Processes and Pathways

Diagrams are essential for conceptualizing complex workflows and biological interactions. The following visualizations, created using the DOT language, illustrate the experimental pipelines and a key signaling pathway impacted by PPD-quinones.

Experimental Workflows

G Figure 1. High-Level Experimental Workflows cluster_0 Quantitative Proteomics cluster_1 Transcriptomics (RNA-Seq) p1 Cell Culture & Exposure p2 Protein Extraction p1->p2 p3 Protein Digestion p2->p3 p4 Peptide Cleanup p3->p4 p5 LC-MS/MS Analysis p4->p5 p6 Data Analysis p5->p6 r1 Cell Culture & Exposure r2 RNA Extraction r1->r2 r3 Library Preparation r2->r3 r4 Sequencing r3->r4 r5 Data Analysis r4->r5

Caption: High-level overview of proteomics and transcriptomics workflows.

Data Analysis Pipelines

G Figure 2. Comparative Data Analysis Pipelines cluster_0 Proteomics Data Analysis cluster_1 Transcriptomics Data Analysis pd1 Raw MS Data pd2 Spectrum Processing pd1->pd2 pd3 Database Search (Peptide ID) pd2->pd3 pd4 Protein Inference pd3->pd4 pd5 Label-Free Quantification pd4->pd5 pd6 Statistical Analysis pd5->pd6 pd7 Pathway Enrichment pd6->pd7 td1 Raw Sequencing Reads td2 Quality Control & Trimming td1->td2 td3 Genome Alignment td2->td3 td4 Read Quantification td3->td4 td5 Differential Expression td4->td5 td6 Pathway Enrichment td5->td6

Caption: Key steps in the bioinformatics pipelines for each technique.

Perturbed Signaling Pathway: PPARγ

Studies on 6PPD-Q, a close analog of this compound, have demonstrated a significant disruption of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[2] This pathway is a crucial regulator of lipid metabolism and inflammation. Its perturbation can lead to metabolic disorders and inflammatory responses, providing a plausible mechanism for the observed toxicity.

G Figure 3. This compound Interference with PPARγ Signaling cluster_normal Normal Activation CPPDQ This compound PPARg PPARγ CPPDQ->PPARg Inhibits? Corepressor Co-repressor PPARg->Corepressor Binds to Coactivator Co-activator PPARg->Coactivator Binds to RXR RXR RXR->Corepressor RXR->Coactivator PPRE PPRE (DNA Response Element) Transcription_Repressed Target Gene Transcription (Repressed) PPRE->Transcription_Repressed Leads to Transcription_Activated Target Gene Transcription (Activated) PPRE->Transcription_Activated Leads to Corepressor->PPRE Binds to Coactivator->PPRE Binds to Metabolism Disrupted Lipid Metabolism Transcription_Repressed->Metabolism Inflammation Inflammatory Response Transcription_Repressed->Inflammation Ligand Endogenous Ligand Ligand->PPARg Activates

References

Navigating the Kinome: A Comparative Analysis of PARP Inhibitor Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Topic: The query for "CPPD-Q" did not yield information corresponding to a recognized therapeutic agent within the domain of drug development. Initial research identified this compound as a quinone derivative of an industrial antioxidant. Given the target audience of researchers, scientists, and drug development professionals, and the request for a comparative guide on specificity and selectivity, this document will proceed under the assumption that the user is interested in a highly relevant class of therapeutic agents: Poly (ADP-ribose) polymerase (PARP) inhibitors . This guide will provide a comparative analysis of the specificity and selectivity of key PARP inhibitors, supported by experimental data and protocols.

Introduction to PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial components of the cellular DNA damage response (DDR) network.[1] PARP1 and PARP2, in particular, are activated by single-strand DNA breaks, initiating a signaling cascade that recruits other DNA repair proteins.[2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, making PARP inhibitors a cornerstone of targeted cancer therapy.[1][3] Currently, several PARP inhibitors have received FDA approval for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[1] While they share a common mechanism of action, these inhibitors exhibit distinct profiles in terms of their selectivity for different PARP family members and their off-target activities. This guide provides a comparative overview of the specificity and selectivity of prominent PARP inhibitors.

Comparative Selectivity of PARP Inhibitors

The following table summarizes the inhibitory activity (IC50) of several key PARP inhibitors against PARP1 and PARP2 enzymes. Lower IC50 values indicate greater potency.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
Olaparib1.8327.773[2]
YHP-8366.3283.621[2]

Note: This table is populated with example data from the search results. A comprehensive guide would require a more extensive literature search to include other inhibitors like Rucaparib, Niraparib, and Talazoparib and their activity against a wider range of PARP isoforms and off-target kinases.

Signaling Pathway: The Role of PARP in DNA Damage Response

The diagram below illustrates the central role of PARP enzymes in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks.

PARP_Pathway cluster_nucleus Cell Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Chains PARP1->PAR synthesizes Repair_Complex DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Complex recruits DNA_Repair DNA Repaired Repair_Complex->DNA_Repair facilitates PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits

Caption: Role of PARP1 in the DNA single-strand break repair pathway.

Experimental Protocols

The determination of PARP inhibitor specificity and selectivity relies on robust and standardized experimental protocols. Below are outlines of common assays employed in the characterization of these inhibitors.

In Vitro PARP Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified PARP enzymes.

Methodology:

  • Principle: This assay measures the incorporation of biotinylated NAD+ onto histone proteins by the PARP enzyme in the presence of damaged DNA. The resulting biotinylated histones are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

  • Materials:

    • Recombinant human PARP1 or PARP2 enzyme

    • Histone proteins (e.g., H1)

    • Activated DNA (e.g., sonicated calf thymus DNA)

    • Biotinylated NAD+

    • Streptavidin-HRP

    • Chemiluminescent HRP substrate

    • 96-well plates (e.g., white, high-binding)

    • Test compounds (PARP inhibitors)

  • Procedure:

    • Coat a 96-well plate with histone proteins and allow it to dry.

    • In a separate plate, prepare serial dilutions of the test compounds.

    • Add the reaction mixture containing the PARP enzyme, activated DNA, and biotinylated NAD+ to each well.

    • Add the diluted test compounds to the respective wells.

    • Incubate the plate to allow the PARP-catalyzed reaction to proceed.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP to each well and incubate.

    • Wash the plate again.

    • Add the chemiluminescent substrate and measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular PARylation Assay

Objective: To assess the ability of a compound to inhibit PARP activity within a cellular context.

Methodology:

  • Principle: This assay measures the levels of poly(ADP-ribose) (PAR) chains in cells treated with a DNA-damaging agent and the test compound. PAR levels can be quantified using immunofluorescence microscopy or an ELISA-based method.

  • Materials:

    • Cancer cell line of interest (e.g., with known BRCA status)

    • DNA-damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate)

    • Test compounds (PARP inhibitors)

    • Primary antibody against PAR

    • Fluorescently labeled secondary antibody (for immunofluorescence) or HRP-conjugated secondary antibody (for ELISA)

    • DAPI (for nuclear counterstaining in immunofluorescence)

    • Microscope or plate reader

  • Procedure (Immunofluorescence):

    • Seed cells in a multi-well imaging plate and allow them to adhere.

    • Treat the cells with the test compound for a specified period.

    • Induce DNA damage by treating the cells with a DNA-damaging agent.

    • Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding.

    • Incubate the cells with the primary anti-PAR antibody.

    • Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

    • Acquire images using a fluorescence microscope.

    • Quantify the fluorescence intensity of PAR staining in the nucleus.

    • Determine the concentration-dependent inhibition of PAR formation by the test compound.

Experimental Workflow

The following diagram outlines the general workflow for the characterization of a novel PARP inhibitor.

Experimental_Workflow Compound Novel Compound Enzymatic_Assay In Vitro Enzymatic Assay (IC50 vs PARP1/2) Compound->Enzymatic_Assay Cellular_Assay Cellular PARylation Assay Enzymatic_Assay->Cellular_Assay Potent Hits Selectivity_Screen Kinase Selectivity Screen Cellular_Assay->Selectivity_Screen In_Vivo In Vivo Efficacy Studies Selectivity_Screen->In_Vivo Selective Hits

Caption: High-level workflow for the preclinical evaluation of a PARP inhibitor.

Conclusion

The specificity and selectivity of PARP inhibitors are critical determinants of their therapeutic efficacy and safety profiles. While all approved PARP inhibitors effectively target PARP1 and PARP2, they exhibit variations in their potency and off-target activities. A thorough characterization using a combination of in vitro enzymatic assays, cellular assays, and broader kinase profiling is essential for the development of next-generation PARP inhibitors with improved therapeutic windows. The experimental protocols and workflows outlined in this guide provide a foundational framework for researchers in the field of cancer drug discovery.

References

Benchmarking CPPD-Q Against Other Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides an objective comparison of a novel NLRP3 inhibitor, here represented by MCC950 as a proxy for "CPPD-Q," against established anti-inflammatory agents for the treatment of Calcium Pyrophosphate Deposition (CPPD) disease. This analysis is supported by experimental data from in vitro and in vivo studies.

Calcium Pyrophosphate Deposition (CPPD) disease, often referred to as pseudogout, is a common form of inflammatory arthritis characterized by the deposition of calcium pyrophosphate crystals in the joints. This crystal deposition triggers a cascade of inflammatory responses, primarily mediated by the NLRP3 inflammasome, and the subsequent release of pro-inflammatory cytokines like Interleukin-1β (IL-1β). Current treatments, largely extrapolated from gout therapies, include non-steroidal anti-inflammatory drugs (NSAIDs), colchicine, and corticosteroids. However, the emergence of targeted therapies, such as NLRP3 inflammasome inhibitors, presents a promising new avenue for treatment.

Executive Summary of Comparative Efficacy

This guide evaluates the efficacy of a selective NLRP3 inhibitor (represented by MCC950) in mitigating CPPD crystal-induced inflammation and compares its performance with standard-of-care treatments like colchicine and the NSAID indomethacin. The data presented is collated from various preclinical studies.

Inhibitor ClassRepresentative CompoundMechanism of ActionKey Efficacy Findings (In Vitro)Key Efficacy Findings (In Vivo)
NLRP3 Inhibitor MCC950Directly inhibits the NLRP3 inflammasome, preventing the activation of caspase-1 and the subsequent maturation and release of IL-1β.Potently inhibits IL-1β release from macrophages stimulated with inflammatory triggers.Reduces joint swelling and inflammatory cell infiltration in mouse models of arthritis.
Microtubule Inhibitor ColchicineDisrupts microtubule polymerization, which in turn inhibits neutrophil chemotaxis and activation. It can also reduce the expression of IL-1β.[1]Inhibits foam cell formation and reduces IL-1β and IL-18 secretion from macrophages stimulated with cholesterol crystals (a model for crystal-induced inflammation).[2]Reduces ankle swelling in a mouse model of CPP crystal-induced arthritis.[3]
Cyclooxygenase (COX) Inhibitor IndomethacinNon-selectively inhibits COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4][5]Prevents pain response in a canine model of CPPD crystal-induced inflammation.[6]Reduces joint swelling in murine antigen-induced arthritis, though it may not protect against cartilage damage.[7]
IL-1 Receptor Antagonist AnakinraA recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra). It competitively inhibits the binding of IL-1α and IL-1β to the IL-1 receptor.Not typically evaluated in isolation in vitro for crystal-induced inflammation, as its mechanism is downstream of cytokine release.Shows efficacy in treating resistant pseudogout in clinical case reports.[8]

Signaling Pathways in CPPD-Induced Inflammation

The inflammatory response in CPPD is primarily driven by the recognition of calcium pyrophosphate crystals by innate immune cells, leading to the activation of the NLRP3 inflammasome and the NF-κB signaling pathway.

CPPD_Signaling cluster_cell Macrophage CPPD Crystals CPPD Crystals TLR Toll-like Receptor CPPD Crystals->TLR Signal 1 (Priming) NLRP3_Inflammasome NLRP3 Inflammasome Assembly CPPD Crystals->NLRP3_Inflammasome Signal 2 (Activation) NFkB_Activation NF-κB Activation TLR->NFkB_Activation Pro_IL1b_Gene Pro-IL-1β Gene Transcription NFkB_Activation->Pro_IL1b_Gene Pro_IL1b Pro-IL-1β Pro_IL1b_Gene->Pro_IL1b IL1b IL-1β (mature) Pro_IL1b->IL1b Caspase1 Caspase-1 (active) NLRP3_Inflammasome->Caspase1 Caspase1->IL1b Cleavage Inflammation Inflammation IL1b->Inflammation

Figure 1: Simplified signaling pathway of CPPD-induced inflammation.

Experimental Protocols

In Vitro Model: CPPD Crystal-Induced Cytokine Release from Macrophages

Objective: To assess the ability of inhibitors to suppress the release of pro-inflammatory cytokines, such as IL-1β, from macrophages stimulated with CPPD crystals.

Methodology:

  • Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes are cultured and differentiated into macrophages.

  • Priming: Macrophages are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to induce the transcription of pro-IL-1β via the NF-κB pathway.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test inhibitors (e.g., MCC950, colchicine, indomethacin) for a specified period (e.g., 1 hour).

  • Stimulation: Cells are then stimulated with sterile CPPD crystals (e.g., 250 µg/mL) for a defined duration (e.g., 6-24 hours) to activate the NLRP3 inflammasome.

  • Quantification of IL-1β: The concentration of mature IL-1β in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each inhibitor is calculated by plotting the percentage of IL-1β inhibition against the inhibitor concentration.

In Vivo Model: Murine Model of CPPD-Induced Arthritis

Objective: To evaluate the in vivo efficacy of inhibitors in reducing the acute inflammatory response to intra-articular injection of CPPD crystals.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-12 weeks old) are typically used.

  • Induction of Arthritis: A suspension of sterile CPPD crystals (e.g., 0.5 mg in 10 µL of sterile saline) is injected into the intra-articular space of one of the hind paws or knees. The contralateral paw receives an injection of sterile saline as a control.

  • Inhibitor Administration: Test inhibitors are administered to the mice, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at specified doses and time points relative to the crystal injection (e.g., 1 hour before and 6 hours after).

  • Assessment of Inflammation:

    • Paw Swelling: The thickness or volume of the paw is measured at various time points (e.g., 0, 6, 12, 24, 48 hours) using a digital caliper or plethysmometer.

    • Histological Analysis: At the end of the experiment, the joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, synovial infiltration of inflammatory cells, and cartilage damage.

    • Myeloperoxidase (MPO) Assay: Joint tissue homogenates can be assayed for MPO activity as a quantitative measure of neutrophil infiltration.

  • Data Analysis: The percentage reduction in paw swelling and inflammatory scores are calculated for each treatment group compared to the vehicle-treated control group.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model Cell_Culture Macrophage Culture Priming LPS Priming Cell_Culture->Priming Inhibitor_Pre Inhibitor Pre-treatment Priming->Inhibitor_Pre CPPD_Stim CPPD Crystal Stimulation Inhibitor_Pre->CPPD_Stim ELISA IL-1β ELISA CPPD_Stim->ELISA IC50 IC50 Determination ELISA->IC50 Animal_Model Mouse Model Inhibitor_Admin Inhibitor Administration Animal_Model->Inhibitor_Admin CPPD_Inject Intra-articular CPPD Injection Inhibitor_Admin->CPPD_Inject Measure_Swelling Paw Swelling Measurement CPPD_Inject->Measure_Swelling Histology Histological Analysis CPPD_Inject->Histology Efficacy Efficacy Assessment Measure_Swelling->Efficacy Histology->Efficacy

Figure 2: General experimental workflow for inhibitor testing.

Concluding Remarks

The targeted inhibition of the NLRP3 inflammasome with compounds like MCC950 represents a highly promising therapeutic strategy for CPPD. Preclinical data suggests that specific NLRP3 inhibition can be as, or more, effective than traditional anti-inflammatory agents in mitigating the inflammatory response to CPPD crystals. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and benchmarking of novel inhibitors against existing therapies. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of these different classes of inhibitors for the treatment of CPPD.

References

Comparative Analysis of CPPD-Q Cytotoxicity Across Diverse Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of N-cyclohexyl-N'-phenyl-p-phenylenediamine quinone (CPPD-Q), a quinone derivative of the antiozonant CPPD. Due to a notable gap in the scientific literature regarding the specific effects of this compound on mammalian cell lines, this document leverages data from the closely related and structurally similar compound, 6PPD-quinone (6PPD-Q), to provide a representative analysis.[1] The available data on 6PPD-Q suggests a mechanism of action involving the induction of oxidative stress, which is a common pathway for quinone-containing compounds.[2][3] This guide will present the available data, outline key experimental protocols, and visualize the proposed signaling pathways to facilitate further research into the comparative toxicology of this compound.

Data Presentation: Comparative Cytotoxicity

While direct comparative data for this compound across multiple mammalian cell lines is currently unavailable, studies on the analogous 6PPD-Q in human liver cell lines provide valuable insights into its potential cytotoxic profile. The following table summarizes the 48-hour half-maximal inhibitory concentration (IC50) values for 6PPD-Q in a non-cancerous human liver cell line (L02) and a human hepatocellular carcinoma cell line (HepG2).[2] It is important to note that one study in a fish cell line (RTgill-W1) suggested that this compound has lower bioactivity compared to 6PPD-Q, indicating that the IC50 values for this compound in mammalian cells might be higher (less toxic) than those reported for 6PPD-Q.

CompoundCell LineCell TypeIC50 (48h)Reference
6PPD-Q L02Human Liver (non-cancerous)22.51 µg/L[2]
6PPD-Q HepG2Human Hepatocellular Carcinoma127.50 µg/L[2]
This compound Mammalian Cell Lines-Data Not Available-

Note: The provided IC50 values are for 6PPD-Q and should be considered as a proxy for this compound's potential cytotoxicity. Further experimental validation on various mammalian cell lines is necessary to determine the specific cytotoxic profile of this compound.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the study of this compound's effects on cell lines.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Mammalian cell lines of interest

  • Complete cell culture medium

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Expose the cells to a range of concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is used to detect the generation of ROS within cells, a key indicator of oxidative stress.

Materials:

  • Mammalian cell lines of interest

  • Complete cell culture medium

  • This compound (or other test compounds)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in an appropriate culture vessel (e.g., 24-well plate) and treat with this compound for the desired time.

  • DCFH-DA Staining: Remove the treatment medium, wash the cells with PBS, and then incubate the cells with DCFH-DA solution in the dark at 37°C for 30-60 minutes. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any extracellular probe.

  • Fluorescence Detection:

    • Microscopy: Visualize the green fluorescence of DCF in the cells using a fluorescence microscope.

    • Fluorometry: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Quantify the relative fluorescence intensity in treated cells compared to untreated controls to determine the level of ROS production.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed signaling pathway for quinone-induced apoptosis and a typical experimental workflow for assessing the cytotoxicity of a compound like this compound.

G cluster_0 Experimental Workflow A Cell Seeding (e.g., L02, HepG2) B This compound Treatment (Various Concentrations) A->B C Incubation (e.g., 48 hours) B->C D MTT Assay C->D E ROS Measurement (DCFH-DA Assay) C->E F Data Analysis (IC50 Calculation, ROS Quantification) D->F E->F

Experimental workflow for cytotoxicity assessment.

G cluster_1 Proposed Oxidative Stress-Induced Apoptosis Pathway CPPDQ This compound ROS Increased Intracellular ROS CPPDQ->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Oxidative stress-induced apoptosis pathway.

Conclusion

While direct experimental data on the comparative cytotoxicity of this compound across different mammalian cell lines remains a significant knowledge gap, the available information on the structurally similar 6PPD-Q provides a valuable starting point for research. The data suggests that quinone derivatives like this compound are likely to induce cytotoxicity through the generation of reactive oxygen species, leading to oxidative stress and subsequent apoptosis. The provided experimental protocols and pathway diagrams offer a framework for researchers to systematically investigate the effects of this compound, compare its potency across various cell types, and elucidate its precise mechanisms of action. Such studies are crucial for a comprehensive understanding of the potential toxicological risks associated with this environmental contaminant.

References

A Comparative Analysis of the Long-Term Effects of Atorvastatin and Rosuvastatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term efficacy and safety of two widely prescribed statins, Atorvastatin and Rosuvastatin. The information presented is supported by data from extensive clinical trials, with a focus on providing researchers and drug development professionals with a comprehensive overview to inform future research and development.

Atorvastatin vs. Rosuvastatin: An Overview

Atorvastatin and Rosuvastatin are both members of the statin class of drugs, which are competitive inhibitors of HMG-CoA reductase.[1][2] This enzyme plays a critical role in the liver's synthesis of cholesterol.[1][2] By inhibiting HMG-CoA reductase, both drugs effectively lower levels of low-density lipoprotein (LDL) cholesterol, a key factor in the development of cardiovascular disease.[3][4] While they share a common mechanism of action, differences in their chemical structure and potency can lead to variations in their long-term effects.

Quantitative Data Summary

The following tables summarize the long-term efficacy and safety data for Atorvastatin and Rosuvastatin, primarily drawing from the findings of the LODESTAR (Low-Density Lipoprotein Cholesterol-targeting Statin Therapy Versus the Intensity-based Statin Therapy in Patients With Coronary Artery Disease) clinical trial. This trial directly compared the two statins in patients with coronary artery disease over a three-year period.[4][5]

Table 1: Long-Term Efficacy Outcomes (3-Year Follow-up)

OutcomeAtorvastatin GroupRosuvastatin GroupHazard Ratio (95% CI)P-value
Primary Composite Endpoint (All-cause death, myocardial infarction, stroke, or any coronary revascularization)8.2%8.7%1.06 (0.86 to 1.30)0.58
All-cause death2.3%2.6%-0.57
Myocardial infarction1.2%1.5%-0.37
Stroke0.9%1.1%--
Any revascularization5.2%5.3%--
Mean LDL Cholesterol Level1.9 mmol/L1.8 mmol/L-<0.001

Data sourced from the LODESTAR trial.[4][5]

Table 2: Long-Term Safety Outcomes (3-Year Follow-up)

OutcomeAtorvastatin GroupRosuvastatin GroupHazard Ratio (95% CI)P-value
New-onset diabetes mellitus requiring antidiabetics5.3%7.2%1.39 (1.03 to 1.87)0.03
Cataract surgery1.5%2.5%1.66 (1.07 to 2.58)0.02

Data sourced from the LODESTAR trial.[4]

Experimental Protocols

The following section details the methodology of the LODESTAR trial, a key study providing long-term comparative data on Atorvastatin and Rosuvastatin.

LODESTAR Trial Protocol

Objective: To compare the long-term efficacy and safety of Rosuvastatin versus Atorvastatin in adults with coronary artery disease.[4]

Study Design: A randomized, open-label, multicenter trial conducted at 12 hospitals in South Korea.[4]

Participants: 4,400 adults (aged 19 years or older) with a clinical diagnosis of coronary artery disease.[4]

Intervention:

  • Participants were randomly assigned in a 1:1 ratio to receive either Rosuvastatin or Atorvastatin.[4]

  • The dosing was based on a treat-to-target strategy, aiming for an LDL cholesterol level of <70 mg/dL.[6]

Follow-up: Participants were followed for a period of three years.[4]

Primary Outcome: A composite of all-cause death, myocardial infarction, stroke, or any coronary revascularization.[4]

Secondary and Safety Outcomes:

  • Incidence of new-onset diabetes mellitus.[4]

  • Hospital admissions for heart failure.[4]

  • Deep vein thrombosis or pulmonary thromboembolism.[4]

  • Endovascular revascularization for peripheral artery disease.[4]

  • Aortic intervention or surgery.[4]

  • End-stage kidney disease.[4]

  • Discontinuation of the study drug due to intolerance.[4]

  • Cataract surgery.[4]

Visualizations: Signaling Pathways and Experimental Workflows

HMG-CoA Reductase Signaling Pathway

The diagram below illustrates the HMG-CoA reductase pathway, the primary target of both Atorvastatin and Rosuvastatin. Statins competitively inhibit the HMG-CoA reductase enzyme, which is the rate-limiting step in cholesterol biosynthesis.[7][8] This inhibition leads to a decrease in intracellular cholesterol, which in turn upregulates LDL receptor expression on hepatocytes, increasing the clearance of LDL cholesterol from the bloodstream.[9]

HMG_CoA_Reductase_Pathway cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Statin Intervention cluster_2 Cellular Response AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps DecreasedCholesterol Decreased Intracellular Cholesterol Statins Atorvastatin / Rosuvastatin Statins->Inhibition HMG_CoA_Reductase UpregulatedLDLr Upregulated LDL Receptors DecreasedCholesterol->UpregulatedLDLr IncreasedLDLClearance Increased LDL Clearance UpregulatedLDLr->IncreasedLDLClearance Clinical_Trial_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting Protocol Protocol Development & IRB Approval Recruitment Patient Recruitment & Informed Consent Protocol->Recruitment Randomization Randomization to Treatment Arms Recruitment->Randomization Treatment Drug Administration (e.g., Atorvastatin vs. Rosuvastatin) Randomization->Treatment FollowUp Long-Term Follow-up (e.g., 3 Years) Treatment->FollowUp DataCollection Data Collection (Efficacy & Safety) FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Reporting Publication of Results Analysis->Reporting

References

Comparative Transcriptomics of Cellular Responses in a CPPD-like Inflammatory Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative transcriptomic analysis of cells exposed to inflammatory stimuli relevant to Calcium Pyrophosphate Deposition (CPPD) disease. As no direct studies on a compound named "CPPD-Q" were identified, this document focuses on the cellular response to calcium pyrophosphate (CPP) crystals, the causative agent of CPPD, and compares it with the effects of potential therapeutic interventions. The data presented here is synthesized from multiple studies on chondrocytes and macrophages, key cell types involved in the pathogenesis of CPPD.

Introduction to CPPD and the Inflammatory Response

Calcium Pyrophosphate Deposition (CPPD) is a rheumatic disease characterized by the accumulation of CPP crystals in articular cartilage, leading to inflammation and joint degeneration. The inflammatory response to these crystals is a critical aspect of the disease, involving the activation of the innate immune system. When cells like macrophages and chondrocytes encounter CPP crystals, they initiate signaling cascades that result in the production of pro-inflammatory cytokines and chemokines, perpetuating an inflammatory state within the joint.[1][2][3]

Understanding the transcriptomic changes that occur in response to CPP crystals and how these changes are modulated by anti-inflammatory agents is crucial for developing effective therapies. This guide compares the gene expression profiles of cells treated with CPP crystals to those treated with anti-inflammatory drugs, providing insights into the molecular mechanisms underlying CPPD-related inflammation and its potential treatment.

Comparative Analysis of Gene Expression

The following tables summarize the differentially expressed genes (DEGs) in chondrocytes and macrophages upon exposure to CPP crystals and anti-inflammatory agents. The data is compiled from several transcriptomic and gene expression studies.

Table 1: Differentially Expressed Genes in Chondrocytes
Condition Upregulated Genes Downregulated Genes Key Pathways Affected Reference
CPP Crystal Stimulation IL1B, IL6, IL8, TNF, MMP13, COX2 (PTGS2), NLRP3ACAN (Aggrecan), COL2A1NF-κB Signaling, MAPK Signaling, NLRP3 Inflammasome, Cytokine-Cytokine Receptor Interaction[4][5][6]
Anti-inflammatory Treatment (e.g., Ibuprofen, Dexamethasone) Anti-inflammatory factors (e.g., IL1RN), Genes associated with cell adhesionPro-inflammatory mediators (e.g., IL1B, IL6, MMPs)Integrin Signaling, IL-8 Signaling, ERK/MAPK Signaling, cAMP-mediated Signaling[7][8][9]
Table 2: Differentially Expressed Genes in Macrophages
Condition Upregulated Genes Downregulated Genes Key Pathways Affected Reference
CPP Crystal Stimulation IL1B, IL6, IL8, TNF, CXCL1, NLRP3Genes related to phagocytosis resolutionNF-κB Signaling, MAPK Signaling, NLRP3 Inflammasome, Toll-Like Receptor Signaling[2][4]
Anti-inflammatory Treatment (e.g., Fusaproliferin Analogues) -IL1B, IL6, TNF, NOS2 (iNOS), PTGS2 (COX-2)NF-κB Signaling, MAPK Signaling[10]

Signaling Pathways in CPPD-related Inflammation

The interaction of CPP crystals with chondrocytes and macrophages triggers specific signaling pathways that drive the inflammatory response. The following diagrams illustrate these key pathways.

CPPD_Inflammatory_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CPP_Crystal CPP Crystal TLR Toll-like Receptor CPP_Crystal->TLR Interaction NLRP3_Inflammasome NLRP3 Inflammasome Activation CPP_Crystal->NLRP3_Inflammasome Phagocytosis MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR->MAPK_Pathway NF_kB_Activation NF-κB Activation MAPK_Pathway->NF_kB_Activation Gene_Expression Pro-inflammatory Gene Expression (IL1B, IL6, IL8, TNF) NF_kB_Activation->Gene_Expression Transcription IL1B IL-1β NLRP3_Inflammasome->IL1B Caspase-1 cleavage Pro_IL1B Pro-IL-1β Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation Gene_Expression->Pro_IL1B Translation

Caption: Inflammatory signaling pathways activated by CPP crystals.

Experimental Workflow for Comparative Transcriptomics

The following diagram outlines a typical workflow for a comparative transcriptomic study of cells treated with CPPD-related stimuli and therapeutic agents.

Transcriptomics_Workflow Cell_Culture 1. Cell Culture (Chondrocytes or Macrophages) Treatment 2. Treatment Groups - Control - CPP Crystals - Anti-inflammatory Drug - CPP + Drug Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction Library_Prep 4. RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing 5. Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis 6. Bioinformatic Analysis - Quality Control - Read Mapping - Differential Gene Expression - Pathway Analysis Sequencing->Data_Analysis

Caption: Experimental workflow for comparative transcriptomics.

Experimental Protocols

Cell Culture and Treatment
  • Chondrocyte Culture: Primary human or murine chondrocytes are isolated from cartilage tissue and cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, chondrocytes are seeded in multi-well plates and allowed to adhere overnight.

  • Macrophage Culture: Human monocytic cell lines like THP-1 are commonly used. THP-1 monocytes are differentiated into macrophages by treatment with phorbol-12-myristate-13-acetate (PMA) for 24-48 hours. Differentiated macrophages are then washed and cultured in RPMI-1640 medium with 10% FBS.

  • Treatment: Cells are treated with synthesized CPP crystals (e.g., 50-200 µg/mL) for a specified duration (e.g., 6-24 hours). For comparative analysis, other groups are treated with an anti-inflammatory agent (e.g., ibuprofen at 10-50 µM) alone or in combination with CPP crystals. A vehicle-treated group serves as the control.[4][8]

RNA Extraction and Quality Control
  • Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is evaluated using a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RNA Integrity Number > 8) for sequencing.[11]

RNA-Seq Library Preparation and Sequencing
  • RNA-Seq libraries are prepared from the total RNA using a library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves poly(A) selection of mRNA, fragmentation of the mRNA, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • The prepared libraries are quantified and their quality is assessed. The libraries are then pooled and sequenced on a next-generation sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.[12][13]

Bioinformatic Analysis
  • Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.

  • Read Mapping: The cleaned reads are aligned to a reference genome (human or mouse) using a splice-aware aligner such as STAR.

  • Differential Gene Expression: Gene expression levels are quantified, and differentially expressed genes between the treatment groups and the control are identified using software packages like DESeq2 or edgeR in R. Genes with a significant p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1) are considered differentially expressed.

  • Pathway Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify the biological processes and signaling pathways that are significantly altered by the treatments.

Conclusion

The comparative transcriptomic data presented in this guide highlights the complex cellular responses to CPP crystals, which are central to the pathology of CPPD. The upregulation of pro-inflammatory genes and the activation of the NF-κB, MAPK, and NLRP3 inflammasome pathways underscore the inflammatory nature of this disease. In contrast, treatment with anti-inflammatory agents can reverse or mitigate these effects, suggesting potential therapeutic avenues. The provided workflows and protocols offer a framework for researchers to conduct their own comparative transcriptomic studies to further elucidate the mechanisms of CPPD and to identify novel therapeutic targets.

References

Safety Operating Guide

Safe Disposal of CPPD-Q: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential procedural guidance for the safe and compliant disposal of CPPD-Q (CPPD-quinone), a p-phenylenediamine quinone derivative utilized in research. Given its toxicological profile and potential environmental impact, adherence to strict disposal protocols is critical for laboratory safety and environmental stewardship.

This compound is recognized for its toxicity to aquatic organisms and its capacity to induce reactive oxygen species (ROS).[1][2] Therefore, it must be managed as hazardous waste from the point of generation through to its final disposal.

I. This compound Hazard and Chemical Profile

A summary of key quantitative data for this compound is presented below. This information is crucial for risk assessment and the implementation of appropriate safety measures.

PropertyValueReference
Chemical Name 2-(cyclohexylamino)-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione[1]
CAS Number 68054-78-4[1]
Molecular Formula C₁₈H₂₀N₂O₂[1]
Formula Weight 296.4 g/mol [1]
Appearance Solid
Solubility Slightly soluble in acetonitrile (0.1-1 mg/ml)[1]
Aquatic Toxicity EC₅₀ = 6.98 mg/L (for Vibrio fischeri)[1][2]

II. Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the following minimum PPE to prevent exposure:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.

  • Respiratory Protection: When handling the solid form or in the absence of adequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is recommended.

All handling of this compound, especially the solid compound and concentrated solutions, should be performed within a certified chemical fume hood to minimize inhalation risk.

III. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. This ensures compliance with all local, state, and federal regulations.

A. Waste Segregation and Collection:

  • Identify: Clearly identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.

  • Segregate: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed by your institution's Environmental Health and Safety (EHS) office.[3] Aromatic amine and quinone-based wastes should be kept separate from acids and oxidizing agents to prevent hazardous reactions.[3]

  • Containerize: Collect all this compound waste in a dedicated, leak-proof, and chemically compatible container. The container must have a secure screw-top cap.

B. Waste Labeling and Storage:

  • Labeling: Affix a "Hazardous Waste" label to the container immediately upon adding the first quantity of waste. The label must include:

    • The full chemical name: "this compound" or "2-(cyclohexylamino)-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione".

    • The approximate concentration and quantity of the waste.

    • The date waste accumulation began.

  • Storage: Store the sealed and labeled container in a designated and secure hazardous waste satellite accumulation area. This area must be well-ventilated and away from general laboratory traffic.

C. Arranging for Final Disposal:

  • Contact: Notify your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Documentation: Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and disposal date, in accordance with institutional and regulatory requirements.

IV. Spill Management Protocol

In the event of a this compound spill, the following steps should be immediately enacted:

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in Section II.

  • Contain and Absorb: For solid spills, carefully sweep the material into a designated hazardous waste container. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collect and Clean: Scoop the absorbed material into a labeled hazardous waste container. Decontaminate the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.

V. Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper management and disposal of this compound waste in a laboratory setting.

CPPD_Q_Disposal_Workflow cluster_generation Waste Generation cluster_handling Immediate Handling & Collection cluster_labeling_storage Labeling & Interim Storage cluster_disposal Final Disposal start This compound Waste Generated (Solid, Liquid, or Contaminated Labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 segregate Segregate this compound Waste (Do not mix with incompatible chemicals) ppe->segregate Step 2 collect Collect in a Designated, Compatible, Sealable Container segregate->collect Step 3 label_waste Label Container: 'Hazardous Waste' 'this compound' Date collect->label_waste Step 4 store_waste Store in Secure Satellite Accumulation Area label_waste->store_waste Step 5 contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs Step 6 document Document Waste for Pickup (Maintain Disposal Records) contact_ehs->document Step 7 pickup Professional Waste Pickup and Final Disposal document->pickup Step 8

Caption: Workflow for the safe handling and disposal of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe management of this compound waste, minimizing risks to personnel and the environment, and fostering a culture of safety and compliance within the laboratory.

References

Safeguarding Your Research: A Comprehensive Guide to Handling CPPD-Q

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of CPPD-Q (CAS Number 68054-78-4), a p-phenylenediamine quinone (PPD-Q) and an oxidized derivative of the antiozonant CPPD. Adherence to these protocols is critical to mitigate risks and ensure the integrity of your research.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance that can cause skin and eye irritation, and may lead to an allergic skin reaction.[1][2] It is imperative to handle this chemical with the appropriate precautions to prevent exposure.

Hazard Identification and Classification:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1][2]
Eye Irritation2H319: Causes serious eye irritation.[1][2]
Skin Sensitisation1H317: May cause an allergic skin reaction.[1][2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against exposure to this compound. The following PPE is mandatory when handling this compound:

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Chemical splash goggles. A face shield may be required for operations with a higher risk of splashing.To prevent eye irritation from contact with this compound.[1][2]
Hand Protection Chemically resistant gloves. While the specific glove type is not detailed in available safety data, nitrile gloves are a common choice for handling many laboratory chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use.To prevent skin irritation and potential allergic reactions upon contact.[1][2]
Body Protection A laboratory coat must be worn at all times.To protect skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols.To avoid respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Preparation and Weighing:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.

  • Gather Materials: Before starting, ensure all necessary equipment and reagents are within reach to avoid leaving the designated area unnecessarily.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: When weighing the solid this compound, use a tared weigh boat or paper. Handle with care to prevent generating dust.

Solution Preparation (Example: Acetonitrile):

This compound is slightly soluble in acetonitrile (0.1-1 mg/ml).[3]

  • Solvent Dispensing: In the chemical fume hood, carefully measure the required volume of acetonitrile.

  • Dissolution: Slowly add the weighed this compound solid to the acetonitrile.

  • Mixing: Gently swirl or stir the solution until the solid is completely dissolved. Avoid splashing.

  • Labeling: Immediately label the container with the chemical name, concentration, date, and your initials.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour this compound solutions down the drain.[1][2]

  • Decontamination: All glassware and equipment that has come into contact with this compound should be thoroughly decontaminated. This can typically be achieved by rinsing with an appropriate solvent (such as acetonitrile), and then washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Licensed Disposal: All hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Follow your institution's specific procedures for waste pickup and disposal.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound in acetonitrile.

Materials:

  • This compound (solid)

  • Acetonitrile (ACS grade or higher)

  • Analytical balance

  • Spatula

  • Weigh boat

  • Volumetric flask (appropriate size)

  • Pipettes

  • Beaker

  • Magnetic stir bar and stir plate (optional)

  • Appropriate PPE (lab coat, gloves, safety goggles)

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 1 mg/mL solution. For example, to prepare 10 mL of solution, you will need 10 mg of this compound.

  • Weighing: In a chemical fume hood, accurately weigh the calculated mass of this compound onto a weigh boat using an analytical balance.

  • Transfer to Volumetric Flask: Carefully transfer the weighed this compound into the volumetric flask. A funnel may be used to prevent spillage.

  • Initial Dissolution: Add a small amount of acetonitrile (approximately half the final volume) to the volumetric flask.

  • Dissolve the Solid: Gently swirl the flask to dissolve the this compound. A magnetic stir bar and stir plate can be used to facilitate dissolution.

  • Bring to Final Volume: Once the solid is completely dissolved, carefully add acetonitrile to the calibration mark on the volumetric flask. Use a pipette for the final drops to ensure accuracy.

  • Homogenize: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a properly labeled storage bottle and store at -20°C for long-term stability.

Logical Workflow for Handling this compound

The following diagram illustrates the key stages in the safe handling and disposal of this compound.

CPPD_Q_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Don PPE Weigh Weigh Solid this compound Prep->Weigh Proceed to Prepare_Solution Prepare Solution Weigh->Prepare_Solution Use in Collect_Waste Collect Waste Prepare_Solution->Collect_Waste Generate Dispose Licensed Disposal Collect_Waste->Dispose Transfer for

Caption: A workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.